Acetaldehyde
Description
Structure
3D Structure
Propriétés
IUPAC Name |
acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O, Array, CH3CHO | |
| Record name | ACETALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2269 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | acetaldehyde | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Acetaldehyde | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9002-91-9 | |
| Record name | Acetaldehyde, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5039224 | |
| Record name | Acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5039224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetaldehyde appears as a clear colorless liquid with a pungent choking odor. Flash point -36 °F. Boiling point 69 °F. Density 6.5 lb / gal. Vapors are heaver than air and irritate the mucous membranes and especially the eyes. Used to make other chemicals., Liquid, Colorless liquid or gas (above 69 degrees F) with a pungent, fruity odor; [NIOSH], GAS OR COLOURLESS LIQUID WITH PUNGENT ODOUR., flammable, colourless liquiduid/pungent ethereal odour, Colorless liquid or gas (above 69 °F) with a pungent, fruity odor. | |
| Record name | ACETALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2269 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/94 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Acetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000990 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ACETALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/570 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
70 °F at 760 mmHg (NTP, 1992), 20.8 °C, 20.2 °C, 69 °F | |
| Record name | ACETALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2269 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/570 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-40 °F (NTP, 1992), -40 °C (-40 °F) - closed cup, -38.89 °C (Closed cup); -40 °C (Open cup), -38 °C c.c., -36 °F | |
| Record name | ACETALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2269 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/570 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.1 to 1.0 mg/mL at 66 °F (NTP, 1992), Miscible with water /1X10+6 mg/L at 25 °C/, Miscible with ethanol, ether, benzene; slightly soluble in chloroform, Acetaldehyde is miscible in all proportions with water and most common organic solvents, eg, acetone, benzene, ethyl alcohol, ethyl ether, gasoline, paraldehyde, toluene, xylenes, turpentine, and acetic acid., 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, organic solvents, Miscible | |
| Record name | ACETALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2269 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000990 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACETALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Acetaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.78 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7834 g/cu cm at 18 °C, Relative density (water = 1): 0.78, 0.804-0.811(0°/20°), 0.79 | |
| Record name | ACETALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2269 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Acetaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ACETALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/570 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acetaldehyde | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0001.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.52 (Air = 1), Relative vapor density (air = 1): 1.5, 1.52 | |
| Record name | ACETALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2269 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ACETALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/570 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
400 mmHg at 40.8 °F ; 760 mmHg at 68.4 °F (NTP, 1992), 902.0 [mmHg], 902 mm Hg at 25 °C;758 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 101, 740 mmHg | |
| Record name | ACETALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2269 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/94 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ACETALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/230 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ACETALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0009 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACETALDEHYDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/570 | |
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Color/Form |
Volatile liquid or gas, Colorless liquid or gas (above 69 degrees F) | |
CAS No. |
75-07-0 | |
| Record name | ACETALDEHYDE | |
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Melting Point |
-190.3 °F (NTP, 1992), -123.4 °C, -123 °C, -190 °F | |
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Foundational & Exploratory
Acetaldehyde's Role in Alcohol-Induced Neuroinflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chronic alcohol consumption is a major contributor to neuroinflammation and subsequent neurodegeneration. While ethanol itself can initiate inflammatory signaling, its primary metabolite, acetaldehyde, is a highly reactive and toxic compound that plays a pivotal role in mediating these detrimental effects within the central nervous system (CNS). This technical guide provides an in-depth examination of the molecular mechanisms by which this compound contributes to neuroinflammation, focusing on key signaling pathways, quantitative experimental data, and detailed laboratory protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, immunology, and drug development.
Introduction: this compound as a Key Mediator of Neurotoxicity
Ethanol readily crosses the blood-brain barrier, where it is metabolized into this compound by enzymes such as alcohol dehydrogenase (ADH), catalase, and cytochrome P450 2E1 (CYP2E1).[1] this compound is significantly more toxic than ethanol and can induce cellular damage through the formation of protein and DNA adducts, leading to oxidative stress and mitochondrial dysfunction.[1][2][3] This accumulation of this compound, particularly in individuals with genetic polymorphisms that reduce the activity of aldehyde dehydrogenase 2 (ALDH2), the primary enzyme responsible for its detoxification, is a critical factor in alcohol-induced organ damage, including neurotoxicity.
Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of pro-inflammatory mediators such as cytokines and chemokines. This compound has been shown to directly activate these glial cells, triggering a cascade of inflammatory events that contribute to neuronal injury and death.
Core Signaling Pathways in this compound-Induced Neuroinflammation
This compound instigates neuroinflammation through the activation of several key signaling pathways. The following sections detail the molecular cascades involved in Toll-Like Receptor 4 (TLR4) and NLRP3 inflammasome activation.
Toll-Like Receptor 4 (TLR4) Signaling
TLR4, a pattern recognition receptor, is a key sensor of cellular stress and pathogen-associated molecular patterns. This compound can activate TLR4 signaling in glial cells, leading to the production of pro-inflammatory cytokines.
References
- 1. This compound-Mediated Neurotoxicity: Relevance to Fetal Alcohol Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Neurotoxicity In Vitro via Oxidative Stress- and Ca2+ Imbalance-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Acetaldehyde as a Biomarker for Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Acetaldehyde, a reactive aldehyde primarily known as the first metabolite of ethanol, is emerging as a significant biomarker and mediator of oxidative stress. Its formation is not limited to alcohol consumption; it is also a product of endogenous metabolic processes and lipid peroxidation. This technical guide provides an in-depth overview of this compound's role as a biomarker of oxidative stress, detailing its formation, its impact on cellular signaling pathways, and methodologies for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating oxidative stress-related pathologies and therapeutic interventions.
Introduction: The Dual Role of this compound in Oxidative Stress
This compound is a highly reactive molecule that can induce cellular damage and dysfunction. While exogenously derived from sources like alcohol consumption and tobacco smoke, this compound is also produced endogenously through various metabolic pathways. A critical aspect of its toxicity lies in its ability to generate and propagate oxidative stress. This occurs through several mechanisms, including the generation of ROS, depletion of cellular antioxidants, and the formation of adducts with proteins and DNA.[1][2][3] Consequently, the detection and quantification of this compound and its downstream effects can provide a valuable measure of the extent of oxidative stress in a biological system.
Formation of this compound
This compound originates from both exogenous and endogenous sources, contributing to the overall cellular aldehyde load and oxidative stress.
Exogenous Sources
-
Ethanol Metabolism: The primary exogenous source of this compound is the oxidation of ethanol, primarily in the liver, by alcohol dehydrogenase (ADH).[4] The microsomal ethanol-oxidizing system (MEOS), particularly cytochrome P450 2E1 (CYP2E1), also contributes to ethanol oxidation, especially at higher alcohol concentrations. This process itself generates ROS.[5]
-
Tobacco Smoke: this compound is a major component of tobacco smoke, contributing directly to oxidative stress in the respiratory tract and systemically.
Endogenous Sources
-
Lipid Peroxidation: Oxidative stress-induced damage to polyunsaturated fatty acids in cell membranes, a process known as lipid peroxidation, generates a variety of reactive aldehydes, including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), as well as this compound.[6] This creates a vicious cycle where oxidative stress leads to the formation of this compound, which in turn can induce further oxidative stress.
-
Threonine Metabolism: The enzymatic catabolism of the amino acid threonine by threonine aldolase can also produce this compound.
This compound-Induced Oxidative Stress and Cellular Damage
This compound exerts its toxic effects and contributes to oxidative stress through multiple mechanisms:
-
Reactive Oxygen Species (ROS) Generation: this compound can directly and indirectly lead to the production of ROS, such as superoxide anions and hydrogen peroxide. This can occur through the disruption of the mitochondrial electron transport chain and the activation of enzymes like NADPH oxidase.[3]
-
Depletion of Antioxidants: this compound can deplete the cell's primary antioxidant defenses, particularly glutathione (GSH), by forming adducts with it and inhibiting the activity of antioxidant enzymes like superoxide dismutase (SOD).[4][7]
-
Protein Adduct Formation: this compound readily reacts with the free amino groups of proteins, forming stable and unstable adducts. These adducts can impair protein function, leading to enzyme inactivation and disruption of cellular processes.[1][5] The formation of malondialdehyde-acetaldehyde (MAA) adducts, hybrid adducts formed from the reaction of MDA and this compound with proteins, is particularly immunogenic and pro-inflammatory.[6][8]
-
DNA Adduct Formation: this compound can react with DNA bases, forming DNA adducts that can lead to mutations and genomic instability.[9]
This compound in Signaling Pathways
This compound-induced oxidative stress triggers the activation of several intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play crucial roles in cell proliferation, differentiation, inflammation, and apoptosis. The three major MAPK cascades affected by this compound are:
-
p38 MAPK Pathway: this compound-induced ROS can lead to the phosphorylation and activation of p38 MAPK. Activated p38 can then phosphorylate downstream targets, including transcription factors that regulate the expression of pro-inflammatory and pro-apoptotic genes.[10][11][12]
-
c-Jun N-terminal Kinase (JNK) Pathway: Similar to p38, the JNK pathway is activated by cellular stress, including ROS. This compound-mediated ROS production can lead to the activation of the JNK pathway, which is involved in apoptosis and inflammatory responses.[1][10][12]
-
Extracellular signal-Regulated Kinase (ERK) Pathway: The effect of this compound on the ERK pathway can be complex, with some studies showing activation and others inhibition.[2][11] The specific response may depend on the cell type and the concentration and duration of this compound exposure.
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", fillcolor="#F1F3F4"]; Lipid_Peroxidation [label="Lipid Peroxidation", fillcolor="#F1F3F4"]; Protein_Adducts [label="Protein Adducts", fillcolor="#F1F3F4"]; DNA_Adducts [label="DNA Adducts", fillcolor="#F1F3F4"]; Antioxidants [label="Antioxidant Depletion\n(e.g., GSH)", fillcolor="#F1F3F4"]; MAPKKK [label="MAPKKK\n(e.g., ASK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1, NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Inflammation, Apoptosis,\nAltered Gene Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> ROS [label=" Induces"]; this compound -> Mitochondria; this compound -> Lipid_Peroxidation; this compound -> Protein_Adducts; this compound -> DNA_Adducts; this compound -> Antioxidants; Mitochondria -> ROS; Lipid_Peroxidation -> ROS; ROS -> MAPKKK [label=" Activates"]; MAPKKK -> p38 [label=" Phosphorylates"]; MAPKKK -> JNK [label=" Phosphorylates"]; MAPKKK -> ERK [label=" Phosphorylates"]; p38 -> Transcription_Factors [label=" Activates"]; JNK -> Transcription_Factors [label=" Activates"]; ERK -> Transcription_Factors [label=" Activates"]; Transcription_Factors -> Cellular_Response; } 🔚
Caption: this compound-induced oxidative stress signaling pathway.
Quantitative Data on this compound and Oxidative Stress Markers
The following tables summarize quantitative data from various studies, illustrating the levels of this compound and key oxidative stress markers in different biological samples under conditions of ethanol or this compound exposure.
Table 1: this compound Concentrations in Biological Samples
| Biological Sample | Condition | This compound Concentration | Reference |
| Human Blood | Chronic Alcoholism | 0.11 - 0.15 mg/100 mL | [12] |
| Human Blood | Nonalcoholic Subjects (after ethanol) | 26.5 ± 1.5 µM | [13] |
| Human Blood | Alcoholic Subjects (after ethanol) | 42.7 ± 1.2 µM | [13] |
| Human Plasma | Healthy Controls | < 0.2 µM (below detection limit) | [4] |
| Human Saliva | After alcohol consumption (20 mM blood ethanol) | 20 - 40 µM | [2] |
Table 2: Malondialdehyde (MDA) Levels
| Biological Sample | Condition | MDA Concentration/Change | Reference |
| Rat Liver Cytosol | Ethanol-fed rats | ~75 pmol MAA adducts/mg protein | [1] |
| Human Plasma | Ethanol Users | 1.47 µM (vs. 1.25 µM in controls) | [14] |
| Rat Liver | Ethanol-treated | 5-fold increase in MDA-modified proteins | [15] |
Table 3: Protein Carbonyl Levels
| Biological Sample | Condition | Protein Carbonyl Concentration/Change | Reference |
| Rat Liver | UV irradiation (5 min) | Increased carbonyl formation | [16] |
| Human Plasma | Healthy Subjects | 0.4 - 1.0 nmol/mg protein | |
| Rat Brain | This compound-treated | Significant increase |
Table 4: 8-hydroxy-2'-deoxyguanosine (8-OHdG) Levels
| Biological Sample | Condition | 8-OHdG Concentration/Change | Reference |
| Human Leukocytes | Smokers (>10 cigarettes/day) | 41.8 ± 17.1 per 10^6 dG | |
| Human Leukocytes | Nonsmokers | 15.3 ± 1.8 per 10^6 dG | |
| Human Urine | Residents exposed to air pollution | 17.30 - 18.50 ng/mg Creatinine |
Experimental Protocols
Detailed methodologies for the quantification of this compound and key oxidative stress biomarkers are provided below.
Measurement of this compound by High-Performance Liquid Chromatography (HPLC)
This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which can be quantified by HPLC with UV detection.
// Nodes Sample_Prep [label="Sample Preparation\n(Deproteinization)"]; Derivatization [label="Derivatization with DNPH"]; Extraction [label="Extraction of AcH-DNP"]; HPLC_Analysis [label="HPLC Analysis\n(UV Detection)"]; Quantification [label="Quantification"];
// Edges Sample_Prep -> Derivatization; Derivatization -> Extraction; Extraction -> HPLC_Analysis; HPLC_Analysis -> Quantification; } 🔚
Caption: Workflow for HPLC measurement of this compound.
Protocol:
-
Sample Preparation:
-
For plasma or serum, deproteinize the sample by adding perchloric acid to a final concentration of 1 M, followed by centrifugation.
-
-
Derivatization:
-
To the deproteinized supernatant, add an 80-fold molar excess of DNPH solution (2 mg/mL in 6 N HCl).
-
Incubate at room temperature for 40-60 minutes. The optimal pH for this reaction is 4.0.
-
-
Extraction:
-
Extract the this compound-dinitrophenylhydrazone (AcH-DNP) derivative using a suitable organic solvent such as acetonitrile or by solid-phase extraction.
-
-
HPLC Analysis:
-
Inject the extracted sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water.
-
Detect the AcH-DNP derivative at a wavelength of 360 nm.
-
-
Quantification:
-
Quantify the this compound concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of this compound.
-
Measurement of Malondialdehyde (MDA) using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
-
-
Reaction:
-
To 100 µL of the sample homogenate, add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
To the supernatant, add 0.67% TBA solution and incubate at 95°C for 60 minutes.
-
-
Measurement:
-
Cool the samples and measure the absorbance of the pink-colored product at 532 nm.
-
-
Quantification:
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Measurement of Protein Carbonyls
This assay is based on the reaction of protein carbonyl groups with DNPH to form protein hydrazones, which can be quantified spectrophotometrically.
Protocol:
-
Derivatization:
-
Incubate the protein sample with a DNPH solution (e.g., 10 mM in 2 M HCl) for 1 hour at room temperature in the dark.
-
-
Precipitation and Washing:
-
Precipitate the proteins with TCA (e.g., 20% final concentration).
-
Wash the protein pellet repeatedly with ethanol:ethyl acetate (1:1) to remove excess DNPH.
-
-
Solubilization and Measurement:
-
Resuspend the protein pellet in a solution containing a strong denaturant (e.g., 6 M guanidine hydrochloride).
-
Measure the absorbance of the protein hydrazones at 370 nm.
-
-
Quantification:
-
Calculate the protein carbonyl content using the molar extinction coefficient of DNPH.
-
Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA
This is a competitive immunoassay for the quantitative measurement of 8-OHdG, a marker of oxidative DNA damage.
Protocol:
-
Sample Preparation:
-
Isolate DNA from cells or tissues.
-
Digest the DNA into single nucleosides using nuclease P1 and alkaline phosphatase.
-
-
ELISA Procedure:
-
Add the prepared samples, standards, and an 8-OHdG-specific antibody to a microplate pre-coated with 8-OHdG.
-
During incubation, the 8-OHdG in the sample competes with the plate-coated 8-OHdG for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to a colored product.
-
-
Measurement:
-
Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
-
-
Quantification:
-
Determine the 8-OHdG concentration from a standard curve.
-
Conclusion and Future Directions
This compound is a multifaceted molecule that serves as both an initiator and a marker of oxidative stress. Its ability to induce ROS production, deplete antioxidant defenses, and form adducts with critical biomolecules makes it a key player in the pathophysiology of numerous diseases. The methods outlined in this guide provide robust tools for researchers to quantify this compound and its downstream oxidative effects, thereby facilitating a deeper understanding of oxidative stress mechanisms and the development of novel therapeutic strategies.
Future research should focus on the development of more sensitive and specific methods for this compound detection, particularly for in vivo and real-time measurements. Furthermore, a more comprehensive understanding of the complex interplay between this compound-induced signaling pathways and other cellular stress responses will be crucial for identifying novel therapeutic targets for a wide range of oxidative stress-related disorders. The continued investigation of this compound as a biomarker will undoubtedly provide valuable insights into disease pathogenesis and aid in the development of more effective treatments.
References
- 1. This compound induces phosphorylation of dynamin-related protein 1 and mitochondrial dysfunction via elevating intracellular ROS and Ca2+ levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced mitochondrial dysfunction sensitizes hepatocytes to oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Neurotoxicity In Vitro via Oxidative Stress- and Ca2+ Imbalance-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ent-Peniciherqueinone Suppresses this compound-Induced Cytotoxicity and Oxidative Stress by Inducing ALDH and Suppressing MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of aldehyde dehydrogenase-2 (ALDH2) transgene prevents this compound-induced cell injury in human umbilical vein endothelial cells: role of ERK and p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alters MAP kinase signalling and epigenetic histone modifications in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-Dependent Alterations in Liver Oxidative Stress due to Ethanol and this compound | Journal of Renal and Hepatic Disorders [jrenhep.com]
- 12. Evaluation of oxidative stress markers in ethanol users - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetaldehyde's Contribution to Hangover Symptoms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The experience of a hangover following excessive alcohol consumption is a complex physiological and psychological phenomenon. While multiple factors are implicated, the accumulation of acetaldehyde, the primary and highly toxic metabolite of ethanol, is a principal contributor to many of the adverse symptoms. This technical guide provides an in-depth examination of the biochemical pathways, cellular mechanisms, and clinical evidence elucidating this compound's role in the pathology of alcohol hangovers. It summarizes quantitative data on this compound levels, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for researchers and professionals in drug development aimed at mitigating hangover symptoms.
Introduction
An alcohol hangover is characterized by a constellation of unpleasant symptoms, including headache, nausea, fatigue, and cognitive impairment, that manifest as blood alcohol concentration approaches zero.[1] While dehydration, electrolyte imbalances, and immunomodulatory effects of ethanol play a role, the toxic effects of its metabolite, this compound, are of paramount importance.[2] this compound is 10 to 30 times more toxic than ethanol itself and is a recognized Group 1 carcinogen.[3] Its accumulation in the body, even transiently, can trigger a cascade of detrimental cellular events. This guide will dissect the contribution of this compound to hangover symptomatology, providing a technical foundation for research and therapeutic innovation.
Biochemical Pathway of Ethanol Metabolism
Ethanol is primarily metabolized in the liver through a two-step enzymatic process. First, alcohol dehydrogenase (ADH) oxidizes ethanol to this compound. Subsequently, aldehyde dehydrogenase (ALDH), particularly the mitochondrial isoform ALDH2, rapidly converts this compound to the non-toxic acetate.[3]
A crucial factor in individual susceptibility to this compound-related toxicity is genetic variation in the ALDH2 gene. A common polymorphism, particularly prevalent in East Asian populations, results in a nearly inactive ALDH2 enzyme.[1][4] Individuals with this deficiency experience a rapid buildup of this compound after consuming even small amounts of alcohol, leading to severe flushing, nausea, headache, and a pronounced hangover.[4][5]
Mechanisms of this compound-Induced Hangover Symptoms
This compound contributes to hangover symptoms through several interconnected mechanisms, primarily oxidative stress and inflammation.
Oxidative Stress
This compound is a highly reactive molecule that disrupts the cellular redox balance, leading to oxidative stress. It can directly generate reactive oxygen species (ROS) and deplete cellular stores of glutathione, a key antioxidant.[6] This oxidative stress damages cellular components, including lipids, proteins, and DNA.
Inflammatory Response
This compound can trigger a pro-inflammatory response by activating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[3] This leads to the production and release of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which contribute to the systemic inflammatory state associated with hangovers.[3][7]
Quantitative Data on this compound Levels
The measurement of this compound in biological samples is challenging due to its high reactivity and volatility. However, studies have demonstrated significantly elevated levels of this compound in individuals with ALDH2 deficiency compared to those with the normal enzyme.
| Genotype | Alcohol Dose | Peak Blood this compound (µM) | Reference |
| ALDH21/1 (Normal) | 0.8 g/kg | ~5 | [8] |
| ALDH21/2 (Heterozygous Deficient) | 0.1 g/kg | ~25 | [8] |
| ALDH22/2 (Homozygous Deficient) | 0.1 g/kg | ~90 | [8] |
Table 1: Comparison of peak blood this compound levels in individuals with different ALDH2 genotypes after ethanol consumption.
Experimental Protocols
Measurement of Blood this compound by HPLC
This protocol outlines a common method for quantifying this compound in blood samples using high-performance liquid chromatography (HPLC) after derivatization.
-
Sample Collection and Preparation:
-
Collect venous blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately deproteinize the sample by adding a cold acid (e.g., 3 M perchloric acid) to prevent further enzymatic activity and artifactual this compound formation.
-
Centrifuge the sample at high speed (e.g., 3,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Add a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to the supernatant. This reaction forms a stable this compound-hydrazone adduct that is readily detectable.
-
Optimize the reaction by adjusting the pH (typically to around 4.0), temperature, and incubation time (e.g., 40 minutes at room temperature).
-
-
Extraction and Analysis:
-
Extract the this compound-hydrazone adduct into an organic solvent (e.g., acetonitrile).
-
Inject the extracted sample into a reverse-phase HPLC system.
-
Separate the adduct from other components using a suitable mobile phase gradient.
-
Detect the adduct using a UV-Vis detector at a specific wavelength.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
Assessment of Hangover Symptoms
The Acute Hangover Scale (AHS) is a validated tool for measuring the subjective symptoms of a hangover in a research setting.
-
Administration: The AHS is typically administered in the morning following alcohol consumption, after a specified period of sleep.
-
Items: The scale consists of nine items assessing the severity of common hangover symptoms: thirst, tiredness, headache, dizziness, nausea, stomachache, concentration problems, light sensitivity, and sound sensitivity.
-
Scoring: Each item is rated on a scale, and the total score provides a quantitative measure of hangover severity.
-
Validation: The AHS has been shown to be reliable and valid, with scores significantly correlating with the amount of alcohol consumed.[9][10]
Animal Model of this compound-Induced Hangover
An animal model can be used to study the effects of this compound accumulation and test potential therapeutic interventions.
-
Model: Mice are pretreated with an ALDH inhibitor, such as cyanamide, to induce this compound buildup after ethanol administration.
-
Protocol:
-
Administer cyanamide (e.g., 12.5 mg/kg) via intraperitoneal injection.
-
After a set period, administer ethanol (e.g., 1.6 g/kg) orally.
-
Observe and measure hangover-like behaviors, such as decreased spontaneous locomotor activity and reduced food intake.
-
-
Application: This model can be used to screen compounds for their ability to alleviate the behavioral deficits caused by this compound accumulation.[11][12]
Therapeutic Strategies and Drug Development
A deeper understanding of this compound's role in hangovers opens avenues for targeted therapeutic interventions. Strategies for drug development may focus on:
-
Enhancing this compound Metabolism: Compounds that increase the activity of ALDH2 could accelerate the clearance of this compound.
-
Scavenging this compound: Molecules that can directly bind to and neutralize this compound, such as N-acetylcysteine (NAC) and glutathione, are promising candidates.[13]
-
Mitigating Downstream Effects: Targeting the pathways of oxidative stress and inflammation triggered by this compound, for instance, with antioxidants or anti-inflammatory agents, could alleviate symptoms.
Conclusion
The accumulation of this compound is a central and scientifically supported mechanism underlying many of the debilitating symptoms of an alcohol hangover. Its inherent toxicity, coupled with its ability to induce widespread oxidative stress and inflammation, makes it a critical target for research and drug development. By employing rigorous experimental protocols and leveraging a detailed understanding of the involved biochemical and signaling pathways, the scientific community can advance the development of effective interventions to mitigate the adverse effects of excessive alcohol consumption.
References
- 1. This compound Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyanamide given ICV or systemically to the rat alters subsequent alcohol drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyanamide on ethanol intake: how does it really work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents nuclear factor-kappa B activation and hepatic inflammation in ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Activity Measurement for Alcohol Dehydrogenases Using Spectrophotometric Assays [creative-enzymes.com]
- 8. Aldehyde dehydrogenase 2 deficiency ameliorates alcoholic fatty liver but worsens liver inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Acute Hangover Scale: A New Measure of Immediate Hangover Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of solmach on alcohol hangover model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of GSH on Alcohol Metabolism and Hangover Improvement in Humans: A Randomized Double-Blind Placebo-Controlled Crossover Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Ubiquitous Aldehyde: A Technical Guide to the Natural Occurrence of Acetaldehyde in Fermented Foods and Beverages
For Researchers, Scientists, and Drug Development Professionals
Acetaldehyde, a volatile organic compound, is a pivotal intermediate in microbial metabolism and a significant contributor to the sensory profile of numerous fermented foods and beverages. While often associated with the characteristic aroma of green apples, its presence and concentration are meticulously controlled in many fermentation processes to achieve desired flavor profiles and avoid off-notes.[1] From a health perspective, this compound is recognized as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) when associated with alcohol consumption, making its quantification in foodstuffs a matter of considerable interest.[2][3] This technical guide provides an in-depth overview of the natural occurrence of this compound in fermented products, detailing its formation pathways, quantification methodologies, and reported concentrations in various matrices.
Quantitative Occurrence of this compound
The concentration of this compound in fermented foods and beverages is highly variable, influenced by factors such as the fermenting microorganisms, substrate composition, fermentation conditions (temperature, pH, oxygen availability), and storage.[1][4][5] The following tables summarize the quantitative data for this compound levels reported in various studies.
Table 1: this compound Concentration in Fermented Dairy Products
| Product | This compound Concentration (mg/kg or mg/L) | Analytical Method |
| Yogurt | 5.11 - 63 | Not Specified |
| Yogurt | 17.42 | Headspace Gas Chromatography (HS-GC) with Flame Ionization Detector (FID)[2] |
| Yogurt | up to 31.5 ± 0.05 | Solid-Phase Microextraction (SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)[3] |
| Full-fat Yogurt | 21.3 | Not Specified[6] |
| Low-fat Yogurt | 16 | Not Specified[6] |
| Cow Milk Yogurt | 1.34 - 41.26 | Titration |
| Sheep Milk Yogurt | 20.81 - 40.53 | Titration |
| Ayran | 5.32 - 11.2 | Titration |
| Labneh | 2.57 - 5.5 | Titration |
| Various Milk Products | N.D. - 1,525.18 ng/g | SPME-GC-MS |
Note: N.D. = Not Detected
Table 2: this compound Concentration in Fermented Beverages
| Product | This compound Concentration (mg/L) | Analytical Method |
| Beer (general) | Ø 11 | Not Specified[7] |
| Beer (Lager) | 2.3 - 28.2 | Not Specified[5] |
| Beer (International Lager) | 0 - 13 | Not Specified[5] |
| Beer (Light and Pale Ales) | 3.8 - 33.8 | Not Specified[5] |
| Wine (general) | Ø 36 | Not Specified[7] |
| White Wine | 40,607.02 ng/g | SPME-GC-MS |
| Fruit Wines | Variable, method-dependent | Titration, HS-GC, Enzymatic, OIV |
| Diluted Soju | < 70 | Not Specified[8] |
| Sterilized Yakju | < 70 | Not Specified[8] |
| Non-sterilized Yakju | < 70 | Not Specified[8] |
Table 3: this compound Concentration in Other Fermented Foods
| Product | This compound Concentration (mg/kg) | Analytical Method |
| Kimchi | Variable, decreases with ripening | Not Specified[9] |
Metabolic Pathways of this compound Formation
This compound is primarily formed as an intermediate in the metabolism of carbohydrates and amino acids by fermentative microorganisms, including yeasts (e.g., Saccharomyces cerevisiae) and lactic acid bacteria (LAB) (e.g., Streptococcus thermophilus, Lactobacillus delbrueckii subsp. bulgaricus).[1][10][11]
This compound Formation in Yeast
In yeast, this compound is a key intermediate in alcoholic fermentation.[1] The pathway begins with the conversion of glucose to pyruvate via glycolysis. Pyruvate is then decarboxylated to this compound, which is subsequently reduced to ethanol.[4][12]
Factors influencing this compound levels in yeast fermentations include the yeast strain, fermentation temperature, and the availability of cofactors like NADH and zinc.[1][5][13] High alcohol dehydrogenase (ADH) activity and high NADH availability favor the reduction of this compound to ethanol.[13]
This compound Formation in Lactic Acid Bacteria (LAB)
In LAB, particularly in yogurt production, this compound can be formed through several pathways.[10] One major route is from the metabolism of threonine by threonine aldolase.[10] Additionally, pyruvate, derived from lactose metabolism, can be converted to this compound.[10][11]
The production of this compound in LAB is strain-dependent, with some strains of L. delbrueckii subsp. bulgaricus being notable producers.[10] Unlike yeast, many yogurt bacteria lack significant alcohol dehydrogenase activity, leading to the accumulation of this compound, which is a key flavor component of yogurt.[10]
Experimental Protocols for this compound Quantification
The accurate quantification of the volatile compound this compound in complex food matrices requires robust analytical methods. Headspace gas chromatography (HS-GC) is a widely used technique due to its sensitivity and ability to analyze volatile compounds with minimal sample preparation.[2][14]
Protocol: Quantification of this compound by Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This protocol is a synthesized methodology based on common practices described in the literature.[2][14]
1. Sample Preparation:
-
Weigh a representative sample (e.g., 1-5 g of yogurt or 1-5 mL of beverage) into a headspace vial.
-
For solid or semi-solid samples, add a specific volume of distilled water or a suitable buffer to create a slurry.
-
In some cases, a simulated gastric fluid digestion (1 hour at 37°C) can be employed to release this compound bound to the matrix.[2][14]
-
To compensate for matrix effects, a standard addition method is often used, where known amounts of this compound are added to sample aliquots.[2]
2. Derivatization (Optional but Recommended for Enhanced Sensitivity and Specificity with MS detection):
-
For analysis by GC-MS, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used.[3][15] The PFBHA is loaded onto an SPME fiber, which is then exposed to the headspace of the sample vial to absorb and derivatize the this compound.[3]
3. Headspace Gas Chromatography (HS-GC) Analysis:
-
Incubation: The sealed headspace vial is incubated at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds, including this compound, to partition into the headspace.
-
Injection: A heated gas-tight syringe or an automated headspace sampler injects a known volume of the headspace gas into the GC injection port.
-
Gas Chromatographic Separation:
-
Column: A suitable capillary column (e.g., DB-624, DB-WAX) is used to separate this compound from other volatile compounds.
-
Oven Temperature Program: A temperature gradient is applied to the GC oven to ensure optimal separation. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature.
-
Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.
-
-
Detection:
-
Flame Ionization Detector (FID): The FID is a robust and sensitive detector for organic compounds like this compound.
-
Mass Spectrometry (MS): For higher specificity and confirmation of identity, a mass spectrometer can be used as the detector.
-
4. Quantification:
-
A calibration curve is constructed by analyzing a series of this compound standards of known concentrations.
-
The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.
-
If an internal standard (e.g., deuterated this compound) is used, the ratio of the this compound peak area to the internal standard peak area is used for quantification.[3]
Conclusion
This compound is a naturally occurring and important compound in a wide array of fermented foods and beverages, significantly influencing their sensory characteristics. Its formation is a complex interplay of microbial metabolism and processing conditions. For researchers and professionals in the food and pharmaceutical industries, a thorough understanding of the factors governing this compound concentration and the availability of robust analytical methods for its quantification are essential for ensuring product quality, consistency, and safety. The data and protocols presented in this guide offer a comprehensive resource for navigating the technical landscape of this compound in fermented products.
References
- 1. blog.whitelabs.com [blog.whitelabs.com]
- 2. Quantitative Determination of this compound in Foods Using Automated Digestion with Simulated Gastric Fluid Followed by Headspace Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agronomy.emu.ee [agronomy.emu.ee]
- 4. vintessential.com.au [vintessential.com.au]
- 5. cdn2.imagearchive.com [cdn2.imagearchive.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | wein.plus Lexicon [glossary.wein.plus]
- 8. This compound contents and quality characteristics of commercial alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Engineering of this compound Production by Streptococcus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Level this compound Production in Lactococcus lactis by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in beer [brewingscience.com]
- 13. Unraveling the Mechanisms for Low-Level this compound Production during Alcoholic Fermentation in Saccharomyces pastorianus Lager Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Validation and Determination of the Contents of this compound and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of Acetaldehyde in the Maillard Reaction: From Flavor Generation to Cellular Toxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Acetaldehyde, a volatile organic compound, plays a multifaceted and critical role in the intricate web of chemical transformations known as the Maillard reaction. This non-enzymatic browning reaction, primarily occurring between amino acids and reducing sugars at elevated temperatures, is fundamental to the development of color, aroma, and flavor in a vast array of thermally processed foods. However, the involvement of this compound extends beyond sensory attributes, leading to the formation of advanced glycation end-products (AGEs) implicated in cellular dysfunction and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the formation, reactivity, and toxicological implications of this compound within the Maillard reaction, offering detailed experimental protocols, quantitative data, and pathway visualizations to support further research and development in this field.
Formation and Reactivity of this compound in the Maillard Reaction
This compound is a key intermediate and reactant in the Maillard reaction, primarily generated through the Strecker degradation of the amino acid alanine. This reaction involves the interaction of an amino acid with a dicarbonyl compound, an intermediate of the Maillard reaction, leading to the deamination and decarboxylation of the amino acid to form an aldehyde with one less carbon. In the case of alanine, this aldehyde is this compound.
Once formed, this compound is highly reactive and can participate in several pathways within the Maillard reaction cascade. It can react with amino groups of amino acids, peptides, and proteins, contributing to the formation of a diverse range of flavor and aroma compounds. However, this reactivity also leads to the formation of stable adducts, including Nε-ethyllysine (NEL) and more complex structures known as this compound-derived advanced glycation end-products (AA-AGEs). These AA-AGEs are structurally and functionally similar to AGEs formed from sugars and are increasingly recognized for their pathological roles.
This compound-Derived Advanced Glycation End-Products (AA-AGEs) and Cellular Toxicity
The formation of AA-AGEs represents a significant outcome of this compound's involvement in the Maillard reaction, with profound implications for human health. These modified proteins can accumulate in tissues and contribute to cellular damage and dysfunction. Research has demonstrated the cytotoxic effects of AA-AGEs on various cell types, including neuronal cells and hepatocytes.
Cytotoxicity of AA-AGEs
Studies have shown that incubation of neuronal cells with AA-AGEs leads to a dose-dependent increase in cell death[1]. This neurotoxicity is considered a contributing factor to alcohol-induced neurodegeneration. Similarly, AA-AGEs have been shown to be toxic to hepatocytes, suggesting a role in the pathogenesis of alcoholic liver disease[2].
Table 1: Quantitative Data on the Cytotoxicity of this compound and this compound-Derived AGEs
| Compound/Product | Cell Type | Assay | Endpoint | Result | Reference |
| This compound | SH-SY5Y (human neuroblastoma) | MTT Assay | Cell Viability | Concentration-dependent decrease | [3] |
| This compound | SH-SY5Y (human neuroblastoma) | Hoechst 33258 Staining | Apoptosis | Induction of apoptosis at 10 mM | [4] |
| This compound-AGE-BSA | Primary Cortical Neurons | Not specified | Neuronal Cell Death | Dose-dependent increase | [1] |
| This compound-AGE-BSA | Hepatocytes | MTT Assay | Cell Viability | Significantly reduced compared to control | [2] |
Signaling Pathways Activated by AA-AGEs
The pathological effects of AA-AGEs are often mediated through their interaction with the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs, including AA-AGEs, to RAGE triggers a cascade of intracellular signaling events, leading to oxidative stress and a pro-inflammatory response. Key signaling pathways activated include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, contributing to a state of chronic inflammation.
References
- 1. Cytotoxicity of this compound-derived advanced glycation end-products (AA-AGE) in alcoholic-induced neuronal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: map04933 [kegg.jp]
- 3. This compound Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Acetaldehyde's Impact on Mitochondrial Function in Neurons: A Technical Guide
Introduction
Acetaldehyde (ADE), the primary and most toxic metabolite of ethanol, is increasingly recognized as a key mediator of alcohol-induced neurotoxicity.[1][2] Its high reactivity allows it to form adducts with proteins and DNA, leading to widespread cellular damage.[3][4] The brain, with its high energy demand and reliance on mitochondrial function, is particularly vulnerable to this compound-induced insults.[2][5] Accumulating evidence demonstrates that mitochondrial dysfunction is a central hub in the pathophysiology of this compound-mediated neuronal injury, contributing to oxidative stress, impaired energy metabolism, and the activation of cell death pathways.[6][7] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound disrupts mitochondrial function in neurons, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling cascades involved.
Core Mechanisms of this compound-Induced Mitochondrial Dysfunction
This compound exerts its neurotoxic effects through a multi-pronged assault on mitochondria, disrupting homeostasis and triggering a cascade of deleterious events.
Oxidative Stress and Redox Imbalance
A primary mechanism of this compound-induced neurotoxicity is the induction of severe oxidative stress.[8] this compound exposure leads to a significant elevation in intracellular reactive oxygen species (ROS) and markers of oxidative damage, such as 4-hydroxy-2-nonenal (4-HNE) and 8-hydroxydeoxyguanosine (8-OHdG).[8][9] This redox imbalance is exacerbated by a reduction in the protein content of mitochondrial superoxide dismutase (SOD2) and decreased intracellular glutathione (GSH) levels.[8] The overproduction of ROS creates a vicious cycle, as damaged mitochondria produce even more ROS, leading to further impairment of the electron transport chain and cellular components.[3][7]
Impairment of Mitochondrial Bioenergetics
This compound directly compromises the energy-producing capacity of neuronal mitochondria. Studies consistently show a dose-dependent decrease in mitochondrial membrane potential (ΔΨm) upon this compound exposure.[10] This disruption of the proton gradient across the inner mitochondrial membrane directly impairs the function of ATP synthase, leading to a profound reduction in cellular ATP production.[9][10] This energy deficit is particularly detrimental to neurons, which require substantial ATP to maintain ion gradients, neurotransmission, and overall cellular integrity.
Disruption of Mitochondrial Dynamics: Fission and Fusion
Mitochondrial dynamics—the balance between fission (division) and fusion (merging)—are critical for maintaining a healthy mitochondrial network. This compound skews this balance towards excessive mitochondrial fragmentation.[1][7] This is primarily achieved by inducing the phosphorylation of Dynamin-related protein 1 (Drp1) at the Ser616 site, a key event that promotes its translocation from the cytosol to the mitochondrial outer membrane, where it mediates fission.[1][7] This process leads to a population of small, fragmented, and dysfunctional mitochondria.
Induction of Apoptosis via the Mitochondrial Pathway
This compound is a potent inducer of apoptosis in neuronal cells.[8][11] It activates the intrinsic (mitochondrial) apoptotic pathway by modulating the expression of Bcl-2 family proteins.[8][12] This leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[8] Cytochrome c release initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which dismantle the cell.[8][12]
Triggering of Overactive Mitophagy
While mitophagy is a crucial quality control mechanism for removing damaged mitochondria, excessive or overactive mitophagy can be cytotoxic.[2][6] this compound treatment has been shown to induce an overactive mitophagic response in neuronal cells.[6] This is characterized by the accumulation of PTEN-induced putative kinase 1 (PINK1) on the mitochondrial surface and the recruitment of the E3 ubiquitin ligase Parkin.[6] This signaling cascade marks damaged mitochondria for degradation, and when overactivated, it can lead to a significant and detrimental loss of mitochondrial mass, further crippling the cell's energy supply and promoting cell death.[2][6]
Inhibition of Aldehyde Dehydrogenase 2 (ALDH2)
Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is the primary enzyme responsible for detoxifying this compound by oxidizing it to non-toxic acetate.[5][13] ALDH2 deficiency, common in East Asian populations, exacerbates the toxic effects of this compound.[5][14] The accumulation of this compound and other reactive aldehydes (like 4-HNE) can inhibit ALDH2 activity, creating a feed-forward loop of increasing aldehydic load and mitochondrial damage, which has been implicated in the pathology of several neurodegenerative diseases.[5][15]
Quantitative Data on this compound's Effects
The following tables summarize quantitative findings from key studies on the impact of this compound on neuronal cells.
Table 1: Effects of this compound on Cell Viability and Mitochondrial Function
| Parameter Measured | Cell Type | This compound Concentration | Exposure Time | Observed Effect | Source |
| Cell Viability (MTT Assay) | Rat Cortical Neurons | 100 µM | 24 h | ~20% decrease | [7] |
| 500 µM | 24 h | ~45% decrease | [7] | ||
| Cell Viability (MTT Assay) | SH-SY5Y Cells | 500 µM | 8 h | ~30% decrease | [2] |
| Mitochondrial Function (MTT) | Rat Cerebellar Neurons | 3.5 mM | 48 h | Significant reduction | [9] |
| Mitochondrial Membrane Potential | SH-SY5Y Cells | 100 µM | 24 h | ~34% decrease | [10] |
| 500 µM | 24 h | ~42% decrease | [10] | ||
| ATP Content | SH-SY5Y Cells | 500 µM | 24 h | ~50% decrease | [10] |
| ATP Content | Rat Cerebellar Neurons | 3.5 mM | 48 h | Profoundly reduced | [9] |
Table 2: Effects of this compound on Signaling Molecules and Apoptosis
| Parameter Measured | Cell Type | This compound Concentration | Exposure Time | Observed Effect | Source |
| Activated Akt (p-Akt) | SH-SY5Y Cells | 10 mM | 24 h | ~50% decrease | [8] |
| 25 mM | 24 h | ~75% decrease | [8] | ||
| Activated CREB (p-CREB) | SH-SY5Y Cells | 10 mM | 24 h | ~40% decrease | [8] |
| 25 mM | 24 h | ~60% decrease | [8] | ||
| Caspase-3 Activity | SH-SY5Y Cells | Not specified | Not specified | ~12.5-fold increase | [12] |
| ROS Production | SH-SY5Y Cells | Not specified | Short-term | Significantly elevated | [8] |
Key Signaling Pathways and Visualizations
This compound-induced mitochondrial dysfunction is orchestrated by a complex network of intracellular signaling pathways.
This compound-Induced Mitochondrial Fission Pathway
This compound elevates intracellular ROS and Ca²⁺ levels, which act as second messengers to activate stress-related kinases.[1][7] These kinases, including JNK, p38 MAPK, and CaMKII, converge on Drp1, phosphorylating it at Ser616.[1] This phosphorylation event drives Drp1's translocation to the mitochondria, leading to excessive fission and functional impairment.[7][16]
Caption: this compound triggers ROS and Ca²⁺, activating kinases that phosphorylate Drp1 for fission.
This compound-Induced Apoptosis and Survival Pathway Modulation
This compound promotes apoptosis through two converging mechanisms: activating the mitochondrial death pathway and inhibiting pro-survival signals.[8] It alters the balance of Bcl-2 family proteins, promoting the release of cytochrome c, which activates caspases.[8][12] Concurrently, it significantly inhibits the phosphorylation and activation of key survival proteins Akt and CREB, removing a critical layer of cellular defense.[8]
Caption: this compound inhibits survival pathways (Akt/CREB) while activating apoptosis (Bcl-2/Caspase).
Overactive Mitophagy Triggered by this compound
Mitochondrial damage induced by this compound-driven oxidative stress can trigger an excessive quality control response.[6] Damaged mitochondria stabilize PINK1 on their outer membrane, which then recruits Parkin.[6] This leads to ubiquitination of mitochondrial proteins, marking the entire organelle for degradation via the autophagosome (mitophagy).[2][6] While intended to be protective, this process becomes cytotoxic when overactivated.
Caption: this compound causes mitochondrial damage, leading to overactive mitophagy and cell death.
Experimental Workflow for Assessing this compound Neurotoxicity
A typical workflow to investigate the effects of this compound involves parallel assays to measure viability, mitochondrial health, oxidative stress, and specific protein changes.
Caption: Standard workflow for studying this compound neurotoxicity from cell culture to data analysis.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for studying the effects of this compound on neuronal mitochondria.
Cell Viability and Mitochondrial Function (MTT Assay)
-
Principle: The MTT (3-(4,5-Dimethylthiazol-2-Yl)-2,5-Diphenyltetrazolium Bromide) assay measures the activity of mitochondrial reductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable, metabolically active cells.[9]
-
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cerebellar neurons) in a 96-well plate and allow them to adhere overnight.[9]
-
Treatment: Expose cells to various concentrations of this compound (e.g., 0-25 mM) for a specified duration (e.g., 24 or 48 hours).[8][9]
-
MTT Incubation: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solubilized formazan solution on a microplate reader, typically at a wavelength of 570 nm.[9]
-
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
-
Principle: JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low mitochondrial membrane potential (ΔΨm) and forms red-fluorescent "J-aggregates" at high ΔΨm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.[10]
-
JC-1 Staining: Incubate the cells with JC-1 dye (typically 2-10 µM) in culture medium for 15-30 minutes at 37°C.
-
Wash: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Read green fluorescence (Ex/Em ~485/535 nm) and red fluorescence (Ex/Em ~535/590 nm).
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to controls signifies a loss of mitochondrial membrane potential.[10]
-
Western Blot Analysis for Protein Expression and Phosphorylation
-
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins (e.g., total Drp1, p-Drp1 (Ser616), Akt, p-Akt, caspases).
-
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][8]
-
Measurement of Intracellular ROS (DCFDA Assay)
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound in a 96-well plate.[11]
-
Dye Loading: Wash the cells and incubate them with DCFDA solution (typically 5-10 µM) for 30-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells with PBS to remove unloaded dye.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Ex/Em ~485/535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates higher levels of intracellular ROS.[11][17]
-
References
- 1. This compound induces phosphorylation of dynamin-related protein 1 and mitochondrial dysfunction via elevating intracellular ROS and Ca2+ levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular and Mitochondrial Effects of Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of this compound-protein adduct formation in rat brain after lifelong consumption of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) in Neuropathology and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Cytotoxicity via Triggering Mitochondrial Dysfunction and Overactive Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces phosphorylation of dynamin-related protein 1 and mitochondrial dysfunction via elevating intracellular ROS and Ca2+ levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Mediated Neurotoxicity: Relevance to Fetal Alcohol Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Induces Neurotoxicity In Vitro via Oxidative Stress- and Ca2+ Imbalance-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Astaxanthin Inhibits this compound-Induced Cytotoxicity in SH-SY5Y Cells by Modulating Akt/CREB and p38MAPK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Role of Mitochondrial Aldehyde Dehydrogenase 2 (ALDH2) in Neuropathology and Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of aldehyde dehydrogenase 2 activation in rotenone-induced cellular and animal models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Contribution of Acetaldehyde to Tobacco Smoke Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaldehyde, a primary component of tobacco smoke, is a highly reactive and toxic compound that significantly contributes to the adverse health effects associated with smoking.[1][2][3] It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) and plays a multifaceted role in the pathogenesis of smoking-related diseases.[2] This technical guide provides a comprehensive overview of the contribution of this compound to tobacco smoke toxicity, with a focus on its genotoxic and carcinogenic properties, cardiovascular effects, and its role in nicotine addiction. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in tobacco product research and the development of smoking cessation therapies.
This compound in Tobacco Smoke
This compound is not a direct additive to most tobacco products but is formed during the combustion of tobacco and its additives, such as sugars and humectants.[1][3][4] Natural tobacco polysaccharides, including cellulose, are primary precursors of this compound in mainstream smoke.[2][3] The amount of this compound in mainstream cigarette smoke can vary depending on the cigarette brand and its design characteristics, such as filter ventilation and paper porosity.[3][4][5][6]
Mechanisms of Toxicity
Genotoxicity and Carcinogenicity
This compound is a potent genotoxic agent that can induce a variety of DNA lesions, including DNA adducts, DNA-protein crosslinks, and DNA interstrand crosslinks.[2][7][8] These DNA modifications can lead to mutations and chromosomal aberrations, ultimately contributing to the development of cancer.[9]
3.1.1 DNA Adduct Formation
This compound reacts with DNA bases, primarily deoxyguanosine (dG), to form various adducts. The most studied this compound-DNA adduct is N2-ethylidene-dG, which is unstable and can be reduced to the more stable N2-ethyl-dG.[10][11] Another significant adduct is 1,N2-propano-deoxyguanosine (Cr-PdG), which is formed from the reaction of crotonaldehyde, a product of this compound self-condensation, with dG.[12][13] These adducts can distort the DNA helix, block DNA replication, and lead to mispairing during DNA synthesis, resulting in mutations.[7]
3.1.2 DNA Damage Response and Repair
The cellular response to this compound-induced DNA damage involves complex DNA repair pathways. The Fanconi Anemia (FA) pathway plays a crucial role in the repair of this compound-induced DNA interstrand crosslinks.[8][14][15][16][17] Deficiencies in the FA pathway lead to increased sensitivity to the genotoxic effects of this compound.
dot
Cardiovascular Toxicity
While the cardiovascular effects of tobacco smoke are well-established, the specific contribution of this compound is an area of ongoing research. This compound has been shown to have direct and indirect effects on the cardiovascular system. It can induce endothelial dysfunction, a key event in the pathogenesis of atherosclerosis. Further research is needed to fully elucidate the mechanisms by which this compound contributes to cardiovascular disease in smokers.
Role in Nicotine Addiction
This compound appears to enhance the addictive properties of nicotine.[18][19] Animal studies have shown that this compound increases the self-administration of nicotine in adolescent rats, suggesting a synergistic effect on reinforcement.[7][19] One proposed mechanism is the formation of condensation products of this compound with biogenic amines, such as harman and salsolinol, which can inhibit monoamine oxidase (MAO).[20] MAO is an enzyme responsible for the breakdown of neurotransmitters like dopamine, and its inhibition can lead to increased dopamine levels, which is associated with the rewarding effects of drugs of abuse.
dot
Cellular and Oxidative Stress
This compound is a potent inducer of cellular and oxidative stress.[21][22][23] It can disrupt mitochondrial function, leading to the generation of reactive oxygen species (ROS).[21][23] This increase in ROS can damage cellular components, including lipids, proteins, and DNA, and activate pro-inflammatory signaling pathways. This compound has also been shown to induce apoptosis (programmed cell death) in various cell types.[21][24][25]
dot
Experimental Protocols
Quantification of this compound-DNA Adducts by LC-MS/MS
This protocol outlines the general steps for the quantification of N2-ethyl-dG, the stable form of the major this compound-DNA adduct, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11][26][27]
Methodology:
-
DNA Isolation: Isolate genomic DNA from tissues or cells using a standard DNA extraction method.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as [15N5]N2-ethyl-dG, to the DNA sample.[10]
-
Reductive Hydrolysis: Subject the DNA to enzymatic hydrolysis in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to convert the unstable N2-ethylidene-dG adduct to the stable N2-ethyl-dG.[10][27]
-
Solid-Phase Extraction (SPE): Purify and enrich the N2-ethyl-dG adduct from the hydrolysate using a solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the purified sample by LC-MS/MS using selected reaction monitoring (SRM) to detect and quantify N2-ethyl-dG and the internal standard.
-
Quantification: Calculate the amount of N2-ethyl-dG in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
References
- 1. Inhalation toxicity of this compound in rats. I. Acute and subacute studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound in mainstream tobacco smoke: formation and occurrence in smoke and bioavailability in the smoker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in mainstream tobacco smoke: Formation and occurrence in smoke and bioavailability in the smoker [pmiscience.com]
- 6. Brand Variation in Oxidant Production in Mainstream Cigarette Smoke: Carbonyls and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identifying the nature of the endogenous aldehydes-induced DNA damage that Fanconi anemia DNA repair pathways counteract - Fanconi Cancer Foundation [fanconi.org]
- 9. cerij.or.jp [cerij.or.jp]
- 10. Quantitation of an this compound adduct in human leukocyte DNA and the effect of smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of this compound-DNA Adducts: Biomarkers of Alcohol Consumption | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of DNA adducts of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stress and DNA repair biology of the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 18. ec.europa.eu [ec.europa.eu]
- 19. This compound enhances acquisition of nicotine self-administration in adolescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 11C-harmine as a tracer for monoamine oxidase A (MAO-A): in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound is an oxidative stressor for gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound-Mediated Neurotoxicity: Relevance to Fetal Alcohol Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Mechanisms of this compound-mediated growth inhibition: delayed cell cycle progression and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analysis of DNA adducts of this compound by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Evaluation of the DNA damaging potential of cannabis cigarette smoke by the determination of this compound derived N2-ethyl-2'-deoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Acetaldehyde in Fermented Beverages using High-Performance Liquid Chromatography (HPLC)
Abstract
Acetaldehyde is a key carbonyl compound found in fermented beverages that significantly influences their sensory characteristics. At low concentrations, it can contribute to a desirable fruity aroma, while at higher levels, it imparts a sharp, pungent, and unpleasant flavor. Furthermore, this compound is recognized as a carcinogenic compound, making its quantification crucial for quality control and health risk assessment. This application note details a robust and sensitive method for the determination of this compound in various fermented beverages using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, following derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Introduction
Fermented beverages such as wine, beer, and spirits contain a complex mixture of volatile and non-volatile compounds that contribute to their unique flavor and aroma profiles. This compound is a significant aldehyde formed during fermentation as a metabolic byproduct of yeast and bacteria.[1][2] Its concentration can vary widely depending on the raw materials, fermentation conditions, and aging processes. Due to its dual role as a flavor compound and a potential health concern, accurate and reliable quantification of this compound is essential for beverage producers and regulatory bodies.[1]
The most widely adopted method for this compound analysis involves its derivatization with 2,4-dinitrophenylhydrazine (DNPH).[3][4][5] This reaction converts the volatile and UV-transparent this compound into a stable, non-volatile hydrazone derivative that can be readily detected by UV spectrophotometry.[3][4] This application note provides a comprehensive protocol for sample preparation, derivatization, and HPLC analysis of this compound in fermented beverages.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Protocols
Reagent and Standard Preparation
1.1. Derivatization Reagent (0.9 g/L 2,4-DNPH in Acetonitrile with 1.0% Phosphoric Acid):
-
Weigh 0.09 g of 2,4-dinitrophenylhydrazine (DNPH) powder.[3]
-
Carefully transfer the DNPH powder to a 100 mL volumetric flask.[3]
-
In a fume hood, add approximately 80 mL of acetonitrile to the flask and sonicate to dissolve the DNPH.
-
Add 1.0 mL of phosphoric acid.
-
Bring the flask to volume with acetonitrile and mix well.[3]
1.2. This compound Stock Solution (10,000 mg/L):
-
Prepare a stock solution of this compound at 10,000 mg/L in a 15% ethanol solution.[6]
1.3. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the this compound stock solution with 15% ethanol to achieve concentrations in the desired range (e.g., 5-500 mg/L).[6]
Sample Preparation and Derivatization
-
For clear beverages like white wine or diluted spirits, no pretreatment may be necessary. For colored beverages like red wine, decolorization with polyvinylpolypyrrolidone (PVPP) may be required.[7]
-
If necessary, dilute the sample with 15% ethanol to bring the expected this compound concentration within the linear range of the calibration curve.[6]
-
To 1 mL of the pH-adjusted sample, add a molar excess of the DNPH derivatization reagent (an 80-fold molar excess is recommended).[4][8]
-
Incubate the mixture at ambient temperature for 40 minutes to ensure complete derivatization.[4][8] The resulting this compound-2,4-DNPH product is stable at room temperature.[3]
Solid-Phase Extraction (SPE) of this compound-DNPH
-
Condition a C18 SPE cartridge by passing 15 mL of acetonitrile through it.
-
Load the derivatized sample onto the conditioned C18 cartridge.
-
Wash the cartridge to remove any unretained components.
-
Elute the this compound-DNPH derivative with an appropriate volume of acetonitrile.
HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, a mixture of acetonitrile and water (50:50, v/v) can be used.[10]
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Injection Volume: Inject 20-25 µL of the eluted sample.[4][10]
-
Detection: Monitor the eluent at a wavelength of 360 nm for the detection of the this compound-DNPH derivative.[4]
-
Quantification: Identify and quantify the this compound-DNPH peak based on the retention time and peak area of the prepared standards.
Quantitative Data Summary
| Parameter | Value | Beverage/Matrix | Reference |
| Linearity Range | Up to 80 µM | Hepatoma cell culture medium, blood, and plasma | [4][8] |
| 5 - 500 mg/L | Standard Solutions | [6] | |
| Limit of Detection (LOD) | ~3 µM | Hepatoma cell culture medium, blood, and plasma | [4][8] |
| 20 ppm | Drug Substance | [11] | |
| Limit of Quantification (LOQ) | 60 ppm | Drug Substance | [11] |
| Recovery | >88% | Culture Media | [4][8] |
| >78% | Plasma | [4][8] | |
| 96 - 102% | Various alcoholic beverages | [1][2] | |
| Precision (Intraday) | <9% | Plasma | [4][8] |
| Precision (Interday) | <15% | Plasma | [4][8] |
Signaling Pathway and Logical Relationships
Caption: this compound analysis logical flow.
Conclusion
The described HPLC method with pre-column derivatization using DNPH provides a reliable, sensitive, and accurate means for the quantification of this compound in fermented beverages. The method demonstrates good linearity, recovery, and precision, making it suitable for routine quality control analysis in the beverage industry as well as for research purposes. Proper sample preparation and adherence to the optimized derivatization and chromatographic conditions are critical for achieving accurate results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. This compound Quantification in Microbial Fermentation Samples [protocols.io]
- 4. An Optimized Method for the Measurement of this compound by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. This compound contents and quality characteristics of commercial alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. An optimized method for the measurement of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. youngin.com [youngin.com]
- 11. ijcpa.in [ijcpa.in]
Application Note: Quantification of Acetaldehyde in Human Breath using Gas Chromatography
Abstract
This application note provides a detailed protocol for the quantitative analysis of acetaldehyde in human breath samples using gas chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This compound, a volatile organic compound (VOC) and the primary metabolite of ethanol, is a key biomarker in clinical and toxicological studies, particularly in alcohol metabolism research and as a potential marker for certain diseases.[1][2] This document outlines procedures for breath sample collection, sample preparation, GC analysis, and data interpretation, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is a highly volatile and reactive compound present in human breath.[3] Endogenous levels are typically low, but they can increase significantly after the consumption of alcohol.[1][4] Accurate measurement of breath this compound is crucial for understanding ethanol metabolism, assessing exposure to ethanol vapors, and investigating its role as a potential carcinogen.[1][5] Gas chromatography is a robust and sensitive technique for quantifying volatile compounds in complex matrices like breath.[6][7] This protocol describes a validated headspace GC method suitable for the reliable determination of this compound concentrations.
Experimental Workflow
Caption: Experimental workflow for breath this compound analysis.
Breath Sample Collection
1.1. Participant Preparation:
-
Participants should fast for at least 12 hours prior to sample collection to minimize exogenous VOCs.[5]
-
Abstinence from alcohol for at least 12 hours is mandatory.[5]
-
Participants should avoid smoking and consuming sweet drinks or food for at least 2 hours before providing a breath sample.[7]
1.2. Collection Procedure:
-
Prior to collection, flush the collection bag with purified air to remove any background contaminants.
-
Use a dedicated gas collection bag, such as a Tedlar bag or a vinyl alcohol polymer bag, designed to minimize dead space gas.[5][8]
-
Instruct the participant to take a deep breath, hold it for a few seconds, and then exhale completely into the collection bag. The end-tidal portion of the breath is the target sample.
-
Seal the bag immediately after collection.
1.3. Sample Storage:
-
For immediate analysis, keep the sample at room temperature.
-
If analysis is delayed, samples can be stored at -20°C for up to 48 hours to maintain stability.[7] Some studies suggest storage at 4°C should not exceed 2 hours to prevent significant sample loss.[9]
Experimental Protocol: Headspace GC-FID/MS Analysis
2.1. Materials and Reagents:
-
This compound standard solution (certified reference material)
-
Nitrogen or Helium (carrier gas, high purity)
-
Hydrogen (for FID)
-
Compressed Air (for FID)
-
20 mL headspace vials with PTFE/silicone septa
2.2. Instrumentation:
-
Gas Chromatograph (e.g., Agilent 7820 GC or similar) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[10]
-
Automated Headspace Sampler.[10]
-
Gas-tight syringe (for manual injection if necessary).[11]
-
Chromatography data system software.
2.3. Preparation of Standards and Calibration:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of working standards by serial dilution of the stock solution, covering the expected concentration range of the breath samples.
-
Transfer a fixed volume of each working standard into separate 20 mL headspace vials and seal them.
-
Calibrate daily with at least six working standards.[6]
-
Generate a calibration curve by plotting the peak area of this compound against the concentration. The linearity of the curve should have a correlation coefficient (R²) of ≥ 0.99.[10]
2.4. Sample Preparation for GC Analysis:
-
Using a gas-tight syringe, transfer a precise volume (e.g., 5 mL) of the breath sample from the collection bag into a 20 mL headspace vial.[12]
-
Seal the vial immediately.
2.5. GC Method Parameters:
| Parameter | GC-FID Example Conditions | GC-MS Example Conditions |
| Column | Rtx-BAC1 (30 m x 0.53 mm x 3.00 µm)[13] | HP-5MS (30 m x 0.25 mm x 0.25 µm)[14] |
| Carrier Gas | Helium at 2 mL/min[13] | Helium at 0.8 mL/min[14] |
| Headspace Incubation | 60°C for 30 min[13] | Varies, e.g., 5 min equilibration[3] |
| Injection Volume | 1 mL (gas phase)[13] | 1 mL (gas phase)[3] |
| Inlet Temperature | 180°C[13] | 200°C[3] |
| Split Ratio | 25:1[13] | 20:1[3] |
| Oven Program | 60°C for 0.3 min, then ramp to 90°C at 20°C/min (hold 4 min), then to 120°C at 20°C/min (hold 4 min)[13] | 38°C for 8 min, then ramp to 170°C at 40°C/min (hold 5.7 min)[3] |
| Detector Temperature | 200°C (FID)[13] | MS Source: 230°C, Transfer Line: 250°C[3] |
| MS Mode (if applicable) | N/A | Selected Ion Monitoring (SIM)[3] |
2.6. Data Analysis and Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time, as determined by the analysis of the standard solutions.
-
Integrate the peak area for this compound in both the standards and the unknown breath samples.
-
Calculate the concentration of this compound in the breath samples using the linear regression equation derived from the calibration curve.
-
Results are typically reported in parts per billion (ppb) or nmol/L.[4][7]
Quantitative Data Summary
The performance of the GC method for this compound quantification can be characterized by several parameters. The following table summarizes typical validation data from published methods.
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | 0.1 µM (0.0000044 mg/mL) - 5 ppb | [3][12] |
| Limit of Quantification (LLOQ) | 1 µM (0.000044 mg/mL) | [3] |
| Linearity (R²) | > 0.99 | [3][10] |
| Precision (%CV) | < 10% (Intra-day) | [3] |
| Accuracy (% Recovery) | 90-110% | [3] |
Discussion
The accurate measurement of this compound in breath is challenging due to its high volatility and reactivity, as well as its presence at trace levels.[3] Several factors can influence the results, including contamination from the ambient air and the stability of the samples in the collection bags.[8][12] Therefore, strict adherence to the collection and analysis protocol is essential for obtaining reliable and reproducible data.
The choice between FID and MS detectors depends on the required sensitivity and selectivity. FID is a robust and cost-effective detector suitable for many applications. MS provides higher selectivity and sensitivity, which is advantageous when analyzing complex breath samples or when very low detection limits are required.[3] The use of Selected Ion Monitoring (SIM) mode in GC-MS can further enhance sensitivity for this compound.[7]
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound in breath samples using headspace gas chromatography. By following the outlined procedures for sample collection, instrumental analysis, and data processing, researchers can achieve accurate and precise quantification of this important biomarker. The provided method parameters and performance data serve as a valuable resource for laboratories involved in clinical research, toxicology, and drug development.
References
- 1. The determination of this compound in exhaled breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The determination of this compound in exhaled breath. | Semantic Scholar [semanticscholar.org]
- 3. Quantification of Neural Ethanol and this compound Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and reporting the concentration of this compound in human breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound breath test as a cancer risk marker in patients with esophageal and hypopharyngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Common Strategies and Factors Affecting Off-Line Breath Sampling and Volatile Organic Compounds Analysis Using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. providence.elsevierpure.com [providence.elsevierpure.com]
- 12. Establishment of a Quick and Highly Accurate Breath Test for ALDH2 Genotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a Headspace Gas Chromatography with Flame Ionization Detection Method to Quantify Blood Alcohol Concentration (BAC) for Forensic Practice [mdpi.com]
- 14. Validation and Determination of the Contents of this compound and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for an In Vitro Model of Acetaldehyde-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing an in vitro model of acetaldehyde-induced hepatotoxicity. This model is crucial for studying the mechanisms of alcohol-related liver damage and for the preclinical assessment of potential therapeutic agents.
This compound, the primary metabolic product of ethanol, is a highly reactive and toxic compound that plays a central role in the pathogenesis of alcoholic liver disease (ALD).[1][2][3] It induces hepatotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), depletion of antioxidants like glutathione (GSH), induction of apoptosis, and initiation of an inflammatory response.[4][5] This document outlines the establishment of a cell-based model to study these effects and provides detailed protocols for key experimental assays.
In Vitro Models of this compound-Induced Hepatotoxicity
Several in vitro systems can be utilized to model this compound-induced liver injury. The choice of model depends on the specific research question, throughput requirements, and the desire to recapitulate the complexities of the in vivo liver environment.
-
Hepatoma Cell Lines (e.g., HepG2, HepaRG): These are immortalized cell lines that are easy to culture and provide a reproducible system for toxicity screening.[6] HepG2 cells are a commonly used human hepatoma cell line, though they have limitations in expressing certain drug-metabolizing enzymes.[7] HepaRG cells are a human hepatic progenitor cell line that can differentiate into both hepatocyte- and biliary-like cells, expressing a broader range of metabolic enzymes, making them a more physiologically relevant model.[6]
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro hepatotoxicity studies, PHHs most accurately reflect in vivo liver function.[7] However, their use is limited by availability, cost, and rapid loss of phenotype in culture.
-
3D Liver Spheroids/Organoids: These models involve the culture of liver cells in a three-dimensional configuration, which better mimics the cell-cell interactions and microenvironment of the native liver.[6][7][8][9] 3D spheroids can be generated from hepatoma cell lines, PHHs, or co-cultures with other liver cell types (e.g., stellate cells, Kupffer cells) to create a more complex and physiologically relevant system for studying chronic toxicity and fibrosis.[8][10]
Experimental Workflow
The general workflow for studying this compound-induced hepatotoxicity in vitro involves cell culture, exposure to this compound, and subsequent assessment of various toxicological endpoints.
Key Signaling Pathways in this compound-Induced Hepatotoxicity
This compound-induced liver injury is a multifactorial process involving the dysregulation of several key signaling pathways. Understanding these pathways is essential for interpreting experimental results and identifying potential therapeutic targets.
Oxidative Stress and JNK Signaling
Ethanol metabolism, particularly via cytochrome P450 2E1 (CYP2E1), generates significant amounts of ROS, leading to oxidative stress.[11][12][13] this compound itself can also induce ROS production.[4] This oxidative stress activates stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK).[1][14][15] Sustained JNK activation is a pro-apoptotic signal that contributes to hepatocyte cell death.[16][17]
Experimental Protocols
The following are detailed protocols for key assays to assess this compound-induced hepatotoxicity.
Cell Culture and this compound Treatment
Materials:
-
HepG2 or HepaRG cells
-
Appropriate cell culture medium (e.g., DMEM or Williams' E Medium) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare fresh this compound solutions in culture medium at various concentrations (e.g., 100-1000 µM). Due to the volatile nature of this compound, prepare solutions immediately before use and handle them in a fume hood.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound-containing medium to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control group (medium without this compound).
Assessment of Hepatotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Protocol:
-
After this compound treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Principle: The lactate dehydrogenase (LDH) assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage.
Protocol:
-
After this compound treatment, collect the cell culture supernatant.
-
Follow the instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubate for the recommended time and measure the absorbance at the specified wavelength (usually around 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a chromophore or fluorophore upon cleavage.[18][19]
Protocol:
-
After this compound treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.[20][21]
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) in a 96-well plate.[18]
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/440 nm for AMC) using a microplate reader.[18]
-
Express caspase-3 activity as fold change relative to the vehicle-treated control.
a) Intracellular Reactive Oxygen Species (ROS) Detection
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23][24]
Protocol:
-
After this compound treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[23]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer (Ex/Em = 485/535 nm).[25]
-
Express ROS levels as a percentage of the vehicle-treated control.
b) Glutathione (GSH) Level Assay
Principle: The GSH-Glo™ Assay is a luminescent-based assay that measures the level of reduced glutathione (GSH), a major intracellular antioxidant.[26]
Protocol:
-
After this compound treatment, lyse the cells in the presence of a luciferin derivative and glutathione S-transferase (GST).[26]
-
The amount of luciferin generated is proportional to the amount of GSH in the sample.[26]
-
Add a Luciferin Detection Reagent to produce a luminescent signal.[26]
-
Measure the luminescence using a luminometer.
-
Determine GSH concentration from a standard curve and normalize to the protein content of the cell lysate.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of the pro-inflammatory cytokine TNF-α released into the cell culture supernatant.[27][28]
Protocol:
-
After this compound treatment, collect the cell culture supernatant.[29][30][31]
-
Perform the ELISA according to the manufacturer's instructions for a commercial human TNF-α ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody specific for TNF-α.[27]
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate solution and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of TNF-α in the samples based on a standard curve.
Principle: The activity of CYP2E1 can be determined by measuring the conversion of a specific substrate, such as p-nitrophenol (PNP), to its metabolite, p-nitrocatechol.[11][12] Alternatively, fluorescence-based assays using specific substrates are available for high-throughput screening.[32][33]
Protocol (p-nitrophenol hydroxylation):
-
After this compound treatment, wash the cells and incubate them with a reaction mixture containing p-nitrophenol.
-
Incubate for a specific time (e.g., 2 hours).[11]
-
Stop the reaction and measure the formation of p-nitrocatechol spectrophotometrically.
-
Calculate CYP2E1 activity based on the rate of product formation and normalize to the protein content.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Hepatocyte Viability and Cytotoxicity
| This compound (µM) | Cell Viability (% of Control) | LDH Release (% of Max) |
| 0 (Control) | 100 ± 5.2 | 5.1 ± 1.3 |
| 100 | 92.3 ± 4.8 | 10.2 ± 2.1 |
| 250 | 75.6 ± 6.1 | 25.8 ± 3.5 |
| 500 | 51.2 ± 5.9 | 48.9 ± 4.2 |
| 1000 | 28.7 ± 4.3 | 72.4 ± 5.6 |
Data are presented as mean ± SD from a representative experiment.
Table 2: this compound-Induced Oxidative Stress, Apoptosis, and Inflammation
| This compound (µM) | ROS Production (% of Control) | GSH Levels (% of Control) | Caspase-3 Activity (Fold Change) | TNF-α Release (pg/mL) |
| 0 (Control) | 100 ± 8.1 | 100 ± 6.5 | 1.0 ± 0.1 | 15.2 ± 2.8 |
| 100 | 145.3 ± 10.2 | 85.4 ± 5.9 | 1.8 ± 0.3 | 42.6 ± 5.1 |
| 250 | 210.5 ± 15.6 | 62.1 ± 7.2 | 3.2 ± 0.4 | 98.3 ± 9.7 |
| 500 | 350.8 ± 20.3 | 38.9 ± 6.8 | 5.8 ± 0.6 | 185.4 ± 15.2 |
| 1000 | 480.2 ± 25.1 | 21.3 ± 4.5 | 8.5 ± 0.9 | 250.1 ± 20.8 |
Data are presented as mean ± SD from a representative experiment.
Conclusion
The in vitro model of this compound-induced hepatotoxicity described in these application notes provides a robust and reproducible system for investigating the molecular mechanisms of alcohol-related liver injury. The detailed protocols for assessing cytotoxicity, oxidative stress, apoptosis, and inflammation will enable researchers to effectively screen for potential hepatoprotective compounds and further elucidate the complex pathophysiology of ALD. The use of more advanced models, such as 3D liver spheroids, can further enhance the physiological relevance of these studies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound adducts in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Liver three-dimensional cellular models for high-throughput chemical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Perspective: 3D Spheroid Models Utilizing Human-Based Cells for Investigating Metabolism-Dependent Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A 3D spheroid model of quadruple cell co-culture with improved liver functions for hepatotoxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - 3D Spheroidal Human Liver Models for Drug Toxicity Testing - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Methodology to assay CYP2E1 mixed function oxidase catalytic activity and its induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. Anti-inflammatory Effects of Alcohol Are Associated with JNK-STAT3 Downregulation in an In Vitro Inflammation Model in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms and cell signaling in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hho-bulgaria.com [hho-bulgaria.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. caspase3 assay [assay-protocol.com]
- 20. mpbio.com [mpbio.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Regulation of the Intracellular ROS Level Is Critical for the Antiproliferative Effect of Quercetin in the Hepatocellular Carcinoma Cell Line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. scribd.com [scribd.com]
- 26. GSH-Glo™ Glutathione Assay [promega.com]
- 27. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. file.elabscience.com [file.elabscience.com]
- 30. abcam.cn [abcam.cn]
- 31. mpbio.com [mpbio.com]
- 32. A high throughput screening assay to screen for CYP2E1 metabolism and inhibition using a fluorogenic vivid p450 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyridine Derivatives Using Acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of pyridine derivatives utilizing acetaldehyde as a key starting material. The document covers two primary synthetic routes: the Chichibabin Pyridine Synthesis for the formation of methyl-substituted pyridines and the Hantzsch Dihydropyridine Synthesis, a versatile method for producing substituted dihydropyridines which can be subsequently aromatized.
Chichibabin Pyridine Synthesis
The Chichibabin pyridine synthesis is a robust and industrially significant method for preparing pyridine and its alkylated derivatives.[1] The reaction involves the condensation of aldehydes, such as this compound, with ammonia, typically at high temperatures and in the presence of a catalyst.[1] This method is particularly effective for the synthesis of 2-methylpyridine (α-picoline), 4-methylpyridine (γ-picoline), and 5-ethyl-2-methylpyridine.[1][2]
Synthesis of 2-Methylpyridine and 4-Methylpyridine
This industrial process describes the gas-phase synthesis of a mixture of 2-methylpyridine and 4-methylpyridine from this compound and ammonia over a solid acid catalyst.
Quantitative Data Summary
| Product | Yield (%) | Catalyst | Temperature (°C) | Pressure |
| 2-Methylpyridine & 4-Methylpyridine (mixture) | 40 - 60 | Al₂O₃ with other metal oxides | 350 - 550 | Atmospheric |
Physicochemical Properties of Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| 2-Methylpyridine | C₆H₇N | 93.13 | 128-129[3] | -70[3] | 0.943 |
| 4-Methylpyridine | C₆H₇N | 93.13 | 145[4] | 2.4[4] | 0.957[5] |
Experimental Protocol
Materials:
-
This compound
-
Ammonia
-
Alumina (Al₂O₃) catalyst (co-catalyzed with other metal oxides)
Procedure: [2]
-
Preheat this compound and ammonia separately.
-
Introduce the preheated reactants into a catalytic reactor containing the alumina-based catalyst.
-
Maintain the reaction temperature between 350-550°C at atmospheric pressure.
-
The gaseous product mixture exiting the reactor is condensed.
-
The condensate is dehydrated.
-
The resulting mixture of 2-methylpyridine and 4-methylpyridine is separated and purified by fractional distillation. The total content of the isomers is typically between 99.2% and 99.5%.[2]
Synthesis of 5-Ethyl-2-methylpyridine
This protocol details the synthesis of 5-ethyl-2-methylpyridine from paraldehyde, a stable trimer of this compound, and aqueous ammonia.
Quantitative Data Summary
| Product | Yield (%) | Starting Material | Temperature (°C) | Pressure (psi) |
| 5-Ethyl-2-methylpyridine | 50 - 53 | Paraldehyde, 28% aq. NH₄OH | 230 | 800 - 3000 |
Physicochemical Properties of the Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| 5-Ethyl-2-methylpyridine | C₈H₁₁N | 121.18 | 178[6] | -70.3[6] | 0.919[7] |
Experimental Protocol
Materials:
-
Paraldehyde
-
28% Aqueous ammonium hydroxide
-
Ammonium acetate
-
Chloroform
Procedure:
-
In a 2-liter steel reaction vessel, combine 267 g (4.38 moles) of 28% aqueous ammonium hydroxide, 207.5 g (1.57 moles) of paraldehyde, and 5.0 g (0.065 mole) of ammonium acetate.
-
Heat the mixture to 230°C with continuous agitation and maintain this temperature for one hour. The pressure will range from 800 to 3000 psi.
-
Allow the autoclave to cool to room temperature.
-
Separate the two layers of the reaction mixture.
-
To the non-aqueous layer, add 60 mL of chloroform to separate any dissolved water. Combine this separated water with the main aqueous layer.
-
Extract the aqueous layer with three 50 mL portions of chloroform.
-
Combine all chloroform extracts and remove the chloroform by distillation at atmospheric pressure.
-
Fractionally distill the residue under reduced pressure to obtain 72-76 g (50-53%) of 5-ethyl-2-methylpyridine.
Reaction Mechanism and Workflow Diagrams
Caption: Chichibabin Synthesis Mechanism.
Caption: Chichibabin Synthesis Workflow.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines (1,4-DHPs).[8] The reaction involves the condensation of an aldehyde (such as this compound), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate.[8][9] The resulting 1,4-DHPs can be subsequently oxidized to the corresponding pyridine derivatives.[9]
Representative Synthesis of a 1,4-Dihydropyridine using this compound
This protocol is a representative procedure for the synthesis of diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate, adapted from general Hantzsch synthesis methods.
Quantitative Data Summary (Representative)
| Product | Starting Materials | Solvent |
| Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | This compound, Ethyl acetoacetate, Ammonium acetate | Ethanol |
Physicochemical Properties of a Representative Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | C₁₄H₂₁NO₄ | 267.32 |
Experimental Protocol (Representative)
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the desired 1,4-dihydropyridine.
Aromatization to Pyridine Derivative (Optional)
The synthesized 1,4-dihydropyridine can be oxidized to the corresponding pyridine.
Materials:
-
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Oxidizing agent (e.g., manganese dioxide, nitric acid)
-
Appropriate solvent (e.g., chloroform, acetic acid)
Procedure:
-
Dissolve the 1,4-dihydropyridine in a suitable solvent.
-
Add the oxidizing agent portion-wise at room temperature.
-
Stir the mixture until the starting material is consumed (monitored by TLC).
-
Filter off the solid oxidant and wash with the solvent.
-
Wash the filtrate with a suitable aqueous solution to remove any remaining oxidant or byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude pyridine derivative.
-
Purify the product by column chromatography or distillation.
Reaction Mechanism and Workflow Diagrams
Caption: Hantzsch Synthesis Mechanism.
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 4. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 5. 4-Methylpyridine | 108-89-4 [chemicalbook.com]
- 6. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 7. 5-Ethyl-2-methylpyridine | 104-90-5 [chemicalbook.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Acetaldehyde by Oxidation of Ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetaldehyde (ethanal) is a pivotal intermediate in organic synthesis, widely utilized in the production of pharmaceuticals, fragrances, and other fine chemicals. Its synthesis via the oxidation of ethanol is a fundamental transformation in organic chemistry. This document provides detailed application notes and experimental protocols for three common laboratory-scale methods for this conversion: oxidation with acidified sodium dichromate, oxidation using pyridinium chlorochromate (PCC), and the Swern oxidation. Each method's principles, advantages, and limitations are discussed, alongside step-by-step procedures. Comprehensive safety precautions are outlined due to the hazardous nature of the reagents and the volatile, flammable, and toxic properties of this compound. Quantitative data for each protocol is summarized for comparative analysis.
Critical Safety Precautions
The synthesis and handling of this compound require stringent safety measures. All procedures must be conducted in a certified chemical fume hood.
-
This compound Hazards : this compound is an extremely flammable liquid with a very low boiling point (20.4 °C) and flash point (-38 °C).[1] Its vapors can form explosive mixtures with air.[2] It is also a suspected carcinogen and mutagen, and causes serious eye and respiratory irritation.[3][1][2]
-
Reagent Hazards :
-
Chromium-Based Reagents (Sodium Dichromate, PCC) : These are strong oxidizing agents and are toxic and carcinogenic.[4][5]
-
Sulfuric Acid : Highly corrosive.[5]
-
Oxalyl Chloride and DMSO (Swern Oxidation) : Oxalyl chloride is corrosive and toxic. The Swern oxidation produces dimethyl sulfide, a volatile liquid with a strong, unpleasant odor.[6]
-
-
Personal Protective Equipment (PPE) : At a minimum, tightly fitting safety goggles, a face shield, a fire-retardant lab coat, full-length pants, closed-toe shoes, and appropriate chemical-resistant gloves (e.g., neoprene over natural rubber) must be worn.[7]
-
Handling and Storage : Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[3][7] Keep this compound away from ignition sources.[7] Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, preferably refrigerated (2-8°C) and under an inert atmosphere.[7]
General Experimental Workflow
The overall process for synthesizing and isolating this compound involves several key stages, from reaction setup to purification of the final product.
Caption: General workflow for this compound synthesis.
Method 1: Oxidation with Acidified Sodium Dichromate
This classic method utilizes a strong oxidizing agent to convert ethanol to this compound. Due to the low boiling point of this compound, it is distilled from the reaction mixture as it is formed to prevent over-oxidation to acetic acid.[8][9]
Quantitative Data
| Parameter | Value/Description | Reference(s) |
| Reagents | ||
| Ethanol (95%) | 127 mL | [10] |
| Sodium Dichromate (Na₂Cr₂O₇) | 100 g | [10] |
| Concentrated Sulfuric Acid (H₂SO₄) | 60 mL in 200 mL water or 260 mL of 23% H₂SO₄ | [11],[10] |
| Water | 200 mL | [10] |
| Conditions | ||
| Reaction Temperature | Boiling point of the acidic solution | [11],[10] |
| Product Collection | Receiver cooled in an ice-salt bath | [10] |
| Outcome | ||
| Expected Yield | ~30 g (as this compound-ammonia trimer) | [11] |
| Purity | Requires further purification | [11] |
Experimental Protocol
-
Apparatus Setup : Assemble a 1-liter round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation head connected to a condenser. The receiver flask should be immersed in an ice-salt bath to effectively trap the volatile this compound.[10][11]
-
Acid Preparation : In the 1-liter flask, carefully add 60 mL of concentrated sulfuric acid to 200 mL of water.[11] Alternatively, use 260 mL of a pre-prepared 23% sulfuric acid solution.[10] Add a few boiling chips.
-
Oxidant Solution : In a separate beaker, prepare a solution of 100 g of sodium dichromate in 200 mL of water and add 127 mL of 95% ethyl alcohol.[10]
-
Reaction : Heat the sulfuric acid solution in the flask until it just begins to boil.[10]
-
Reagent Addition : Add the ethanol-dichromate solution from the dropping funnel in a steady stream into the boiling acid. The heat of the reaction should be sufficient to cause the mixture to boil and distill the this compound as it forms.[10][11]
-
Rate Control : If this compound vapors begin to escape the receiver, slow down the addition of the dichromate solution. If the reaction mixture stops boiling, apply gentle heat.[10][11]
-
Purification via this compound-Ammonia Trimer :
-
The crude distillate contains this compound, unreacted ethanol, and acetal. To purify, dissolve the crude product in ether and cool the solution in an ice-salt bath.[11]
-
Saturate the ethereal solution with ammonia gas. The solid this compound-ammonia trimer will precipitate.[11]
-
Filter the solid, wash with a small amount of cold ether, and dry.[11]
-
-
Regeneration of Pure this compound :
-
Dissolve 10 g of the dried this compound-ammonia trimer in 10 mL of water.[11]
-
In a separate flask, prepare a cooled mixture of 15 g of concentrated sulfuric acid and 20 mL of water.[11]
-
Slowly add the trimer solution to the cooled acid. Gently heat the mixture and distill the pure this compound, collecting the fraction that boils at 21°C.[11]
-
Caption: Logical flow for the dichromate oxidation method.
Method 2: Oxidation with Pyridinium Chlorochromate (PCC)
PCC is a milder oxidizing agent than chromic acid and is particularly useful for oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[4][12] The reaction is typically performed in an anhydrous organic solvent like dichloromethane (DCM).[13]
Quantitative Data
| Parameter | Value/Description | Reference(s) |
| Reagents | ||
| Ethanol | 1 equivalent | [4] |
| Pyridinium Chlorochromate (PCC) | 1.2 - 1.5 equivalents | [4],[13] |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ~10 volumes | [4] |
| Celite or Activated Charcoal | Used as a support/filter aid | [4],[13] |
| Conditions | ||
| Reaction Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 2 - 4 hours | [4] |
| Outcome | ||
| Expected Yield | Generally high, but depends on substrate | - |
| Purity | Requires workup and filtration; may need chromatography | [4] |
Experimental Protocol
-
Apparatus Setup : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, suspend pyridinium chlorochromate (1.2 eq.) and an equal weight of Celite or activated charcoal in anhydrous dichloromethane (5 volumes).[4][13]
-
Cooling : Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition : Dissolve ethanol (1 eq.) in anhydrous dichloromethane (5 volumes) and add it in one portion to the stirred PCC suspension.[4][13]
-
Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A brown, tar-like material will precipitate as the reaction proceeds.[4][14]
-
Workup : Upon completion, dilute the reaction mixture with dry ether and filter it through a pad of silica gel or Celite to remove the chromium salts.[4]
-
Isolation : Wash the filter cake thoroughly with more ether or dichloromethane. Combine the organic filtrates.
-
Purification : The solvent can be carefully removed by distillation. Given this compound's low boiling point, this step must be performed with extreme care using an efficient, chilled condenser and receiver to prevent loss of product. For higher-boiling aldehydes, the solvent is removed under reduced pressure.[4]
Method 3: Swern Oxidation
The Swern oxidation is a metal-free method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[15][16] It is known for its mild conditions and high yields, stopping cleanly at the aldehyde stage.[6]
Quantitative Data
| Parameter | Value/Description | Reference(s) |
| Reagents | ||
| Oxalyl Chloride ((COCl)₂) | 2 equivalents | [15] |
| Dimethyl Sulfoxide (DMSO) | 3 equivalents | [15] |
| Ethanol | 1 equivalent | - |
| Triethylamine (Et₃N) | 4-5 equivalents | [15] |
| Dichloromethane (CH₂Cl₂) | Anhydrous | [15] |
| Conditions | ||
| Activation Temperature | -78 °C to -60 °C (Dry ice/acetone bath) | [15],[17] |
| Reaction Time | ~15-30 minutes after base addition | [15],[17] |
| Outcome | ||
| Expected Yield | High | [18] |
| Purity | Requires aqueous workup and extraction | [15] |
Experimental Protocol
-
Apparatus Setup : Equip a flame-dried, three-necked flask with a magnetic stirrer, a thermometer, and two dropping funnels, all under a nitrogen or argon atmosphere.
-
DMSO Solution : Charge the flask with anhydrous dichloromethane and dimethyl sulfoxide (3 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.[15]
-
Activation : Add oxalyl chloride (2 eq.) dropwise from a dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir for 10-15 minutes.[15]
-
Alcohol Addition : Add a solution of ethanol (1 eq.) in dichloromethane dropwise, again maintaining the temperature below -60 °C. Stir for another 15-20 minutes.[15]
-
Base Addition : Add triethylamine (4-5 eq.) dropwise to the mixture. After the addition is complete, stir for 10 minutes at -78 °C.[15]
-
Warming and Quenching : Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by adding water.
-
Workup : Transfer the mixture to a separatory funnel. Wash sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation to isolate the this compound. As with the PCC method, extreme care must be taken during distillation due to the product's volatility.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. This compound | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. scribd.com [scribd.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. wcu.edu [wcu.edu]
- 8. This compound synthesis , Hive Chemistry Discourse [chemistry.mdma.ch]
- 9. Sciencemadness Discussion Board - this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. This compound synthesis , Hive Methods Discourse [chemistry.mdma.ch]
- 11. prepchem.com [prepchem.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. gchemglobal.com [gchemglobal.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Nucleophilic Addition of Grignard Reagents to Acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed overview and protocol for the nucleophilic addition of a Grignard reagent to acetaldehyde, a classic example of this reaction's utility in generating secondary alcohols. This process is fundamental in the synthesis of various intermediates and active pharmaceutical ingredients (APIs) within drug development and the broader chemical industry. The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound, followed by an acidic workup to yield a secondary alcohol.[1][2][3]
Reaction Principle
The Grignard reagent, an organomagnesium halide (R-MgX), is a potent nucleophile and a strong base.[1] The carbon-magnesium bond is highly polarized, rendering the carbon atom electron-rich and carbanionic in character. This compound possesses an electrophilic carbonyl carbon due to the electronegativity of the oxygen atom.
The reaction proceeds in two key steps:
-
Nucleophilic Addition: The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon of this compound.[1] This leads to the formation of a tetrahedral alkoxide intermediate, where the magnesium halide moiety coordinates with the oxygen atom.[1]
-
Protonation (Workup): The reaction mixture is treated with a dilute acid (e.g., aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide intermediate, yielding the final secondary alcohol product and water-soluble magnesium salts.[1][2]
Experimental Protocols
This section details the synthesis of 2-butanol via the reaction of ethylmagnesium bromide with this compound.[1][2]
Materials and Reagents:
| Reagent/Solvent | Chemical Formula | Molar Mass ( g/mol ) | Grade | Supplier Example |
| Magnesium Turnings | Mg | 24.31 | Reagent | Sigma-Aldrich |
| Ethyl Bromide | C₂H₅Br | 108.97 | ReagentPlus®, 99% | Sigma-Aldrich |
| This compound | CH₃CHO | 44.05 | ≥99.5% | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ≥99.7% (inhibitor-free) | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | Crystal | Sigma-Aldrich |
| Saturated Ammonium Chloride | NH₄Cl | 53.49 | Aqueous Solution | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | VWR |
Equipment:
-
Three-necked round-bottom flask (oven-dried)
-
Reflux condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble the dry three-necked flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.[4]
-
Initiation: Place magnesium turnings (12.15 g, 0.5 mol) in the flask. Add a single crystal of iodine to activate the magnesium surface.
-
Reagent Addition: Add 50 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of ethyl bromide (54.5 g, 0.5 mol) in 200 mL of anhydrous diethyl ether.
-
Reaction Initiation: Add approximately 10 mL of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun or the addition of a small piece of pre-formed Grignard reagent can be used.
-
Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting greyish solution is the ethylmagnesium bromide reagent.
Protocol 2: Synthesis of 2-Butanol
-
Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.
-
Aldehyde Addition: Prepare a solution of this compound (22.0 g, 0.5 mol) in 100 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Workup: Cool the reaction mixture in an ice bath and slowly add 100 mL of a saturated aqueous solution of ammonium chloride to quench the reaction and protonate the alkoxide.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent using a rotary evaporator.
-
Purification: The crude 2-butanol can be purified by distillation to yield the final product.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (EtMgBr:this compound) | 1:1 |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 2-3 hours |
| Typical Yield of 2-Butanol | 75-85% |
Table 2: Spectroscopic Data for 2-Butanol
| Spectroscopic Technique | Characteristic Peaks |
| IR (Infrared) Spectroscopy | Broad O-H stretch: 3200–3600 cm⁻¹[6], C-H stretches (alkyl): 2850–2960 cm⁻¹[6], C-O stretch: 1050–1150 cm⁻¹[6] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | δ 0.92 (t, 3H), 1.18 (d, 3H), 1.47 (m, 2H), 2.12 (br s, 1H, OH), 3.72 (sextet, 1H)[7] |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | δ ~10-20 (two methyl carbons), ~25-35 (methylene carbon), ~65-70 (carbon bonded to OH)[8] |
Visualizations
Reaction Mechanism
References
- 1. quora.com [quora.com]
- 2. Treatment of this compound with ethyl magnesium bromide and subsequent hydrolysis gives [cdquestions.com]
- 3. quora.com [quora.com]
- 4. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. hil1_sln.html [ursula.chem.yale.edu]
- 8. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectrophotometric Detection of Acetaldehyde in Cellular Lysates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetaldehyde, a reactive aldehyde, is a critical intermediate in cellular metabolism, notably in the hepatic processing of ethanol.[1] Its accumulation is implicated in various pathological conditions due to its ability to form adducts with proteins and DNA.[1] Consequently, the accurate quantification of intracellular this compound levels is paramount for research in toxicology, metabolic disorders, and drug development. This document provides a detailed protocol for a sensitive and reliable spectrophotometric assay to determine this compound concentrations in cell lysates.
The assay is based on the enzymatic activity of aldehyde dehydrogenase (ALDH).[2] In the presence of nicotinamide adenine dinucleotide (NAD+), ALDH catalyzes the oxidation of this compound to acetic acid.[2] This reaction stoichiometrically reduces NAD+ to NADH, which can be quantified by the increase in its absorbance at 340 nm.[3] Alternatively, the generated NADH can be coupled to a formazan dye-producing reaction, resulting in a colored product that can be measured at a higher wavelength, offering enhanced sensitivity.[4][5]
Assay Principle
The enzymatic reaction at the core of this assay is as follows:
CH₃CHO + NAD⁺ + H₂O --(Aldehyde Dehydrogenase)--> CH₃COOH + NADH + H⁺
The amount of NADH produced is directly proportional to the amount of this compound present in the sample.[2] This relationship allows for the accurate determination of this compound concentration by measuring the absorbance of NADH.
Materials and Reagents
Equipment
-
Spectrophotometer (UV-Vis, capable of reading at 340 nm)
-
Microplate reader (for 96-well plate format)
-
Microcentrifuge
-
Homogenizer (e.g., Dounce or sonicator)
-
Pipettes and tips
-
1.5 mL microcentrifuge tubes
-
96-well plates (clear, flat-bottom)[5]
Reagents
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer, or a simple buffer containing a non-ionic detergent like Triton X-100)
-
Potassium pyrophosphate buffer (1.5 M, pH 9.0)[3]
-
NAD+ solution (e.g., 10 mg/mL in distilled water)[3]
-
Aldehyde Dehydrogenase (ALDH) enzyme solution
-
This compound standard solution (e.g., 3 M)[5]
-
Perchloric acid (for deproteinization, optional)
-
Potassium carbonate (for neutralization, optional)
Experimental Protocols
Sample Preparation: Cell Lysate
Caution: this compound is highly volatile (boiling point ~20°C). All steps involving samples and standards should be performed on ice and in sealed containers to minimize evaporation.[3][6]
-
Cell Culture and Harvest: Culture cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold PBS and then scrape or trypsinize.
-
Cell Lysis:
-
Resuspend the cell pellet (approximately 2 x 10^6 cells) in 400 µL of ice-cold PBS.[4]
-
Lyse the cells by homogenization (e.g., 10-20 strokes with a Dounce homogenizer) or sonication on ice.[4]
-
Centrifuge the lysate at 10,000 x g for 10-20 minutes at 4°C to pellet cellular debris.[7]
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled, sealed microcentrifuge tube. This lysate is now ready for the assay.
-
This compound Standard Curve Preparation
-
Prepare a 30 mM this compound standard by diluting the 3 M stock solution.[5]
-
Further dilute the 30 mM standard to create a series of working standards (e.g., ranging from 2 µM to 2 mM).[4][5] Prepare these standards in the same buffer as the cell lysates to ensure matrix consistency.
-
Prepare a blank sample containing only the buffer.
Spectrophotometric Assay Protocol (340 nm, Cuvette-based)
This protocol is adapted for a standard 1 cm light path cuvette with a final volume of 2.55 mL.[2]
-
Reaction Mixture Preparation: In a cuvette, add the following in order:
-
Initial Absorbance Reading (A1): Mix the contents of the cuvette by inverting and measure the absorbance at 340 nm. This reading accounts for the background absorbance.
-
Enzyme Addition and Reaction: Add 0.025 mL of Aldehyde Dehydrogenase (ALDH) solution to the cuvette. Mix thoroughly.
-
Final Absorbance Reading (A2): Incubate at room temperature for approximately 4-5 minutes.[2] Monitor the absorbance at 340 nm until the reading is stable. This final, stable reading is A2.
-
Calculation: The change in absorbance (ΔA = A2 - A1) is proportional to the this compound concentration.
Colorimetric Assay Protocol (565 nm, 96-well plate)
This protocol is based on a coupled reaction where the NADH produced reduces a formazan reagent.[1][4]
-
Working Reagent Preparation: Prepare a working reagent containing the assay buffer, NAD/MTT solution, and enzymes as per the manufacturer's instructions for commercially available kits.[5][8]
-
Sample and Standard Addition: Add 20 µL of each standard and cell lysate sample to separate wells of a 96-well plate.[4][8]
-
Reaction Initiation: Add 80 µL of the working reagent to each well.[5][8]
-
Incubation: Incubate the plate at room temperature for 30 minutes.[1][4]
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[1][4]
Data Presentation
The following tables summarize key quantitative data for the spectrophotometric assay.
Table 1: Reagent Concentrations and Volumes (340 nm Protocol)
| Reagent | Concentration | Volume per Assay |
| Potassium Pyrophosphate Buffer | 1.5 M, pH 9.0 | 0.2 mL |
| NAD+ Solution | Varies | 0.2 mL |
| Aldehyde Dehydrogenase (ALDH) | Varies | 0.025 mL |
| Sample/Standard | Varies | 0.1 mL |
| Distilled Water | N/A | 2.0 mL |
| Total Volume | N/A | 2.55 mL |
Table 2: Assay Parameters and Performance
| Parameter | 340 nm Method | 565 nm (Colorimetric) Method |
| Wavelength | 340 nm[2][3] | 565 nm[4] |
| Linearity Range | 0.5 to 20 µg per assay[2][3] | 2 µM to 2 mM[4] |
| Detection Limit | 0.176 mg/L[2] | 2 µM[1] |
| Incubation Time | ~4 minutes[2] | 30 minutes[1][4] |
| Incubation Temperature | Room Temperature (~25°C)[2] | Room Temperature[1][8] |
Potential Interferences and Troubleshooting
-
Other Aldehydes: ALDH can react with other aldehydes such as propionaldehyde, though at a slower rate.[2][3] If the presence of other aldehydes is suspected, a kinetic reading and extrapolation back to the time of ALDH addition can help to isolate the this compound-specific reaction.[3] Formaldehyde and crotonaldehyde generally do not interfere significantly under these assay conditions.[3]
-
Volatility: Always keep samples and standards on ice and in sealed containers to prevent the loss of this compound.[6]
-
Sample Matrix Effects: Components of the cell lysate may interfere with the enzymatic reaction. Running an internal standard (spiking a known amount of this compound into a sample) can help to assess recovery and identify matrix effects.[2]
-
Non-enzymatic NADH Formation: A non-enzymatic reaction between NAD+ and aldehydes can lead to an increase in absorbance at 340 nm.[9] Running a sample blank without the ALDH enzyme is crucial to correct for this.[9]
Visualizations
Signaling Pathway: Ethanol Metabolism
Caption: Simplified pathway of ethanol metabolism to this compound and then acetate.
Experimental Workflow
Caption: Workflow for the spectrophotometric this compound assay in cell lysates.
References
- 1. assaygenie.com [assaygenie.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. abo.com.pl [abo.com.pl]
- 4. This compound Assay Kit, MAK434, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound Quantification in Microbial Fermentation Samples [protocols.io]
- 7. abcam.com [abcam.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Acetaldehyde in Various Matrices by GC-MS Following PFBHA Derivatization
Abstract
This application note provides a detailed protocol for the derivatization of acetaldehyde using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for subsequent quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile and reactive carbonyl compound, requires derivatization to enhance its thermal stability and chromatographic properties, thereby enabling sensitive and accurate quantification.[1] This method is applicable to a wide range of matrices, including food products, beverages, and biological fluids, making it highly relevant for researchers, scientists, and drug development professionals. The protocol described herein is based on established methodologies and offers robust performance for trace-level analysis of this compound.
Introduction
This compound is a compound of significant interest due to its dual role as a flavor component in foods and a potentially carcinogenic substance.[2][3] Its high volatility and reactivity present analytical challenges for direct quantification.[1] Derivatization is a crucial step to overcome these challenges, and PFBHA is a widely used reagent for this purpose.[1][3][4] PFBHA reacts with carbonyl compounds like this compound to form stable oxime derivatives that are amenable to GC-MS analysis.[5] This method offers high sensitivity and selectivity, making it suitable for trace-level detection in complex matrices.[3] The derivatization reaction with PFBHA can be performed directly in the sample solution or using advanced sample preparation techniques such as solid-phase microextraction (SPME) with on-fiber derivatization.[1][2][6]
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of this compound is depicted below. This process involves sample preparation, derivatization with PFBHA, extraction of the derivatives, and subsequent analysis by GC-MS.
Caption: Experimental workflow for this compound analysis.
Detailed Experimental Protocol
This protocol details the derivatization of this compound with PFBHA followed by GC-MS analysis.
1. Materials and Reagents
-
This compound (analytical standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity or higher
-
Deuterated this compound (this compound-d4), as an internal standard
-
Organic solvents (e.g., methanol, acetonitrile, toluene), HPLC or GC grade
-
Sodium chloride (NaCl)
-
Potassium hydrogen phthalate (KHP)
-
Milli-Q water or equivalent high-purity water
-
Sample vials (e.g., 20 mL headspace vials with PTFE/silicone septa)
2. Preparation of Solutions
-
PFBHA Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of Milli-Q water. This solution should be prepared fresh.
-
This compound Standard Stock Solution (1000 µg/mL): Prepare by diluting a known amount of this compound in Milli-Q water. Store in a tightly sealed vial at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with Milli-Q water to cover the desired calibration range.
-
Internal Standard Solution (10 µg/L): Prepare a working solution of deuterated this compound in Milli-Q water.
3. Sample Preparation
The sample preparation will vary depending on the matrix.
-
Liquid Samples (e.g., beverages):
-
Solid Samples (e.g., food products):
4. Derivatization Procedure
-
In-Solution Derivatization:
-
On-Fiber SPME Derivatization:
-
Use a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber.[2][3]
-
Load the fiber with PFBHA by exposing it to the headspace of a vial containing the PFBHA reagent.
-
Place the PFBHA-loaded fiber into the headspace of the sample vial.[2]
-
Allow for on-fiber derivatization to occur for a specified time (e.g., 2 minutes at 22°C) with agitation.[2]
-
5. Extraction of Derivatives (for in-solution derivatization)
-
Liquid-Liquid Extraction (LLE):
-
After derivatization, extract the PFBHA-oxime derivatives using an organic solvent such as toluene.[7]
-
Collect the organic layer for GC-MS analysis.
-
-
Solid-Phase Microextraction (SPME):
-
After in-solution derivatization, expose a SPME fiber to the headspace of the sample vial at a controlled temperature (e.g., 45°C) for a specific time (e.g., 15 minutes) to adsorb the volatile derivatives.[3]
-
6. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Column: A non-polar or slightly polar capillary column is recommended, such as a ZB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[5]
-
Oven Temperature Program: An example program is: initial temperature of 50°C for 2 minutes, ramp to 120°C at 30°C/min, then ramp to 200°C and hold for 10 minutes.[3]
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Temperatures: Ion source at 230-250°C, transfer line at 250-280°C.[3][5]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3][5][7]
-
Quantifier and Qualifier Ions: The this compound-PFBHA derivative typically forms two isomers (syn and anti).[2] The characteristic ion for quantification is m/z 209.[2][3] For the deuterated internal standard (this compound-d4-PFBHA), the quantification ion is m/z 213.[2]
-
Quantitative Data Summary
The performance of the PFBHA derivatization method for this compound analysis is summarized in the table below, compiled from various studies.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.01 mg/L | Simulated Digestion | [3] |
| 17 µg/kg | Fish | [3] | |
| 0.16-0.23 µg/L | Water | [8] | |
| Limit of Quantification (LOQ) | 0.04 mg/L | Simulated Digestion | [3] |
| 28 µg/kg | Fish | [3] | |
| Linearity (R²) | >0.99 | E-liquids/aerosols | [7] |
| 0.9983-0.9993 | Water | [8] | |
| Recovery | 82-117% | E-liquids/aerosols | [7] |
| 85-105% | Water | [8] | |
| Precision (RSD) | 2-16% | E-liquids/aerosols | [7] |
| 1.8-10.2% | Water | [8] |
Signaling Pathway/Logical Relationship Diagram
The chemical reaction between this compound and PFBHA to form the stable oxime derivatives is illustrated in the following diagram.
Caption: PFBHA derivatization of this compound.
Conclusion
The derivatization of this compound with PFBHA followed by GC-MS analysis is a robust, sensitive, and reliable method for the quantitative determination of this volatile aldehyde in a variety of complex matrices. The protocol outlined in this application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique in their laboratories. The use of an internal standard and optimization of derivatization and extraction conditions are critical for achieving accurate and precise results. The provided quantitative data from various studies demonstrates the excellent performance characteristics of this method.
References
- 1. researchgate.net [researchgate.net]
- 2. agronomy.emu.ee [agronomy.emu.ee]
- 3. Validation and Determination of the Contents of this compound and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Acetaldehyde in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecules from simpler carbonyl precursors.[1] Acetaldehyde (CH₃CHO), as a highly reactive two-carbon building block, serves as a crucial substrate in these reactions. Its participation in both self-condensation and crossed-aldol reactions provides access to a wide array of valuable compounds, from bulk chemicals to intricate pharmaceutical intermediates.[2][3]
In its most common application, the enolate of this compound acts as a nucleophile, attacking an electrophilic carbonyl compound to form a β-hydroxy aldehyde (an "aldol").[4] This adduct can then undergo dehydration to yield a conjugated α,β-unsaturated aldehyde.[1] This reactivity is harnessed in industrial processes, such as the production of pentaerythritol and crotonaldehyde, and is pivotal in the stereoselective synthesis of chiral building blocks for drug development.[1][5] The development of advanced catalytic systems, including organocatalysts and enzymes, has further expanded the synthetic utility of this compound in producing enantioenriched products for biologically active molecules.[6][7]
Reaction Mechanism: Base-Catalyzed Aldol Condensation
The most common pathway for the aldol condensation of this compound is base-catalyzed. The mechanism involves three primary stages: enolate formation, nucleophilic attack, and dehydration.[1]
-
Enolate Formation : A base, typically a hydroxide ion (OH⁻), abstracts an acidic α-hydrogen from this compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of a second this compound molecule, forming an alkoxide intermediate. This step creates the new carbon-carbon bond.[4]
-
Protonation & Dehydration : The alkoxide is protonated by water (or another proton source) to give the β-hydroxy aldehyde adduct, 3-hydroxybutanal (acetaldol).[8] Under heating or stronger basic/acidic conditions, this adduct readily dehydrates via an E1cB mechanism to form the more stable, conjugated product, crotonaldehyde.[1]
Caption: Base-catalyzed aldol condensation mechanism of this compound.
Quantitative Data Summary
The efficiency and selectivity of this compound aldol condensations are highly dependent on the catalytic system and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Catalysts for this compound Self-Condensation to Crotonaldehyde
| Catalyst | Support | Temperature (°C) | This compound Partial Pressure (kPa) | Product | Yield / Selectivity | Reference(s) |
|---|---|---|---|---|---|---|
| NaOH | Homogeneous (aq) | 20-25 | N/A | 3-Hydroxybutanal | High conversion | [8] |
| LiAlO₂ | Vapor Phase | 232-304 | 5-15 psig | Crotonaldehyde | ~60% Conversion | [9] |
| MgO | Solid Base | 260-360 | 0.05-50 | Crotonaldehyde | First-order kinetics at low pressure | [10] |
| TiO₂ (Anatase) | Solid Acid/Base | 260-360 | 0.05-50 | Crotonaldehyde | Zero-order kinetics at high pressure | [10] |
| MoOₓ | γ-Al₂O₃ | N/A | N/A | Crotonaldehyde | Activity correlates with Lewis acid sites | [11] |
| CeO₂ | Nanoparticles | Ambient | N/A | trans-Crotonaldehyde | Desorption-limited at ambient temp |[12] |
Table 2: Enantioselective Biocatalytic Aldol Addition of this compound to Aromatic Aldehydes
| Catalyst (Enzyme) | Aldehyde Substrate | Product | Isolated Yield (%) | Enantiomeric Ratio (e.r.) | Reference(s) |
|---|---|---|---|---|---|
| 4-OT(M45T/F50A) | Benzaldehyde | (R)-3-hydroxy-3-phenylpropanal | 85 | 98:2 | [6],[7] |
| 4-OT(M45T/F50A) | 4-Nitrobenzaldehyde | (R)-3-hydroxy-3-(4-nitrophenyl)propanal | 92 | >99:1 | [6],[7] |
| TAUT015 | 2-Chlorobenzaldehyde | (R)-3-(2-chlorophenyl)-3-hydroxypropanal | 75 | >99:1 | [6],[7] |
| TAUT015 | 4-Methoxybenzaldehyde | (R)-3-hydroxy-3-(4-methoxyphenyl)propanal | 68 | >99:1 |[6],[7] |
Experimental Protocols
The following protocols provide standardized procedures for conducting aldol condensation reactions using this compound.
Protocol 1: Base-Catalyzed Self-Condensation of this compound
This protocol describes the classic laboratory synthesis of 3-hydroxybutanal (acetaldol) from this compound using a dilute base.[8]
Materials:
-
This compound (CH₃CHO)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Deionized water
-
Ice bath
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place 20 mL of this compound in a 100 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5 °C.
-
Catalyst Addition: Slowly add 5 mL of a 10% aqueous sodium hydroxide solution dropwise from a dropping funnel over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Neutralization & Work-up: Neutralize the reaction mixture by adding dilute acid (e.g., 1 M HCl) until the pH is ~7. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3-hydroxybutanal.
General Experimental Workflow
The logical flow for a typical aldol condensation experiment, from setup to analysis, is outlined below.
Caption: A generalized workflow for aldol condensation experiments.
Protocol 2: L-Proline Catalyzed Cross-Aldol Reaction
This protocol is an example of an organocatalytic asymmetric aldol reaction, useful for producing chiral β-hydroxy carbonyl compounds, which are valuable in drug synthesis.[5]
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., 4-Nitrobenzaldehyde, 1.2 eq)
-
L-Proline (20 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
-
Flash column chromatography system
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the aromatic aldehyde (1.2 eq) and L-Proline (0.2 eq) in DMSO (to a final concentration of 0.5 M with respect to this compound).
-
This compound Addition: Add this compound (1.0 eq) to the solution and seal the vial.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired enantioenriched β-hydroxy aldehyde.
Troubleshooting and Key Considerations
-
Selectivity in Crossed Reactions: When two different enolizable carbonyls are used, a mixture of up to four products can form.[1] To achieve selectivity, one reactant can be non-enolizable (e.g., benzaldehyde), or one carbonyl can be pre-treated with a base to form its enolate before the slow addition of the second carbonyl.[1]
-
Side Reactions: this compound is prone to polymerization, especially in the presence of acid or base.[13] Using controlled temperatures (often cold) and slow addition of catalysts can minimize this. In reactions with concentrated base, a competing Cannizzaro reaction can occur if the aldehyde has no α-hydrogens.[1]
-
Dehydration Control: The initial aldol addition product (β-hydroxy aldehyde) may or may not be the desired final product. Dehydration to the α,β-unsaturated product is favored by heat and extended reaction times. To isolate the aldol adduct, lower temperatures and shorter reaction times are recommended.
-
Catalyst Deactivation: In heterogeneous catalysis, the catalyst surface can be deactivated by the deposition of carbonaceous species (coke) over time, particularly at higher temperatures or reactant pressures.[10]
References
- 1. Aldol condensation - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. theorango.com [theorango.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Aldol Addition of this compound to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. US3450769A - Vapor-phase aldol condensation of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Stable Isotope Labeling of Acetaldehyde for Metabolic Tracing
1. Introduction
Acetaldehyde (CH₃CHO) is a highly reactive and toxic aldehyde that serves as a central intermediate in various metabolic processes. It is most notably known as the first metabolite of ethanol oxidation, a reaction primarily occurring in the liver catalyzed by alcohol dehydrogenase (ADH) and the microsomal ethanol-oxidizing system (MEOS).[1][2][3] this compound is subsequently detoxified by aldehyde dehydrogenase (ALDH) enzymes, which convert it to non-toxic acetate.[4][5][6] This acetate can then be activated to acetyl-CoA and enter central carbon metabolism, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis.[4]
Due to its high reactivity, this compound can form adducts with DNA and proteins, contributing to cellular damage, oxidative stress, and the pathology of alcohol-related diseases.[7][8] Furthermore, altered this compound metabolism has been implicated in the progression of certain cancers, such as colorectal and pancreatic cancer, where ALDH enzyme expression can be a critical factor.[9]
Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways.[10][11][12] By introducing a substrate enriched with a heavy, non-radioactive isotope like carbon-13 (¹³C) or deuterium (²H), researchers can follow the labeled atoms as they are incorporated into downstream metabolites.[11][13] This methodology, often referred to as metabolic flux analysis (MFA), allows for the quantitative assessment of pathway activity under specific conditions.[14][15] Applying this technique using labeled this compound (e.g., [1,2-¹³C₂]this compound) provides a precise method to investigate its metabolic fate, quantify its contribution to various metabolic pools, and understand its role in both normal physiology and disease.
2. Principle of Metabolic Tracing with Labeled this compound
The core principle involves introducing this compound with a known isotopic label into a biological system and monitoring the distribution of that label in downstream metabolites over time.
-
Tracer Introduction : A stable isotope-labeled version of this compound, such as [1,2-¹³C₂]this compound, is introduced to cells in culture or administered to an in vivo model.
-
Metabolic Conversion : The cells metabolize the labeled this compound. For example, [1,2-¹³C₂]this compound is oxidized by ALDH to produce [1,2-¹³C₂]acetate. This labeled acetate is then converted to [1,2-¹³C₂]acetyl-CoA.
-
Pathway Incorporation : The labeled acetyl-CoA enters various metabolic pathways. When it enters the TCA cycle, it condenses with oxaloacetate to form [1,2-¹³C₂]citrate. The position of the label can be tracked as the molecule progresses through subsequent reactions.
-
Detection and Analysis : After a set incubation period, cellular metabolism is quenched, and metabolites are extracted. Analytical techniques, primarily mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are used to separate and detect the metabolites.[10] The mass spectrometer identifies and quantifies the different isotopic forms (isotopologues) of each metabolite (e.g., unlabeled citrate (M+0), citrate with two ¹³C atoms (M+2), etc.).
-
Flux Determination : The resulting mass isotopologue distribution (MID) data is used to calculate the fractional contribution of this compound to each metabolite pool and to determine the relative rates (fluxes) of the interconnected metabolic reactions.[14][16]
3. Applications
-
Alcohol-Associated Liver Disease : Tracing this compound derived from labeled ethanol can elucidate how it contributes to the TCA cycle, lipogenesis, and the generation of reactive oxygen species in hepatocytes.[2][4]
-
Cancer Metabolism : This technique can be used to investigate how cancer cells utilize this compound, which can be derived from ethanol, glucose, or amino acids like threonine.[9][17] It helps in understanding the metabolic reprogramming in cancer and identifying dependencies that could be targeted therapeutically.[18][19]
-
Drug Development : The method is valuable for assessing the efficacy of drugs that target this compound-metabolizing enzymes like ALDH. For instance, the effect of ALDH inhibitors can be precisely quantified by measuring the accumulation of labeled this compound and the reduction in labeled downstream metabolites.[7]
-
Toxicology Studies : By tracing labeled this compound, researchers can quantify its incorporation into protein and DNA adducts, providing direct evidence and rate measurements of its damaging effects.[7][8]
Experimental Protocols
Protocol 1: In Vitro Cell Labeling with [1,2-¹³C₂]this compound
This protocol outlines the procedure for labeling cultured mammalian cells to trace the metabolic fate of this compound.
Materials:
-
Cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
[1,2-¹³C₂]this compound solution (prepare fresh in culture medium)
-
6-well or 12-well cell culture plates
-
Quenching/Extraction Solution: 80:20 Methanol:Water, pre-chilled to -80°C
-
Cell scraper, pre-chilled
Procedure:
-
Cell Seeding : Seed cells in culture plates at a density that will result in ~80% confluency on the day of the experiment. Incubate under standard conditions (37°C, 5% CO₂).
-
Prepare Labeling Medium : this compound is volatile. All handling should be performed in a chemical fume hood. Prepare a stock solution of [1,2-¹³C₂]this compound in serum-free culture medium. Dilute this stock into complete culture medium to achieve the final desired concentration (e.g., 100-500 µM). Prepare immediately before use.
-
Initiate Labeling :
-
Aspirate the existing culture medium from the cell plates.
-
Gently wash the cell monolayer once with sterile PBS at 37°C.
-
Aspirate the PBS and immediately add the pre-warmed labeling medium containing [1,2-¹³C₂]this compound.
-
Return the plates to the incubator for the desired labeling period (e.g., a time course of 0, 1, 4, and 8 hours). The "0" time point represents an immediate wash and extraction after adding the label.
-
-
Quench Metabolism and Extract Metabolites :
-
At each time point, remove the plate from the incubator and work quickly on a dry ice bath.
-
Aspirate the labeling medium.
-
Immediately add 1 mL (for a 6-well plate) of ice-cold 80:20 methanol:water solution to the well to quench all enzymatic activity.
-
Place the plate on dry ice for 10 minutes.
-
Using a pre-chilled cell scraper, scrape the cells into the quenching solution.
-
Transfer the cell lysate/extract mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing :
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Store the extract at -80°C until derivatization and analysis.
-
Protocol 2: Derivatization of this compound with PFBHA for GC-MS Analysis
This protocol describes the derivatization of this compound in cell extracts to form a stable, less volatile oxime suitable for GC-MS analysis.
Materials:
-
Metabolite extract (from Protocol 1)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
PFBHA Derivatization Solution: 10 mg/mL PFBHA in HPLC-grade water (prepare fresh)
-
Organic Extraction Solvent: Toluene or Hexane
-
Anhydrous Sodium Sulfate
-
GC vials with inserts
Procedure:
-
Sample Preparation : Thaw the metabolite extracts on ice. If desired, an aliquot can be taken for other analyses (e.g., LC-MS). For derivatization, transfer a known volume (e.g., 200 µL) of the extract to a new glass tube.
-
Derivatization Reaction :
-
Add 50 µL of the PFBHA Derivatization Solution to the extract.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at room temperature for 2 hours or at 60°C for 60 minutes.[20] The reaction converts carbonyls like this compound into their PFBHA-oxime derivatives.
-
-
Liquid-Liquid Extraction :
-
Add 200 µL of the organic extraction solvent (Toluene) to the reaction mixture.[21]
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives into the organic phase.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Finalization :
-
Carefully transfer the upper organic layer to a clean GC vial, avoiding the aqueous layer.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Transfer the dried organic solvent to a GC vial containing a glass insert.
-
The sample is now ready for GC-MS analysis.
-
Protocol 3: GC-MS Analysis of this compound-PFBHA Oximes
This protocol provides a general method for the analysis of labeled and unlabeled this compound derivatives using GC-MS in Selected Ion Monitoring (SIM) mode.
Instrumentation & Columns:
-
Gas Chromatograph with a mass spectrometer detector (GC-MS).
-
Column: SLB-5ms or similar (30 m x 0.25 mm I.D., 0.25 µm film thickness).[20]
Procedure:
-
GC-MS Method Setup : Configure the instrument with the parameters outlined in Table 2 .
-
Sample Injection : Inject 1 µL of the derivatized sample from Protocol 2 into the GC-MS system.
-
Data Acquisition : Acquire data in Selected Ion Monitoring (SIM) mode. The PFBHA-oxime of this compound forms two isomers (syn and anti) that may be chromatographically resolved.[20] The ions to monitor should include the molecular ion or characteristic fragments for both the unlabeled (M+0) and ¹³C₂-labeled (M+2) derivatives. The primary fragment for PFBHA derivatives is often m/z 181 (C₆F₅CH₂⁺).
-
Data Analysis :
-
Integrate the peak areas for the monitored ions at the correct retention time for the this compound-PFBHA-oxime peaks.
-
Calculate the fractional enrichment by determining the ratio of the labeled ion peak area to the total ion peak area (labeled + unlabeled).
-
Correct for the natural abundance of stable isotopes in both the analyte and the derivatizing agent.
-
Data Presentation and Visualization
Tables
Table 1: Key Enzymes and Reactions in this compound Metabolism
| Reaction | Substrate(s) | Enzyme(s) | Product(s) | Cellular Compartment |
|---|---|---|---|---|
| Ethanol Oxidation | Ethanol, NAD⁺ | Alcohol Dehydrogenase (ADH) | This compound, NADH | Cytosol[1] |
| Ethanol Oxidation (MEOS) | Ethanol, NADPH | Cytochrome P450 2E1 (CYP2E1) | This compound, NADP⁺ | Endoplasmic Reticulum[3] |
| This compound Oxidation | This compound, NAD⁺ | Aldehyde Dehydrogenase (ALDH2) | Acetate, NADH | Mitochondria[2][6] |
| Acetate Activation | Acetate, CoA, ATP | Acetyl-CoA Synthetase (ACSS2) | Acetyl-CoA, AMP, PPi | Cytosol/Mitochondria |
Table 2: Example GC-MS Parameters for this compound-PFBHA Derivative Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Gas Chromatograph | ||
| Injector Mode | Split (10:1 ratio) | [20] |
| Injector Temperature | 250 °C | [20] |
| Carrier Gas | Helium at 1 mL/min | [20] |
| Oven Program | Initial 50°C (2 min), ramp 10°C/min to 280°C, hold 5 min | Adapted from[20] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI), 70 eV | [20] |
| Ion Source Temp | 230 °C | [22] |
| Transfer Line Temp | 280 °C | [20] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [20][22] |
| Ions to Monitor | m/z 181, plus parent ions for unlabeled and labeled derivatives |[20] |
Table 3: Theoretical Mass Isotopologue Distribution (MID) from [1,2-¹³C₂]this compound Tracer
| Metabolite | Formula | Mass Shift | Expected Isotopologue | Primary Pathway |
|---|---|---|---|---|
| This compound | C₂H₄O | M+2 | [¹³C₂]this compound | Tracer Input |
| Acetate | C₂H₃O₂⁻ | M+2 | [¹³C₂]Acetate | ALDH Oxidation |
| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | M+2 | [¹³C₂]Acetyl-CoA | Acetate Activation |
| Citrate (1st turn) | C₆H₅O₇³⁻ | M+2 | [¹³C₂]Citrate | TCA Cycle |
| Malate (1st turn) | C₄H₄O₅²⁻ | M+2 | [¹³C₂]Malate | TCA Cycle |
| Palmitate (C16:0) | C₁₆H₃₁O₂⁻ | M+2, M+4, ... M+16 | Even mass shifts | Fatty Acid Synthesis |
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6.5 Alcohol Metabolism | Nutrition Flexbook [courses.lumenlearning.com]
- 4. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 5. This compound dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Aldehyde dehydrogenase and this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Metabolic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and retinaldehyde-metabolizing enzymes in colon and pancreatic cancers [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. mdpi.com [mdpi.com]
- 13. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 14. mdpi.com [mdpi.com]
- 15. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spatially resolved isotope tracing reveals tissue metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C-metabolic flux analysis of Clostridium ljungdahlii illuminates its core metabolism under mixotrophic culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 22. Quantification of Neural Ethanol and this compound Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in acetaldehyde synthesis from ethanol
Welcome to the technical support center for acetaldehyde synthesis from ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound from ethanol?
A1: this compound is commercially produced from ethanol primarily through two routes:
-
Oxidative Dehydrogenation (ODH): This exothermic process involves reacting ethanol with oxygen over a catalyst, typically silver or copper-based, at elevated temperatures. It is often preferred in industrial settings due to longer catalyst lifetime and heat production.[1][2]
-
Non-Oxidative Dehydrogenation: This endothermic reaction involves passing ethanol vapor over a catalyst (e.g., copper-based) at high temperatures in the absence of oxygen, yielding this compound and hydrogen gas.[3][4][5]
Q2: My this compound yield is significantly lower than expected. What are the most common causes?
A2: Low yield in this compound synthesis can stem from several factors:
-
Catalyst Deactivation: This is a primary concern. Deactivation can occur through:
-
Sintering: Agglomeration of metal particles on the catalyst support, especially with copper-based catalysts, reduces the active surface area.[6]
-
Coking: Deposition of carbonaceous residues on the catalyst surface can block active sites.[6]
-
Alloy Formation: In some catalyst systems, the active metal can form alloys with the support material, leading to a loss of activity.[3]
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to low ethanol conversion. Conversely, excessively high temperatures can promote side reactions and catalyst deactivation.[7][8]
-
Incorrect Feed Composition: The ratio of ethanol to oxygen (in ODH) or the presence of impurities in the ethanol feed can significantly impact selectivity and yield. For instance, an excess of oxygen can lead to over-oxidation to acetic acid and carbon dioxide.[9]
-
Side Reactions: Several side reactions can consume ethanol or this compound, thus lowering the yield of the desired product. Common byproducts include ethyl acetate, acetic acid, carbon dioxide, and ethylene.[3][7][8]
Q3: How can I minimize the formation of byproducts like acetic acid and ethyl acetate?
A3: Minimizing byproduct formation is key to maximizing this compound yield:
-
Control Reaction Temperature: Higher temperatures can favor the formation of byproducts like ethyl acetate and acetic acid.[7] Operating at the optimal temperature for this compound formation is crucial.
-
Optimize Residence Time: A shorter residence time (higher flow rate) can reduce the likelihood of secondary reactions that convert this compound into other products.[3]
-
Catalyst Selection and Design: The choice of catalyst and support material plays a significant role. For example, catalysts with high acidity may promote the dehydration of ethanol to ethylene.[10] Modifying catalysts, for instance by adding promoters, can enhance selectivity towards this compound.
-
Control Oxidant Concentration (for ODH): In oxidative dehydrogenation, carefully controlling the oxygen-to-ethanol ratio is essential to prevent the over-oxidation of this compound to acetic acid and CO2.[9]
Q4: My catalyst seems to have deactivated. How can I regenerate it?
A4: Catalyst regeneration depends on the cause of deactivation:
-
Coking: If deactivation is due to carbon deposition, a common regeneration method is to burn off the coke by treating the catalyst with a stream of air or a diluted oxygen mixture at an elevated temperature.[6]
-
Sintering: Sintering is often irreversible.[6] In such cases, the catalyst may need to be replaced. Careful control of reaction temperature can help prevent sintering.
-
Poisoning: If the catalyst has been poisoned by impurities in the feed, it may be possible to remove the poison through specific chemical treatments, although this is highly dependent on the nature of the poison.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yield issues in your this compound synthesis experiment.
Issue 1: Low Ethanol Conversion
| Possible Cause | Troubleshooting Steps |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments and monitor the ethanol conversion and this compound selectivity. Be cautious of exceeding the optimal temperature, which could lead to increased byproduct formation. |
| Catalyst Inactivity | - Verify Catalyst Preparation: Ensure the catalyst was prepared according to a reliable protocol. Check for proper calcination and reduction procedures. - Test for Deactivation: If the catalyst was previously active, it may have deactivated. Consider regenerating the catalyst (see FAQ Q4). - Check for Poisoning: Analyze the ethanol feed for potential catalyst poisons (e.g., sulfur compounds). |
| Low Flow Rate of Reactants | Increase the flow rate of the ethanol feed to ensure sufficient reactant is reaching the catalyst bed. |
Issue 2: Low this compound Selectivity (High Byproduct Formation)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Decrease the reaction temperature. Higher temperatures can favor side reactions such as the formation of acetic acid, ethyl acetate, or complete oxidation to CO2.[7] |
| Long Residence Time | Increase the flow rate of the reactant gases to reduce the contact time with the catalyst. This can minimize the opportunity for consecutive reactions that consume this compound.[3] |
| Incorrect Feed Ratio (ODH) | Optimize the ethanol-to-oxygen ratio. An excess of oxygen can lead to over-oxidation.[9] |
| Inappropriate Catalyst | - Catalyst Acidity: If ethylene is a major byproduct, the catalyst support may be too acidic. Consider using a more neutral support like silica.[10] - Catalyst Composition: The choice of active metal and promoters significantly influences selectivity. Research catalysts known for high this compound selectivity under your reaction conditions. |
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data from various studies on this compound synthesis, providing a baseline for expected performance under different conditions.
Table 1: Performance of Different Catalysts in Ethanol Dehydrogenation
| Catalyst | Support | Temperature (°C) | Ethanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| 10 wt% Ni | SnO2 | 300 | 41.48 | 83.73 | ~34.7 | [3] |
| 5 wt% Ni | SnO2 | 250 | ~25 | >75 | ~18.8 | [3] |
| NiO/Al2O3 | Al2O3 | 300 | 74 | ~58 | 43 | [8] |
| Cu/ACC | Activated Carbon | 350 | 65.3 | 96.3 | ~62.9 | [10] |
| Ag/SrFeO3-δ | SrFeO3-δ | 200-270 | up to ~75 | 92-98 | up to 70 | [1][2] |
| Mo1Sn12 | - | 190 | 58.9 | 89.3 | ~52.6 | [7] |
| AgLi/SiO2-LPS | SiO2 | 300 | ~80 | ~96 | 76.8 | [11] |
Experimental Protocols
Protocol 1: Oxidative Dehydrogenation of Ethanol over a Silver-based Catalyst
This protocol is a generalized procedure based on common practices in the literature.[1][2]
1. Catalyst Preparation (e.g., Ag/SrFeO3-δ):
-
Support Synthesis: Synthesize the strontium ferrite (SrFeO3) support via a suitable method (e.g., sol-gel).
-
Impregnation: Use incipient wetness impregnation to load silver onto the support. Dissolve a silver precursor (e.g., AgNO3) in deionized water. The volume of the solution should match the pore volume of the support.[1]
-
Drying and Calcination: Add the precursor solution dropwise to the support material while mixing. Dry the impregnated support, typically at 120°C overnight, followed by calcination in air at a high temperature (e.g., 550-650°C) for several hours.[1]
2. Reaction Setup:
-
Reactor: Use a packed-bed reactor (e.g., a quartz tube) housed in a furnace with temperature control.
-
Catalyst Loading: Load a known amount of the prepared catalyst into the reactor, securing it with quartz wool.
-
Gas Feed System: Use mass flow controllers to precisely control the flow rates of ethanol vapor, an inert carrier gas (e.g., N2), and an oxidant (e.g., air or O2).
-
Product Collection: Connect the reactor outlet to a cold trap (e.g., an ice bath) to condense the liquid products, followed by a gas chromatograph (GC) for online analysis of the effluent gas.
3. Experimental Procedure:
-
Catalyst Pre-treatment: Before the reaction, pre-treat the catalyst in situ by heating it to the reaction temperature under a flow of inert gas.
-
Reaction Initiation: Introduce the ethanol vapor and oxidant mixture into the reactor at the desired flow rates.
-
Steady-State Operation: Allow the reaction to reach a steady state, which can be monitored by observing constant product concentrations in the GC analysis.
-
Product Analysis: Analyze the collected liquid products and the effluent gas using gas chromatography to determine the concentrations of ethanol, this compound, and any byproducts.
-
Data Calculation: Calculate the ethanol conversion, this compound selectivity, and this compound yield based on the analytical data.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Reaction pathways in this compound synthesis from ethanol.
Caption: Key parameter relationships affecting this compound yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Production of this compound via Oxidative Dehydrogenation of Ethanol in a Chemical Looping Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Ethanol to this compound Conversion under Thermal and Microwave Heating of ZnO-CuO-SiO2 Modified with WC Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Low-temperature oxidation of ethanol to this compound over Mo-based catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07950G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dehydrogenation of Ethanol to this compound over Different Metals Supported on Carbon Catalysts | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Interference in Spectrophotometric Assays for Acetaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for addressing common challenges in the spectrophotometric quantification of acetaldehyde. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to mitigate interference and ensure accurate results.
Troubleshooting Guide
This section addresses common issues encountered during spectrophotometric assays for this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Drifting Readings | - Instrument lamp not warmed up.- Unstable sample temperature.- Dirty or scratched cuvettes.- Air bubbles in the sample. | - Allow the spectrophotometer to warm up for at least 15-30 minutes before use.[1] - Ensure samples and reagents are at a stable, controlled temperature.[1] - Use clean, scratch-free cuvettes and handle them by the frosted sides.[2] - Gently tap the cuvette to dislodge any air bubbles before taking a reading. |
| High Background Absorbance | - Contaminated reagents or solvents.- Improper blanking procedure.- Presence of interfering substances in the sample that absorb at the assay wavelength. | - Use high-purity reagents and solvents.- Ensure the blank solution contains all components of the reaction mixture except the analyte (this compound).[2] - Perform a sample blank measurement (sample without the final color-forming reagent) to correct for background absorbance. |
| Low or No Signal | - this compound concentration is below the detection limit of the assay.- Inactive enzyme (in enzymatic assays).- Incorrect wavelength setting. | - Concentrate the sample or use a more sensitive assay method.- Ensure proper storage and handling of enzymes. Use a positive control to verify enzyme activity.[1] - Verify that the spectrophotometer is set to the correct wavelength for the specific assay. |
| Non-linear Standard Curve | - Incorrectly prepared standards.- Sample concentration is outside the linear range of the assay.- Interference from the sample matrix. | - Prepare fresh standards and ensure accurate dilutions.- Dilute samples to fall within the linear range of the standard curve.[3] - Perform sample cleanup to remove interfering substances. |
| "Creep" Reaction (Slow, continuous increase in absorbance) | - Presence of other aldehydes (e.g., propionaldehyde, benzaldehyde, glyceraldehyde) that react slowly with the assay reagents.[3] | - Extrapolate the absorbance reading back to the time of the final reagent addition to correct for the slow, interfering reaction.[3] |
Experimental Workflow for a Typical Spectrophotometric this compound Assay
Caption: General workflow for this compound quantification.
Frequently Asked Questions (FAQs)
This section provides answers to specific questions that researchers, scientists, and drug development professionals may have regarding interference in spectrophotometric assays for this compound.
Q1: What are the most common substances that interfere with this compound assays?
A1: Common interferents can be broadly categorized as:
-
Other Aldehydes and Ketones: Compounds with a carbonyl group, such as formaldehyde, propionaldehyde, and acetone, can cross-react with the assay reagents, leading to an overestimation of the this compound concentration.[3] The degree of interference depends on the specificity of the assay.
-
Ethanol: High concentrations of ethanol can interfere with enzymatic assays, particularly those using alcohol dehydrogenase in reverse, or by promoting the artifactual formation of this compound during sample preparation.[4]
-
Polyphenols: These compounds, often present in plant-derived samples (e.g., fruit juices, wine), can interfere with colorimetric assays and may also inhibit enzyme activity.
-
Proteins and Particulate Matter: Proteins can bind to this compound, making it unavailable for the assay. Particulate matter can cause light scattering, leading to artificially high absorbance readings.[5]
-
Reducing Substances: Compounds like ascorbic acid (Vitamin C) and sulfur dioxide may interfere with some colorimetric assays, although many modern kits have been optimized to minimize these effects.[3]
Q2: My sample contains high levels of ethanol. How can I accurately measure this compound?
A2: Several strategies can be employed to mitigate ethanol interference:
-
Sample Dilution: If the this compound concentration is high enough, diluting the sample can reduce the ethanol concentration to a non-interfering level.
-
Use of Thiourea: In some protocols for biological samples, thiourea can be added to inhibit the oxidation of ethanol to this compound during sample deproteinization.[4]
-
Correction Curve: A correction curve can be generated by analyzing control samples with known ethanol concentrations to quantify and correct for any artifactual this compound formation.[4]
-
Alternative Methods: Consider using a method less prone to ethanol interference, such as HPLC with derivatization, which provides better separation of this compound from ethanol.
Q3: How can I remove protein and color interference from my samples?
A3: A common and effective method for removing protein and some color interference is Carrez clarification . This procedure involves the sequential addition of two reagents, Carrez I (potassium hexacyanoferrate(II)) and Carrez II (zinc sulfate), which precipitate proteins and other macromolecules.[3][6]
-
Sample Preparation:
-
For liquid samples, pipette an appropriate volume into a 100 mL volumetric flask containing approximately 60 mL of distilled water.
-
For solid samples, weigh a suitable amount, homogenize it in distilled water, and transfer it to a 100 mL volumetric flask.
-
-
Reagent Addition:
-
Add 5 mL of Carrez I solution and mix thoroughly.
-
Add 5 mL of Carrez II solution and mix again.
-
Add 10 mL of 0.1 M NaOH solution and mix.[3]
-
-
Volume Adjustment and Filtration:
-
Bring the volume to 100 mL with distilled water, seal the flask, and mix by inversion.
-
Allow the precipitate to settle, then filter the solution through a Whatman No. 1 filter paper. The clear filtrate is then used for the assay.[3]
-
Q4: I suspect other aldehydes are present in my sample. How can I ensure my assay is specific for this compound?
A4: To improve the specificity of your this compound measurement, consider the following:
-
Use a Specific Enzyme: Aldehyde dehydrogenase (ALDH) based assays offer good specificity for this compound, although some cross-reactivity with other short-chain aldehydes can occur.[3]
-
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): Reacting the sample with DNPH forms a stable hydrazone derivative. While this reaction is not specific to this compound, the resulting derivatives of different aldehydes can often be separated and quantified using High-Performance Liquid Chromatography (HPLC), providing a highly specific measurement.
-
Kinetic Analysis: For enzymatic assays where interfering aldehydes react at a slower rate, you can measure the absorbance at multiple time points and extrapolate back to time zero to determine the initial, rapid reaction due to this compound.[3]
-
Internal Standards: The use of an internal standard can help to identify and correct for interfering substances.[3]
Q5: Can you provide a detailed protocol for an aldehyde dehydrogenase-based spectrophotometric assay for this compound?
A5: The following is a generalized protocol for a manual spectrophotometric assay using aldehyde dehydrogenase. Note that specific volumes and concentrations may vary depending on the commercial kit used.
Principle: this compound is oxidized to acetic acid by ALDH in the presence of nicotinamide adenine dinucleotide (NAD+). The resulting increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the this compound concentration.
Reagents:
-
Assay Buffer (e.g., potassium pyrophosphate buffer, pH ~9.0)
-
NAD+ solution
-
Aldehyde Dehydrogenase (ALDH) enzyme suspension
-
This compound standard solution
-
Distilled water
Procedure:
-
Pipette into cuvettes:
-
Blank: 2.00 mL distilled water, 0.20 mL Assay Buffer, 0.20 mL NAD+ solution.
-
Sample: 2.00 mL of your (clarified and diluted) sample, 0.20 mL Assay Buffer, 0.20 mL NAD+ solution.
-
-
Mix the contents of the cuvettes thoroughly and incubate for 2-3 minutes at room temperature.
-
Read the initial absorbance (A1) of the blank and sample cuvettes at 340 nm.
-
Start the reaction by adding 0.05 mL of ALDH suspension to each cuvette.
-
Mix immediately and incubate for approximately 5-10 minutes at room temperature.
-
Read the final absorbance (A2) of the blank and sample cuvettes at 340 nm.
-
Calculate the change in absorbance for both the blank (ΔA_blank = A2_blank - A1_blank) and the sample (ΔA_sample = A2_sample - A1_sample).
-
Determine the corrected absorbance change for the sample by subtracting the blank's change in absorbance: ΔA_this compound = ΔA_sample - ΔA_blank.
-
Calculate the this compound concentration using a standard curve prepared with known concentrations of the this compound standard.
Signaling Pathway Diagrams
Aldehyde Dehydrogenase (ALDH) Assay Reaction
Caption: ALDH-catalyzed oxidation of this compound.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization Reaction
Caption: Derivatization of this compound with DNPH.
Quantitative Data on Interferences
While the literature extensively discusses the qualitative nature of interferences, specific quantitative data on the percentage of error is often dependent on the specific sample matrix and assay conditions. The following table summarizes available information and provides general guidance.
| Interfering Substance | Assay Type Affected | Observed Effect & Quantitative Information | Mitigation Strategy |
| Ethanol | Enzymatic (ALDH) | High concentrations can lead to artifactual this compound formation during sample preparation. A study on HPLC-based measurement after derivatization showed that in the presence of 3 mM ethanol, the this compound yield decreased by 8%.[7] Another study noted that in plasma, the presence of 20 mM ethanol resulted in a 6.9% decrease in this compound recovery.[7] | - Sample dilution- Use of thiourea[4] - Correction curve[4] |
| Other Aldehydes | Both Enzymatic and DNPH-based | ALDH can react with other aldehydes like propionaldehyde at a reduced rate.[3] In the presence of propionaldehyde, benzaldehyde, or glyceraldehyde, a "creep" reaction may be observed.[3] DNPH reacts with any carbonyl group, so it is not specific for this compound without a subsequent separation step like HPLC. | - Kinetic analysis and extrapolation[3] - HPLC with DNPH derivatization |
| Polyphenols | Colorimetric and Enzymatic | Can cause colorimetric interference and inhibit enzyme activity. The extent of interference is highly dependent on the type and concentration of polyphenols in the sample. Specific quantitative data on percentage error is not readily available and should be determined empirically for each sample type. | - Sample cleanup with Polyvinylpolypyrrolidone (PVPP).- Carrez clarification[3] |
Note: Due to the high variability of sample matrices, it is strongly recommended that users validate the chosen assay for their specific application and sample type. This includes performing spike and recovery experiments to quantify and correct for any matrix-specific interference.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. labindia-analytical.com [labindia-analytical.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. Problems and pitfalls in this compound determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. An Optimized Method for the Measurement of this compound by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for acetaldehyde aldol condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the aldol condensation of acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the this compound aldol condensation?
The aldol condensation of this compound is a fundamental carbon-carbon bond-forming reaction. In the presence of a base or acid catalyst, two molecules of this compound react to form 3-hydroxybutanal (an aldol addition product). This intermediate can then undergo dehydration, often promoted by heat, to yield crotonaldehyde (an α,β-unsaturated aldehyde) and water.[1][2] The reaction is reversible, and the position of the equilibrium is dependent on the reaction conditions.[3][4]
Q2: What are the typical catalysts used for this reaction?
Commonly, the reaction is catalyzed by dilute bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] Acid catalysts like hydrochloric acid (HCl) can also be employed.[1] For heterogeneous catalysis, metal oxides like anatase TiO2, hydroxyapatite, and magnesia have been studied, with TiO2 showing high selectivity for crotonaldehyde.[6][7][8]
Q3: What are the main products and potential byproducts of the this compound aldol condensation?
The primary product of the initial addition is 3-hydroxybutanal. Upon dehydration, crotonaldehyde is formed. However, several byproducts can occur, including:
-
2,4-hexadienal: Formed from further condensation reactions.[9]
-
Hydrogenation products: Resulting from the reduction of reactant and product aldehydes.[6][7]
-
Ethyl crotonate: Formed through a secondary cross-esterification between crotonaldehyde and this compound.[6][7]
-
Higher-order condensation products (C6, C8 aldehydes): These can form, especially with certain catalysts or at elevated temperatures.[10]
-
Polymers: this compound can polymerize in the presence of acid or base.[11]
Q4: How can I monitor the progress of the reaction?
The progress of the aldol condensation can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to track the consumption of this compound and the formation of the aldol addition product and the final condensed product.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Unfavorable Equilibrium | The aldol addition is a reversible reaction. To drive the reaction towards the product, consider removing water as it forms, for example, by using a Dean-Stark apparatus. Heating the reaction mixture can promote the irreversible dehydration step to the α,β-unsaturated carbonyl compound, thus pulling the overall equilibrium forward.[11] |
| Suboptimal Temperature | Temperature significantly impacts the reaction. Low temperatures generally favor the aldol addition product, while high temperatures can lead to byproduct formation and decreased selectivity.[9][12] It is crucial to optimize the temperature for your specific system. A two-stage temperature approach, with a lower temperature for the initial addition and a higher temperature for dehydration, can be effective.[10] |
| Incorrect Catalyst Concentration | The concentration of the base or acid catalyst is critical. Too low a concentration may result in a slow reaction rate, while too high a concentration can promote side reactions. For base-catalyzed reactions, using a dilute solution of NaOH is generally recommended.[5] |
| Catalyst Deactivation | Heterogeneous catalysts can deactivate over time due to the deposition of nonvolatile organic species on their surface.[6][7] If using a solid catalyst, consider regeneration or using a fresh batch. |
| Impure Reactants | Impurities in the this compound starting material can interfere with the reaction. Ensure the purity of your reactants before starting the experiment. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Possible Cause | Suggested Solution |
| Side Reactions at High Temperatures | High temperatures can lead to the formation of byproducts like 2,4-hexadienal and other higher-order condensation products.[9][12] Maintain the reaction at the lowest effective temperature to maximize selectivity for the desired product. |
| Crossed-Condensation with Other Carbonyls | If there are other enolizable aldehydes or ketones present as impurities, a mixture of products from crossed-aldol reactions can form. Ensure the purity of your starting materials. |
| Catalyst Type | The choice of catalyst can influence selectivity. For example, in studies with faujasite zeolites, the NaY zeolite showed a higher ratio of C4 to C6+C8 products compared to NaX, which is attributed to differences in the strength and density of basic sites. Consider screening different catalysts to optimize for your desired product. |
Issue 3: Product is an Oil and Difficult to Purify
| Possible Cause | Suggested Solution |
| Mixture of Products | An oily product can be indicative of a mixture of the aldol addition product, the condensation product, and other byproducts. |
| Purification Technique | If the product is an oil, standard recrystallization may not be feasible. Consider the following purification techniques: Extraction: Use a suitable solvent to selectively extract the desired product from the reaction mixture. Column Chromatography: This is a highly effective method for separating components of an oily mixture. An appropriate solvent system (eluent) will need to be determined. Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method. |
Data Presentation
Table 1: Effect of Temperature on this compound Condensation Yield
| Catalyst System | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Notes |
| Proprietary | 45-50 (Aldolisation) | - | 3-Hydroxybutanal | - | Two-step process. |
| Proprietary | 120-130 (Dehydration) | - | Crotonaldehyde | 97 (Chemical Yield) | Second step of a two-step process. |
| Not specified | 80 | 3 | C6 and C8 aldehydes | 62 (Overall Carbon Yield) | Increasing temperature above 100°C was detrimental.[10] |
| Not specified | 60 then 120 | 1 then 3 | C6 and C8 aldehydes | 42 (Overall Yield) | A two-stage heating scheme improved the yield compared to a constant high temperature.[10] |
Table 2: Catalyst Performance in this compound Aldol Condensation
| Catalyst | Temperature (°C) | Selectivity | Notes |
| Anatase TiO₂ | Not specified | Approaching 100% for crotonaldehyde | Catalyst deactivation was observed over time.[6][7] |
| NaY Zeolite | 230 | Higher C4/(C6 + C8) product ratio | Compared to NaX zeolite, attributed to differences in basic site properties. |
| NaX Zeolite | 230 | Lower C4/(C6 + C8) product ratio | Compared to NaY zeolite. |
Experimental Protocols
Protocol 1: Base-Catalyzed Self-Condensation of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Ethanol
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Cool the mixture in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide (0.1 eq) dropwise to the reaction mixture with constant stirring.
-
After the addition is complete, continue to stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxybutanal or crotonaldehyde.
Mandatory Visualizations
References
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brainly.in [brainly.in]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Stability of acetaldehyde solutions for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetaldehyde in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How stable are this compound solutions in cell culture media?
This compound is a highly volatile and reactive compound, making its stability in cell culture media a critical concern. Its stability is influenced by several factors:
-
Temperature: At 37°C, the standard temperature for cell culture, the volatility of this compound increases, leading to significant evaporation from the culture medium.
-
pH: this compound is more stable in acidic conditions. At the physiological pH of most cell culture media (around 7.4), it is less stable.
-
Oxidation: this compound is readily oxidized by atmospheric oxygen, especially in a liquid state.[1]
Q2: What are the primary cellular effects of this compound exposure?
This compound is a toxic metabolite that can induce a range of detrimental effects on cells, including:
-
Cytotoxicity: It can lead to cell death through both apoptosis and necrosis.[5][6]
-
Oxidative Stress: this compound treatment can increase the production of reactive oxygen species (ROS), leading to cellular damage.[5][7]
-
DNA Damage: It can form adducts with DNA, impairing its function and potentially leading to mutations.[8]
-
Protein Adduct Formation: this compound can bind to proteins, altering their structure and function.[8]
-
Mitochondrial Dysfunction: It can impair mitochondrial function, affecting cellular energy production.[9]
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest, particularly at the G2/M phase.
Q3: Which signaling pathways are known to be affected by this compound?
This compound can modulate several key signaling pathways within the cell, including:
-
MAPK Signaling: It can activate p38 MAPK and JNK pathways while inhibiting ERK activation.[5][10]
-
Akt/CREB Pathway: this compound has been shown to inhibit the activation of Akt and CREB, which are crucial for cell survival.[5]
-
Protein Kinase C (PKC): PKC can act as an upstream component in this compound-induced signaling, leading to the activation of other pathways like PI3K and ERK1/2.[11]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when using this compound in their experiments.
Problem 1: Inconsistent or irreproducible experimental results.
-
Possible Cause: Loss of this compound from the culture medium due to its high volatility.
-
Solution:
-
Fresh Preparation: Always prepare this compound working solutions immediately before use. Do not store diluted solutions.
-
Minimize Headspace: When treating cells, use flasks or plates with minimal headspace. For short-term exposures (e.g., up to 3 hours), consider using completely filled and hermetically sealed flasks.
-
Tight Sealing: Ensure that culture vessels are tightly sealed to prevent evaporation. Parafilm can be used to further seal plates and flasks.
-
Control for Evaporation: In multi-well plates, evaporation can be more pronounced in the outer wells. To mitigate this "edge effect," consider filling the outer wells with sterile water or PBS to maintain humidity.
-
Short Incubation Times: If possible, design experiments with shorter this compound exposure times to minimize concentration changes.
-
Problem 2: Higher than expected cytotoxicity or cell death.
-
Possible Cause 1: Inaccurate initial concentration of the this compound stock solution.
-
Solution 1:
-
Accurate Dilution: Due to its volatility, accurately pipetting pure this compound can be challenging. It is recommended to prepare a high-concentration stock solution in a cooled, sealed vial and then perform serial dilutions in cold culture medium.
-
Verification of Concentration: If precise concentration is critical, consider verifying the concentration of your stock solution using an appropriate analytical method, such as an this compound assay kit.
-
-
Possible Cause 2: Formation of toxic byproducts.
-
Solution 2:
-
Purity of this compound: Use high-purity this compound to avoid contaminants that could contribute to cytotoxicity.
-
Fresh Media: Always use fresh culture media for preparing working solutions to avoid the accumulation of potentially reactive species.
-
Problem 3: No observable effect at expected concentrations.
-
Possible Cause: Significant loss of this compound before it can exert its biological effect.
-
Solution:
-
Review Handling Protocol: Re-evaluate your entire experimental workflow, from stock solution preparation to the final incubation step, to identify any points where significant evaporation could occur. Refer to the detailed experimental protocol below.
-
Increase Nominal Concentration: As a pragmatic approach, you may need to test a range of higher nominal concentrations to compensate for the expected loss, while acknowledging the uncertainty in the actual cellular exposure concentration.
-
Alternative Exposure Methods: For long-term experiments, consider specialized cell culture systems designed for volatile compounds, which provide a continuous flow of the test substance in the gas phase.
-
Data Presentation
Table 1: Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendations for Cell Culture |
| Temperature | Higher temperatures increase volatility and degradation rate. | Maintain solutions on ice during preparation. Minimize time at 37°C. |
| pH | More stable at lower (acidic) pH.[1] | Be aware of the slightly alkaline pH of most culture media (7.2-7.4). |
| Oxygen | Readily oxidized by atmospheric oxygen.[1] | Prepare solutions fresh and minimize exposure to air. |
| Time | Concentration decreases over time. | Use immediately after preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a detailed methodology for preparing this compound solutions for cell culture experiments, with an emphasis on minimizing evaporation.
Materials:
-
High-purity this compound
-
Ice bucket
-
Pre-chilled, sterile, sealed vials (e.g., screw-cap microcentrifuge tubes or glass vials with septa)
-
Pre-chilled, sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Calibrated micropipettes with pre-chilled tips
-
Fume hood
Procedure:
-
Pre-cool all materials: Place the this compound bottle, sterile vials, culture medium, and pipette tips on ice in a fume hood.
-
Prepare Stock Solution (e.g., 1 M):
-
Work quickly and efficiently in the fume hood.
-
Dispense a small volume of pure this compound into a pre-chilled, sealed vial.
-
Immediately add the appropriate volume of ice-cold, sterile culture medium to achieve the desired stock concentration (e.g., 1 M).
-
Tightly seal the vial and vortex briefly while keeping it on ice.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the stock solution in ice-cold culture medium to achieve the final desired concentrations.
-
Use pre-chilled pipette tips and dispense the this compound solution directly into the medium below the surface to minimize volatilization.
-
Tightly cap the vials after each dilution step.
-
-
Immediate Use: Use the freshly prepared working solutions immediately for treating your cells. Do not store diluted this compound solutions.
Protocol 2: Treatment of Cultured Cells with this compound
This protocol outlines the steps for applying this compound solutions to cultured cells while minimizing concentration loss.
Materials:
-
Cultured cells in appropriate vessels (flasks, multi-well plates)
-
Freshly prepared this compound working solutions
-
Parafilm (for multi-well plates)
Procedure:
-
Prepare Cells: Ensure your cells are at the desired confluency and growth stage before treatment.
-
Medium Exchange (if necessary): If your protocol requires a change of medium, replace the old medium with fresh, pre-warmed culture medium.
-
Adding this compound:
-
For Multi-well Plates:
-
Carefully add the required volume of the this compound working solution to each well. To minimize evaporation, dispense the solution directly into the medium.
-
Immediately after adding the solution to all wells, seal the plate tightly with its lid and then wrap the entire plate with Parafilm.
-
-
For Flasks:
-
Add the required volume of the this compound working solution to the flask.
-
For short-term exposures (< 3 hours), you can completely fill the flask with the medium containing this compound and seal it hermetically to eliminate headspace.
-
For longer exposures, ensure the cap is tightly sealed.
-
-
-
Incubation: Place the cells in the incubator for the desired exposure time.
-
Post-incubation Processing: After the incubation period, proceed with your downstream assays as planned.
Mandatory Visualizations
Caption: this compound-induced signaling pathways leading to cellular responses.
Caption: Workflow for this compound cell culture experiments.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Formation, stabilization and fate of this compound and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (HSG 90, 1995) [inchem.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CH3CHO | CID 177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound-Mediated Neurotoxicity: Relevance to Fetal Alcohol Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular signaling pathways involved in this compound-induced collagen and fibronectin gene expression in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetaldehyde Storage and Polymerization Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the polymerization of acetaldehyde during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound polymerization?
This compound can undergo self-addition reactions to form larger molecules called polymers. The primary forms of polymerization are:
-
Trimerization: Three this compound molecules can cyclize to form paraldehyde.
-
Tetramerization: Four this compound molecules can cyclize to form metaldehyde.
-
Linear Polymerization: this compound can also form a long-chain polymer called polythis compound, which is a rubbery solid.[1][2]
These polymerization reactions are often catalyzed by the presence of acids or bases.[3][4]
Q2: Why is preventing polymerization important?
Polymerization of this compound can lead to several issues in a laboratory or manufacturing setting:
-
Loss of product: The formation of polymers reduces the concentration and purity of the this compound monomer.
-
Safety hazards: The polymerization reaction can be exothermic, leading to a potential for pressure buildup in sealed containers.
-
Experimental variability: Using this compound that has partially polymerized can introduce impurities and inaccuracies into experimental results.
Q3: What are the ideal storage conditions for this compound?
To minimize polymerization, this compound should be stored under the following conditions:
-
Temperature: Recommended storage temperature is between 2-8°C.[5][6] Storing at low temperatures helps to slow down the rate of polymerization.
-
Inert Atmosphere: Store under an inert gas like nitrogen or argon.[6] This prevents oxidation and the formation of acetic acid, which can catalyze polymerization.[3]
-
Sealed Containers: Containers should be tightly sealed to prevent exposure to air and moisture.[6][7]
-
Avoid Contaminants: Keep this compound away from acids, bases, oxidizing agents, and combustible materials, as these can initiate polymerization.[5][8]
Troubleshooting Guide
Issue: I've observed a white precipitate or a viscous liquid in my this compound.
This is a common sign of polymerization. The white precipitate is likely metaldehyde or polythis compound, while a more viscous liquid could indicate the formation of paraldehyde.
Troubleshooting Steps:
-
Isolate the Container: Immediately move the container to a well-ventilated area, such as a fume hood.
-
Check Storage Conditions: Verify that the storage temperature is within the recommended 2-8°C range and that the container was properly sealed.
-
Test for Purity: If you need to use the this compound, it is crucial to first determine the purity and the extent of polymerization. This can be done using techniques like headspace gas chromatography (GC) with a flame ionization detector (FID).
-
Consider Purification: If the polymerization is not extensive, you may be able to purify the this compound by distillation. However, be aware that heating can also promote polymerization, so this should be done with caution and ideally under vacuum.
-
Dispose of Unusable Product: If the this compound has significantly polymerized, it should be disposed of according to your institution's hazardous waste guidelines.
Issue: My experiments are giving inconsistent results when using this compound.
This could be due to the use of partially polymerized this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Use of Inhibitors
For long-term storage or in processes where conditions might favor polymerization, the use of a polymerization inhibitor is recommended.
Q4: What are some common inhibitors for this compound polymerization?
Several compounds can be used to inhibit this compound polymerization, including:
-
Ammonium Acetate: This has been shown to be an effective inhibitor.[9]
-
Copper Resinate: Soluble metal resinates like copper resinate can also be used.[10]
-
Phenolic Compounds and Amines: These are general-purpose polymerization inhibitors that can also be effective.[11]
Quantitative Data on Inhibitor Effectiveness
| Inhibitor | Recommended Concentration | Observations | Reference |
| Ammonium Acetate | 1:30000 weight ratio (inhibitor to this compound) | Can significantly suppress polymerization during storage and transport. | [9] |
| Copper Resinate | ~0.1% by weight | A sample with this inhibitor showed less than 2% polymer after 5 weeks, compared to about 10% in the control. | [10] |
| Paraldehyde (as an impurity) | 0.03% volume | This impurity can significantly retard polymerization, reducing the polymer yield to only 2.8% of that in a pure sample under high pressure. |
Experimental Protocols
Protocol: Evaluating the Effectiveness of a Polymerization Inhibitor
Objective: To determine the effectiveness of an inhibitor in preventing this compound polymerization under accelerated storage conditions.
Materials:
-
High-purity this compound
-
Candidate inhibitor (e.g., ammonium acetate)
-
Inert gas (nitrogen or argon)
-
Sealed glass vials (e.g., headspace vials)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Incubator or oven capable of maintaining a constant temperature (e.g., 40°C)
Methodology:
-
Preparation of Samples:
-
In a glove box under an inert atmosphere, prepare a stock solution of the inhibitor in this compound at a known concentration.
-
Prepare a series of dilutions of the inhibitor in this compound to test a range of concentrations.
-
Prepare a control sample of this compound with no inhibitor.
-
Dispense equal volumes of each sample and the control into separate, labeled glass vials.
-
Purge the headspace of each vial with inert gas before sealing.
-
-
Accelerated Stability Study:
-
Place the sealed vials in an incubator at an elevated temperature (e.g., 40°C) to accelerate the polymerization process.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a set of vials (one for each concentration and the control) for analysis.
-
-
Analysis of Polymer Content:
-
Use a validated headspace GC-FID method to quantify the amount of this compound monomer remaining in each sample.
-
The formation of polymers (paraldehyde, metaldehyde) can also be monitored if standards are available.
-
The percentage of polymer formed can be calculated by the decrease in the monomer concentration relative to the initial time point.
-
-
Data Analysis:
-
Plot the percentage of this compound monomer remaining versus time for each inhibitor concentration and the control.
-
Compare the rates of polymerization for the different inhibitor concentrations to determine the most effective concentration.
-
Experimental Workflow Diagram:
Caption: Workflow for evaluating inhibitor effectiveness.
This compound Polymerization Signaling Pathway (Catalysis):
Caption: Catalytic pathways for this compound polymerization.
References
- 1. The effect of inhibition of aldehyde dehydrogenase on nasal uptake of inspired this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound contents and quality characteristics of commercial alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2003019178A2 - Method and apparatus for testing aldehyde in a polyester polymer - Google Patents [patents.google.com]
- 6. store.astm.org [store.astm.org]
- 7. Gulf Bio Analytical [gulfbioanalytical.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. ivv.fraunhofer.de [ivv.fraunhofer.de]
- 11. osha.gov [osha.gov]
Artifactual formation of acetaldehyde in biological samples during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the artifactual formation of acetaldehyde during the analysis of biological samples.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the measurement of this compound in biological matrices.
Q1: I am detecting unexpectedly high levels of this compound in my blood samples, especially when ethanol is present. What could be the cause?
A1: The most likely cause is the artifactual formation of this compound from the oxidation of ethanol during your sample preparation and analysis. This is a well-documented phenomenon, particularly during the deproteinization step.[1][2][3] Several factors can contribute to this non-enzymatic oxidation, including the temperature, the duration of incubation, and the pH of the sample.[4]
To address this, consider the following troubleshooting steps:
-
Rapid Deproteinization: Minimize the time between sample collection and deproteinization. For human blood samples, it is recommended to deproteinize them rapidly, in less than 5 seconds.[1]
-
Use of Inhibitors: The addition of thiourea to the deproteinizing agent can help prevent the oxidation of ethanol in the supernatant of tissue preparations.[1][4] However, it is less effective during the deproteinization of blood samples.[1]
-
Correction Curve: You can generate a correction curve by processing control blood samples with known ethanol concentrations under the exact same conditions (dilution, temperature) as your experimental samples. This allows you to estimate and subtract the artifactually formed this compound.[1]
-
Optimized Analytical Method: Employ an analytical method specifically optimized to minimize artifactual formation, such as certain HPLC or GC-based methods.[5][6][7][8]
Q2: My this compound recovery is inconsistent. What factors might be affecting it?
A2: Inconsistent recovery of this compound can be due to its high volatility and its tendency to bind to macromolecules.[5] Here are some factors to investigate:
-
Sample Handling: Due to its low boiling point (20°C), this compound can be lost through evaporation. Cryogenic sampling can be employed to minimize this loss before derivatization.[5]
-
Binding to Proteins: this compound readily binds to proteins, forming adducts.[9][10] This binding can lead to lower recovery of free this compound. The deproteinization step is crucial for releasing bound this compound.
-
pH of Derivatization: If you are using a derivatization agent like 2,4-dinitrophenylhydrazine (DNPH), the pH of the reaction is critical. The optimal pH for the formation of the stable AcH-DNP adduct is around 4.0.[5][8][11]
-
Storage Conditions: The stability of your derivatized product is important. For instance, the AcH-DNP adduct is stable for about two days when stored at -20°C.[5][8] Long-term storage of underivatized samples, even at low temperatures, can also lead to changes in this compound concentration.[12][13]
Q3: How can I prevent the loss of this compound from my samples before analysis?
A3: Preventing the loss of the highly volatile this compound is critical for accurate quantification. Here are some preventative measures:
-
Immediate Processing: Analyze samples as quickly as possible after collection.
-
Cryogenic Sampling: As mentioned, freezing the sample immediately upon collection can prevent evaporative losses.[5]
-
Derivatization: Convert this compound into a more stable, less volatile derivative early in your workflow. Derivatization with agents like DNPH is a common and effective strategy.[5][7][8][11]
-
Sealed Containers: Always use tightly sealed containers for sample collection and storage to minimize headspace and prevent evaporation.
Q4: What are the key differences and considerations when measuring this compound in different biological matrices like whole blood, plasma, and urine?
A4: The matrix itself can significantly influence the measurement of this compound.
-
Whole Blood: Red blood cells contain components that can promote the artifactual formation of this compound from ethanol.[6][14] this compound also binds to hemoglobin.[15] Therefore, methods that separate plasma or use specific trapping agents for this compound before deproteinization are often preferred for whole blood analysis.[6]
-
Plasma: Plasma is generally a cleaner matrix than whole blood, with less potential for artifactual formation. However, this compound can still bind to plasma proteins like albumin.[10]
-
Urine: The artifactual production of this compound in urine is generally lower than in blood but is still dependent on temperature, incubation time, and pH.[4] The presence of substances like ascorbic acid can increase its formation, while thiourea can inhibit it.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various analytical methods for this compound measurement.
Table 1: Recovery of this compound in Different Biological Matrices
| Biological Matrix | Analytical Method | Recovery Rate | Reference |
| Culture Media | RP-HPLC with DNPH derivatization | >88% | [5][8][11] |
| Plasma | RP-HPLC with DNPH derivatization | >78% | [5][8][11] |
| Blood | RP-HPLC with DNPH derivatization | ~78% (10% less than plasma) | [5] |
| Urine | Not Specified | <100% over a pH range of 1.5 to 10 | [4] |
Table 2: Detection Limits of Various Analytical Methods for this compound
| Analytical Method | Matrix | Limit of Detection (LOD) | Reference |
| RP-HPLC with DNPH derivatization | Hepatoma cells, rat blood, plasma | ~3 µM | [5][8][11] |
| Headspace GC/MS | Hand Sanitizer | 0.209 µg/mL | [12] |
| GC-FID | Whole blood, vitreous humour, urine | <0.85 mg/L | [16] |
| Headspace GC | Whole blood | 0.2 µM | [2] |
Key Experimental Protocols
Protocol 1: Measurement of this compound by RP-HPLC with DNPH Derivatization
This protocol is based on an optimized method to minimize artifactual formation.[5][8][11]
-
Sample Collection and Deproteinization:
-
Collect samples (e.g., blood, plasma, cell culture media) and immediately place them on ice.
-
For blood samples, deproteinize rapidly by adding perchloric acid followed by sodium acetate.[11]
-
-
Derivatization:
-
Adjust the pH of the deproteinized sample to 4.0.
-
Add an 80-fold molar excess of 2,4-dinitrophenylhydrazine (DNPH).
-
Incubate at ambient temperature for 40 minutes to allow for the formation of the stable this compound-hydrazone (AcH-DNP) adduct.
-
-
Extraction:
-
Extract the AcH-DNP adduct into an organic solvent.
-
Concentrate the sample by evaporation to dryness.
-
Dissolve the residue in acetonitrile for injection into the HPLC system.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution system with acetonitrile and trifluoroacetic acid.
-
Detect the AcH-DNP adduct using a UV/Visible detector.
-
Identify and quantify the this compound peak by comparing its retention time and area to an authentic AcH-DNP standard.
-
Protocol 2: Minimizing Artifactual this compound in Red Blood Cells using Semicarbazide
This method is designed to measure this compound in red blood cells with minimal artifactual formation.[6]
-
Sample Preparation:
-
Trap free and reversibly bound this compound in red blood cell hemolysates using semicarbazide.
-
-
Removal of Interfering Components:
-
Remove the stroma by centrifugation.
-
Sequentially remove hemoglobin using ion-exchange chromatography on carboxymethyl Sephadex at a pH of 5.3.
-
-
Release and Measurement of this compound:
-
Dissociate the eluted semicarbazone with perchloric acid to release the this compound.
-
Measure the released this compound in the protein-free supernatant using headspace gas chromatography (GC).
-
Visualizations
Diagram 1: Artifactual Formation of this compound
Caption: Factors contributing to the artifactual oxidation of ethanol to this compound.
Diagram 2: Experimental Workflow to Minimize Artifactual this compound Formation
Caption: Optimized workflow for accurate this compound measurement.
Diagram 3: this compound Adduct Formation Pathway
Caption: Reaction of this compound with proteins and DNA to form adducts.
References
- 1. Problems and pitfalls in this compound determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of this compound in human blood: effects of ethanol and treatment with disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Artifactual production and recovery of this compound from ethanol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimized Method for the Measurement of this compound by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method of this compound measurement with minimal artifactual formation in red blood cells and plasma of actively drinking subjects with alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. An optimized method for the measurement of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The chemistry of this compound-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound adducts in circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. osha.gov [osha.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. blood this compound levels: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
Improving the sensitivity of acetaldehyde detection in breath analysis
Welcome to the Technical Support Center for Acetaldehyde Breath Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the sensitive detection of this compound in exhaled breath.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound in breath?
A1: The primary methods for quantifying this compound in breath samples include Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and laser absorption spectroscopy.[1][2][3][4] SIFT-MS allows for real-time analysis without the need for sample pre-concentration.[3][5][6] GC-MS is considered a gold standard for its high sensitivity and specificity, often requiring a pre-concentration step to detect trace levels of volatile organic compounds (VOCs).[4][7][8] Laser absorption spectroscopy, specifically Tunable Diode Laser Absorption Spectroscopy (TDLAS), offers real-time measurement capabilities with high resolution.[2][9]
Q2: Why is pre-concentration of breath samples often necessary for this compound analysis?
A2: this compound is typically present in breath at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[1][10][11] Many analytical instruments lack the sensitivity to directly detect these trace amounts. Pre-concentration techniques are employed to enrich the amount of this compound from a larger volume of breath, thereby increasing its concentration to a level that can be accurately measured by the analytical instrument.[7][12]
Q3: What are the key pre-concentration techniques used for this compound in breath?
A3: Common pre-concentration methods include:
-
Needle Trap Devices (NTDs): These devices use a small needle packed with sorbent materials to trap VOCs from a breath sample. They offer advantages such as improved detection limits and reduced sampling time.[10][13][14][15]
-
Solid-Phase Microextraction (SPME): SPME utilizes a fiber coated with an extractive phase to adsorb and concentrate analytes from a sample.[12][16][17][18]
-
Thermal Desorption (TD) Tubes: Breath is drawn through tubes containing a sorbent material that traps VOCs. The trapped compounds are then thermally desorbed into the analytical instrument.[7][11]
Q4: What factors can interfere with the accurate measurement of breath this compound?
A4: Several factors can impact the accuracy of breath this compound measurements:
-
Environmental Contamination: this compound is present in the ambient air, and care must be taken to avoid contamination of the breath sample.[1]
-
Endogenous Production: Microflora in the oral cavity can produce this compound, potentially leading to artificially high readings.[19][20]
-
Interfering Compounds: Other volatile organic compounds in the breath can have similar mass-to-charge ratios or retention times, potentially interfering with the analysis, especially in less specific methods. Acetone is a known potential interferant in some breath alcohol analyzers, though modern instruments often have mechanisms to correct for this.[21][22]
-
Humidity: The high water vapor content in breath can affect the trapping efficiency of some sorbent materials.[7][13]
Q5: How can I ensure the stability of my collected breath samples?
A5: Sample stability is crucial for accurate results. For off-line analysis, storage conditions are critical. Storing samples in appropriate containers like Tedlar bags at low temperatures (e.g., 4°C) can help minimize the degradation of target compounds.[11] However, storage time should be minimized, as the concentration of some VOCs can change over time.[11] Needle trap devices have been shown to offer good stability for some volatile aldehydes for up to 7 days.[10]
Troubleshooting Guides
Issue 1: Low or No this compound Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Collection | Ensure a proper seal around the mouthpiece to prevent dilution with ambient air. Collect the end-tidal portion of the breath, which is richer in alveolar air and endogenous VOCs.[13] |
| Ineffective Pre-concentration | Optimize the pre-concentration parameters. For SPME, this includes extraction time and temperature.[12][23] For NTDs, ensure the appropriate sorbent material and sampling flow rate are used.[13] Consider using a multi-bed sorbent tube to capture a wider range of VOCs.[10] |
| Analyte Loss During Desorption | For thermal desorption techniques, ensure the desorption temperature and time are sufficient to release all trapped this compound from the sorbent material. |
| Instrument Sensitivity | Check the instrument's calibration and ensure it is performing within specifications. For GC-MS, verify the detector is functioning correctly. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sampling Volume | Use a CO2-controlled sampling device to ensure consistent collection of alveolar breath.[13][24] Standardize the volume of breath collected for each sample. |
| Variable Pre-concentration Efficiency | For manual techniques like SPME, ensure consistent exposure time and temperature for each sample.[23] Automated systems can improve reproducibility.[15] |
| Sorbent Material Degradation | Sorbent materials in TD tubes, NTDs, and on SPME fibers can degrade over time and with repeated use. Follow the manufacturer's recommendations for conditioning and replacement. |
| Instrument Drift | Perform regular calibration checks and use an internal standard to correct for instrument variability over time.[25] |
Issue 3: Suspected Interference from Other Compounds
| Possible Cause | Troubleshooting Step |
| Co-elution in GC-MS | Optimize the GC temperature program to improve the separation of this compound from other compounds. Use a column with a different stationary phase for better selectivity. |
| Isobaric Interference in SIFT-MS | SIFT-MS can often distinguish between isobaric compounds by using different precursor ions (H3O+, NO+, O2+).[5][6] Analyze the product ion branching ratios to identify the specific compound. |
| Contamination from Oral Cavity | Have subjects rinse their mouth with water before providing a breath sample to minimize the contribution of oral microflora.[19] |
Quantitative Data Summary
Table 1: Detection Limits for this compound in Breath using Various Analytical Methods
| Analytical Method | Pre-concentration Technique | Limit of Detection (LOD) | Reference |
| GC-MS | Multi-bed Needle Trap Device | 0.9 ng/L (for 2-butenal, a similar aldehyde) | [10] |
| Laser Absorption Spectroscopy (TDLAS) | None (Direct Measurement) | 80 ppb (for 5s integration) | [2][9] |
| SIFT-MS | None (Direct Measurement) | Down to ppb levels | [3] |
| GC-MS | Stirling Cooling Preconcentration | 0.01 - 0.09 ppbv (for a range of VOCs) | [7] |
Table 2: Typical this compound Concentrations in Human Breath
| Condition | This compound Concentration Range | Reference |
| Healthy, non-smoking individuals (endogenous) | 0 - 104 ppb | [1] |
| Healthy individuals (endogenous) | 0.2 - 0.6 nmol/L | [19][20] |
| After moderate ethanol consumption (Europeans) | 5 - 50 nmol/L | [19][20] |
| After ethanol consumption (Japanese with inactive ALDH2) | 200 - 500 nmol/L | [19][20] |
Experimental Protocols
Protocol 1: this compound Detection using GC-MS with Needle Trap Device (NTD) Pre-concentration
This protocol is based on methodologies described for enhancing sensitivity in VOC analysis.[10][13]
-
NTD Preparation: Use a triple-bed NTD containing a combination of sorbents like divinylbenzene, Carbopack X, and Carboxen 1000 to efficiently trap this compound and other small VOCs.[13] Condition the NTD according to the manufacturer's instructions before first use.
-
Breath Sampling:
-
Thermal Desorption:
-
Place the NTD in the injection port of the GC-MS.
-
Utilize thermal expansion for desorption of the trapped analytes directly into the GC column.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Use a suitable capillary column, for example, a 5% phenyl methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Optimize the temperature ramp to achieve good separation of this compound from other breath components. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
-
Mass Spectrometer (MS):
-
Operate in selected ion monitoring (SIM) mode to enhance sensitivity for this compound. Monitor characteristic ions of this compound (e.g., m/z 29, 43, 44).
-
Set the transfer line and ion source temperatures appropriately (e.g., 250°C and 230°C, respectively).[4]
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and the presence of the characteristic ions.
-
Quantify the concentration using a calibration curve generated from standard gas mixtures.
-
Protocol 2: Real-time this compound Monitoring using SIFT-MS
This protocol is based on the principles of direct mass spectrometry for breath analysis.[1][3][6]
-
Instrument Setup:
-
Allow the SIFT-MS instrument to warm up and stabilize.
-
Select the precursor ions for analysis. H3O+ is typically used for this compound quantification.[1]
-
-
Background Air Measurement:
-
Before analyzing the breath sample, measure the ambient air to determine the background concentration of this compound.
-
-
Breath Sampling:
-
Have the subject exhale directly into the heated, inert sampling tube of the SIFT-MS instrument.
-
Ensure a consistent and gentle exhalation for a predetermined period (e.g., 15-20 seconds).
-
-
Real-time Data Acquisition:
-
The SIFT-MS instrument will continuously draw a small amount of the sample into the flow tube.
-
The instrument software will calculate the real-time concentration of this compound based on the reaction rates of the precursor and product ions.
-
-
Data Analysis:
-
The concentration of this compound in the breath is displayed in real-time.
-
The data can be averaged over the stable end-tidal portion of the exhalation.
-
Subtract the background air concentration from the breath concentration to determine the endogenous level.
-
Visualizations
Caption: Workflow for this compound Detection using GC-MS with NTD.
Caption: Workflow for Real-time this compound Detection using SIFT-MS.
References
- 1. A longitudinal study of ethanol and this compound in the exhaled breath of healthy volunteers using selected-ion flow-tube mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selected ion flow tube mass spectrometry (SIFT-MS) for on-line trace gas analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Neural Ethanol and this compound Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIFT-MS selected ion flow tube mass spectrometry [sift-ms.com]
- 6. Quantification of volatile metabolites in exhaled breath by selected ion flow tube mass spectrometry, SIFT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Noninvasive Volatile Organic Compound Detection: Integrating Stirling Cooling Preconcentration with GC-FID/MS for Quantitative Breath Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. OPG [opg.optica.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Common Strategies and Factors Affecting Off-Line Breath Sampling and Volatile Organic Compounds Analysis Using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of needle trap micro-extraction and automatic alveolar sampling for point-of-care breath analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ovid.com [ovid.com]
- 16. Solid-phase microextraction for the analysis of human breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. deepdyve.com [deepdyve.com]
- 19. Measuring and reporting the concentration of this compound in human breath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring and reporting the concentration of this compound in human breath. | Semantic Scholar [semanticscholar.org]
- 21. academic.oup.com [academic.oup.com]
- 22. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 23. mdpi.com [mdpi.com]
- 24. innoteg-instruments.com [innoteg-instruments.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Acetaldehyde Contamination in Laboratory Air
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, measure, and control acetaldehyde contamination in the laboratory environment.
Troubleshooting Guide: High this compound Levels
If you suspect high levels of this compound in your laboratory, follow this workflow to identify the source and implement corrective actions.
Caption: Troubleshooting workflow for suspected this compound contamination.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and why is it a concern in a laboratory setting?
This compound (ethanal) is a volatile organic compound (VOC) that can be present in laboratory air.[1][2] It is a concern due to its potential to adversely affect both laboratory personnel and sensitive experiments. For personnel, it is a recognized irritant of the skin, eyes, and respiratory tract and is classified as a human carcinogen.[1][3] For experiments, particularly in cell culture, this compound can induce cytotoxicity, inhibit cell proliferation, and interfere with cellular signaling pathways.[4][5][6][7]
Q2: What are the common sources of this compound in laboratory air?
Sources of this compound in a lab can be numerous and include:
-
Building Materials and Furnishings: Off-gassing from paints, coatings, flooring, adhesives, and wood products.[2]
-
Industrial Processes and Combustion: It is a byproduct of incomplete combustion from sources like vehicle exhaust, which can enter the building's air intake.[1][2]
-
Chemical Reactions: this compound can form from the oxidation of ethanol.[1] Improperly stored or handled ethanol can be a source.
-
Laboratory Equipment: Some plastics and resins used in equipment can release this compound over time.
-
Consumer Products: Items like disinfectants, air deodorizers, and cleaning agents can contain or produce this compound.[8]
Health and Safety
Q3: What are the health effects of exposure to this compound?
Exposure to this compound can cause a range of health effects depending on the concentration and duration of exposure.
-
Acute (Short-Term) Effects: Irritation of the eyes, skin, and respiratory tract is common.[1][3][9] Symptoms can include headaches, nausea, and vomiting.[1] At concentrations of 25-50 ppm, eye irritation has been observed after just 15 minutes of exposure.[1][10]
-
Chronic (Long-Term) Effects: Chronic exposure can lead to symptoms resembling alcoholism.[3] The International Agency for Research on Cancer (IARC) classifies this compound as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1]
Q4: What are the permissible exposure limits for this compound in the workplace?
Various organizations have set exposure limits for this compound in workplace air. These are summarized in the table below. It is crucial to consult your local regulations and institutional safety guidelines.
| Organization | Exposure Limit (8-hour Time-Weighted Average) | Ceiling/Short-Term Limit | Notes |
| OSHA (PEL) | 200 ppm | - | Legally enforceable limit.[11][12] |
| ACGIH (TLV) | - | 25 ppm (Ceiling) | Should not be exceeded at any time during the workday.[2][11][12] |
| NIOSH (REL) | Lowest Feasible Concentration | - | Recommends limiting exposure as it is a potential occupational carcinogen.[2][11][12] |
| Cal/OSHA (PEL) | - | 25 ppm (Ceiling) | [2] |
PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
Impact on Experiments
Q5: How can this compound contamination affect my cell culture experiments?
This compound can have significant detrimental effects on in vitro studies:
-
Cytotoxicity: It can decrease cell viability and induce apoptosis (programmed cell death).[5][7]
-
Inhibition of Proliferation: this compound has been shown to slow down or arrest the cell cycle, leading to reduced cell replication.[4][6]
-
Altered Cell Signaling: It can interfere with critical signaling pathways, such as inhibiting the activation of Akt, which is important for cell survival.[5]
-
Increased Permeability: In intestinal epithelial cell models, this compound has been shown to disrupt tight junctions, increasing paracellular permeability.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. s3-us-east-2.amazonaws.com [s3-us-east-2.amazonaws.com]
- 3. epa.gov [epa.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 10. This compound - Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
- 12. This compound | Occupational Safety and Health Administration [osha.gov]
- 13. Effects of Ethanol and this compound on Tight Junction Integrity: In Vitro Study in a Three Dimensional Intestinal Epithelial Cell Culture Model | PLOS One [journals.plos.org]
Addressing matrix effects in acetaldehyde quantification by mass spectrometry
Welcome to the technical support center for the accurate quantification of acetaldehyde using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my this compound quantification?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., salts, lipids, and metabolites from plasma, urine, or tissue).[1] This interference occurs within the mass spectrometer's ion source and can lead to:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization of this compound, leading to a weaker signal and an underestimation of its true concentration.[1][2]
-
Ion Enhancement: A less common effect where matrix components increase the ionization of this compound, causing an overestimation of its concentration.[1][3]
Because matrix effects can vary between samples and are often not reproducible, they can severely compromise the accuracy and precision of quantification.[1]
Q2: My this compound results are inconsistent and show poor reproducibility. What could be the cause?
A: Inconsistent and irreproducible results in this compound quantification are frequently due to unaddressed matrix effects. The complex and variable nature of biological and environmental samples means that the extent of ion suppression or enhancement can differ from sample to sample. Other contributing factors can include the inherent volatility and reactivity of this compound.[4][5]
Q3: How can I determine if my assay is suffering from matrix effects?
A: Two primary methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard this compound solution into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[6] Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the response of this compound spiked into a pre-extracted blank matrix to the response of this compound in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.
Troubleshooting Guides
Issue: Low signal intensity and poor sensitivity for this compound.
This is a common problem often linked to ion suppression from the sample matrix and the inherent properties of this compound.
Recommended Solutions:
-
Derivatization: this compound is a volatile and polar molecule, making it challenging to retain on standard reversed-phase columns and to ionize efficiently. Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) creates a more stable, less volatile, and more easily ionizable derivative (AcH-DNP).[7][8][9][10] This significantly improves chromatographic behavior and detection sensitivity.
-
Stable Isotope Dilution (SID): This is considered the gold standard for correcting matrix effects.[11][12] An isotopically labeled internal standard (e.g., ²H₄-acetaldehyde) is added to the sample at the very beginning of the sample preparation process.[5] This standard experiences the same matrix effects and processing variations as the native this compound. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as the ratio remains unaffected by signal suppression or enhancement.[12]
-
Optimize Sample Preparation: Rigorous sample cleanup is crucial to remove interfering matrix components before LC-MS analysis.[13][14]
-
Protein Precipitation (PPT): Use precipitants like acetonitrile or trichloroacetic acid to remove the bulk of proteins from biological samples.[13][15]
-
Liquid-Liquid Extraction (LLE): This technique can separate this compound (or its derivative) from water-soluble matrix components.[13]
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively retaining the analyte while washing away interfering compounds.[13]
-
Experimental Protocols & Data
Protocol 1: this compound Derivatization with DNPH
This protocol is adapted from optimized methods for biological samples.[7][8][10]
-
Sample Deproteinization: To 100 µL of sample (e.g., plasma, cell culture medium), add 100 µL of 3 M perchloric acid. Vortex and centrifuge at 3,000 x g for 10 minutes at 4°C.[7]
-
pH Adjustment: Transfer the supernatant to a new tube and adjust the pH to 4.0.
-
Derivatization Reaction: Add an 80-fold molar excess of DNPH (2 mg/mL dissolved in 6 N HCl) to the sample.[7][10]
-
Incubation: Incubate the mixture for 40-60 minutes at ambient temperature with shaking.[7][10]
-
Reaction Quench: Stop the reaction by adding three volumes of 3 M sodium acetate buffer (pH 9.0).[7]
-
Extraction: Extract the resulting this compound-hydrazone (AcH-DNP) derivative using an appropriate organic solvent (e.g., acetonitrile) or via solid-phase extraction.[7]
-
Analysis: The extracted sample is then ready for LC-MS/MS analysis.
Protocol 2: Standard Addition Method
The standard addition method is a powerful technique to compensate for matrix effects by creating a calibration curve within the sample matrix itself.[16]
-
Sample Aliquoting: Divide the unknown sample into several equal aliquots.
-
Spiking: To each aliquot (except for one, which will serve as the blank), add a known and increasing amount of this compound standard.
-
Sample Processing: Process all aliquots (including the un-spiked one) identically through the entire sample preparation and analysis workflow (e.g., derivatization, extraction).
-
Data Analysis: Measure the instrument response for each aliquot. Plot the response against the concentration of the added standard.
-
Quantification: The absolute concentration of this compound in the original sample is determined by extrapolating the linear regression line to the x-intercept.
Quantitative Data Summary
The following table summarizes typical performance metrics from validated this compound quantification methods.
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | Headspace GC-MS | Murine Neuronal Tissue | 0.1 µM | [4] |
| Limit of Quantification (LOQ) | Headspace GC-MS | Murine Neuronal Tissue | 1 µM | [4] |
| Linear Range | GC-MS with SID | Mouse Blood/Tissues | 6.25 - 800 µM | [5] |
| Recovery | RP-HPLC with DNPH | Culture Media | >88% | [7][8] |
| Recovery | RP-HPLC with DNPH | Plasma | >78% | [7][8] |
| Intraday Accuracy | RP-HPLC with DNPH | Plasma | <9% | [7][8] |
| Interday Accuracy | RP-HPLC with DNPH | Plasma | <15% | [7][8] |
Visual Guides
Workflow for Mitigating Matrix Effects
The following diagram illustrates a decision-making workflow for addressing matrix effects in this compound quantification.
Caption: Decision workflow for this compound quantification.
Principle of Stable Isotope Dilution (SID)
This diagram explains the fundamental principle of the Stable Isotope Dilution technique.
Caption: The principle of Stable Isotope Dilution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Quantification of Neural Ethanol and this compound Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput quantitation of this compound and ethanol in mice using gas chromatography/mass spectrometry positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An Optimized Method for the Measurement of this compound by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized method for the measurement of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brewingscience.de [brewingscience.de]
- 12. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
Technical Support Center: Strategies to Reduce Acetaldehyde Levels in Fermented Products
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in managing acetaldehyde levels during fermentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during fermentation experiments that can lead to elevated this compound levels.
Q1: My final fermented product has a harsh, green apple-like off-flavor. What is the likely cause?
A high concentration of this compound is the most probable cause of a sharp, green apple, or nutty off-flavor in fermented products like beer and wine.[1] this compound is a natural intermediate compound formed by yeast during the conversion of glucose to ethanol.[2] While it is typically reduced to ethanol by the end of a healthy fermentation, elevated levels can persist if the fermentation process is stressed or incomplete.[2]
Q2: What are the primary factors that contribute to high this compound levels in my fermentation?
Several factors can lead to the accumulation of this compound. These include:
-
Premature Removal of Yeast: Separating the product from the yeast too early can prevent the yeast from reabsorbing and converting this compound into ethanol during the conditioning phase.[2]
-
Yeast Strain Selection: Different yeast strains have varying capacities for producing and reducing this compound. Some strains are naturally high producers.[3]
-
Fermentation Temperature: High fermentation temperatures can stress the yeast, leading to increased this compound production.[2] Conversely, a controlled increase in temperature towards the end of fermentation can aid in its reduction.
-
Oxygen Exposure: Introducing oxygen, especially after primary fermentation, can cause the oxidation of ethanol back into this compound.[2]
-
Nutrient Deficiencies: Insufficient levels of key nutrients, particularly zinc, can impair yeast health and enzymatic activity required for this compound reduction.[4]
-
Incomplete Fermentation: If fermentation is halted before all sugars are consumed, the yeast may not have had sufficient time to reduce the this compound it produced.[2]
Q3: I suspect high this compound levels. How can I confirm this and what are the immediate steps to remedy the issue in my current batch?
To confirm, you would need to perform a quantitative analysis using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For immediate remedial action, if the yeast is still viable, you can try extending the conditioning period.[5] Allowing the product to rest on the yeast for a longer duration can facilitate the re-absorption and conversion of this compound to ethanol.[5] For wine, a careful addition of sulfur dioxide (SO2) can bind with this compound, reducing its sensory impact.[6]
Q4: My fermentation seems to be stuck, and I'm detecting this compound. What should I do?
A stuck fermentation is a common cause of high this compound. The primary goal is to restart fermentation. You can try gently rousing the yeast back into suspension. If that fails, creating a yeast starter with a healthy, active yeast strain and pitching it into the stalled batch can re-initiate fermentation and subsequent this compound cleanup.[7]
Q5: How does zinc supplementation help in reducing this compound, and what is the recommended dosage?
Zinc is a crucial cofactor for the enzyme alcohol dehydrogenase (ADH1), which is responsible for converting this compound to ethanol.[4] A deficiency in zinc can lead to reduced enzyme function and consequently, higher residual this compound. While most all-malt worts provide some zinc, supplementation may be necessary, especially in high-gravity fermentations. The recommended level of zinc in wort for healthy fermentation is typically between 0.3-0.5 ppm.[8]
Data Presentation
The following tables summarize key quantitative data related to this compound management.
Table 1: Optimal Fermentation Temperatures for this compound Control
| Fermented Product | Yeast Type | Optimal Temperature Range | Notes |
| Beer | Ale Yeast | 18°C to 22°C (65°F to 72°F)[2] | Temperatures above 24°C (75°F) can increase this compound.[2] |
| Beer | Lager Yeast | 9°C to 14°C (48°F to 58°F)[2] | Cooler temperatures are crucial for clean lager fermentations. |
| Wine | Various | Strain Dependent | A fermentation temperature of 30°C has been shown to considerably increase this compound production in some strains.[3] |
| Yogurt | Thermophilic Cultures | 42°C | Optimal for sensory characteristics and can influence this compound levels.[9] |
Table 2: Impact of Yeast Strain on this compound Production in Wine
| Yeast Phenotype | This compound Production Range (in synthetic medium) | Associated By-products |
| Low this compound Producers | A few mg/L | Lower levels of acetic acid, acetoin, and higher alcohols.[3] |
| Medium this compound Producers | Variable | - |
| High this compound Producers | Up to ~60 mg/L | Higher levels of acetic acid, acetoin, and higher alcohols.[3] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This protocol provides a method for the quantification of this compound in microbial fermentation samples.[10][11]
1. Principle: this compound is a volatile compound, making direct analysis challenging.[10][11] This method involves a derivatization reaction with 2,4-dinitrophenylhydrazine (DNPH) to form a stable this compound-2,4-DNPH product. This derivative can then be quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm.[10][11]
2. Materials:
-
2,4-dinitrophenylhydrazine (DNPH)
-
Phosphoric acid (H3PO4)
-
Acetonitrile (HPLC grade)
-
This compound standard solution
-
Microbial fermentation sample
-
Eppendorf tubes (2.0 mL)
-
Centrifuge
-
Vortex mixer
-
HPLC system with UV detector
-
Shim-Pack XR ODS column (or equivalent)
3. Procedure:
-
Preparation of Derivatization Reagent (0.9 g/L 2,4-DNPH in 1.0% Phosphoric Acid/Acetonitrile):
-
In a fume hood, dissolve 0.09 g of 2,4-DNPH in approximately 50 mL of acetonitrile in a 100 mL volumetric flask.
-
Add 1.0 mL of phosphoric acid.
-
Bring the volume to 100 mL with acetonitrile.
-
-
Sample Preparation and Derivatization:
-
Collect 1.0 mL of the fermentation sample and place it in a 2.0 mL Eppendorf tube on ice.
-
Centrifuge the sample at 21,300 x g for 5 minutes to pellet the cells.
-
Carefully transfer the supernatant to a new labeled Eppendorf tube.
-
Dilute the supernatant with the derivatization reagent (a 1:10 dilution is a good starting point).
-
Vortex the mixture for 10 seconds.
-
Allow the derivatization reaction to proceed overnight (12-16 hours) on a nutating mixer.
-
-
HPLC Analysis:
-
Centrifuge the derivatized sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample into the HPLC system.
-
Run the analysis using a suitable gradient method with a mobile phase of acetonitrile and water.
-
Detect the this compound-2,4-DNPH peak at 254 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound (e.g., 0.01 mM, 0.1 mM, 1.0 mM, 10 mM) that have undergone the same derivatization process.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Protocol 2: Quantification of this compound using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the sensitive detection of volatile compounds like this compound in liquid samples.[12]
1. Principle: Headspace GC-MS analysis involves sampling the vapor phase in equilibrium with the liquid sample in a sealed vial. This technique is ideal for volatile compounds like this compound as it minimizes matrix effects. The separated compounds are then identified and quantified by mass spectrometry.
2. Materials:
-
Headspace vials (e.g., 20 mL) with crimp caps
-
Gas-tight syringe
-
GC-MS system with a headspace autosampler
-
Capillary column (e.g., Rtx-1301)
-
This compound standard solution
-
Helium (carrier gas)
3. Procedure:
-
Sample Preparation:
-
Pipette a known volume of the fermentation sample into a headspace vial.
-
If required, add an internal standard.
-
Immediately seal the vial with a crimp cap.
-
-
Headspace GC-MS Analysis:
-
Place the vial in the headspace autosampler, which will incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration between the liquid and vapor phases.
-
The autosampler will then inject a specific volume of the headspace gas into the GC inlet.
-
GC Conditions (example):
-
Injector Temperature: 200°C
-
Column: Rtx-1301 (60 m x 0.25 mm ID x 1.00 µm)
-
Oven Program: Hold at 38°C for 8 min, then ramp to 170°C at 40°C/min, hold for 5.7 min.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of this compound.
-
-
-
Quantification:
-
Prepare a standard curve by analyzing known concentrations of this compound in a matrix similar to the sample.
-
Quantify the this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Metabolic pathway of this compound formation and reduction during yeast fermentation.
Caption: Troubleshooting workflow for high this compound levels in fermented products.
Caption: Experimental workflow for the quantification of this compound.
References
- 1. vintessential.com.au [vintessential.com.au]
- 2. This compound in beer [brewingscience.com]
- 3. This compound production in Saccharomyces cerevisiae wine yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting - this compound - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]
- 5. Guide to beer off-flavors: this compound - Micet Craft Brewery Equipment [micetcraft.com]
- 6. Wine Defect Primer: Problems, Treatment and Prevention [winebusiness.com]
- 7. clawhammersupply.com [clawhammersupply.com]
- 8. en.angelyeast.com [en.angelyeast.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Quantification in Microbial Fermentation Samples [protocols.io]
- 11. protocols.io [protocols.io]
- 12. Quantification of Neural Ethanol and this compound Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Acetaldehyde Quantification: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate measurement of acetaldehyde is critical due to its role as a key metabolite of ethanol, a volatile organic compound, and a potential carcinogen. This guide provides an objective comparison of mass spectrometry-based methods with other analytical techniques for the quantification of this compound, supported by experimental data from peer-reviewed studies.
This document outlines the performance of various methods, details experimental protocols for key techniques, and provides visual workflows to aid in methodological selection and implementation.
Quantitative Performance Data
The selection of an analytical method for this compound quantification is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Mass spectrometry methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are frequently favored for their high specificity and sensitivity. The following tables summarize the validation parameters of different analytical techniques for this compound measurement, providing a clear comparison of their quantitative performance.
Table 1: Performance Characteristics of this compound Quantification Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Accuracy (% Recovery) | Precision (%RSD) | Sample Matrix | Reference |
| GC-MS (SPME, PFBHA derivatization) | 5.74 - 175.03 ng/g | Not Specified | 0.949 - 0.9993 | 68.37 - 128.22% | 1.34 - 14.53% | Various Foods | [1] |
| Headspace GC-MS/MS | Not Specified | 0.2 µg/mL | > 0.9996 | 91.8 - 106.2% (Intraday), 94.7 - 105.5% (Interday) | 2.3 - 6.5% (Intraday), 2.0 - 10.1% (Interday) | Human Plasma | [2][3] |
| Headspace GC-MS | 0.1 µM | 1 µM | > 0.99 | 90 - 110% | < 10% | Murine Neuronal Tissue | [4] |
| LC-MS/MS (DNPH derivatization) | 0.5 µg/L | 1.9 µg/L | Not Specified | Not Specified | Not Specified | Mineral Water | [5] |
| RP-HPLC (DNPH derivatization) | ~3 µM | Not Specified | Linear up to 80 µM | <9% (Intraday), <15% (Interday) | Not Specified | Culture Media, Blood, Plasma | [6][7] |
| Enzymatic Assay (Fluorometric) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Biological Samples, Food/Beverages | [8] |
| Enzymatic Assay (Spectrophotometric) | 0.044 mg/L | 0.176 mg/L | Linear from 0.5 to 20 µ g/assay | Not Specified | 0.005 - 0.010 absorbance difference in duplicates | Food and Beverages | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are protocols for two common mass spectrometry-based approaches for this compound quantification.
Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS)
This method is highly suitable for the analysis of volatile compounds like this compound in complex biological matrices.
-
Sample Preparation:
-
Instrumentation (Example Settings):
-
Gas Chromatograph: Agilent 7890B GC[2]
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS[2]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)[2]
-
Oven Program: Start at 38°C, hold for 8 minutes, then ramp to 170°C at 40°C/min and hold for 5.7 minutes.[4]
-
Injector Temperature: 200°C[4]
-
Transfer Line Temperature: 250°C[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
MS Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[10][11] For this compound, precursor and product ions might be m/z 44.1 -> 29.1.[2]
-
-
Data Analysis:
-
Quantification is performed using a calibration curve generated from standards of known this compound concentrations. An internal standard, such as deuterated this compound (this compound-d4), is often used to improve accuracy and precision.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
For non-volatile or thermally labile derivatives of this compound, LC-MS/MS is the method of choice. Derivatization is typically required to improve chromatographic retention and ionization efficiency.
-
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH):
-
Instrumentation (Example Settings):
-
Liquid Chromatograph: Agilent 1200 series HPLC[6]
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX XDB C18, 150 × 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.[13]
-
MS Mode: Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for the AcH-DNP derivative.
-
-
Data Analysis:
-
A calibration curve is constructed by analyzing a series of derivatized this compound standards. The concentration in the samples is determined by comparing their peak areas to this curve.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for a typical mass spectrometry-based validation study and a decision tree for method selection.
Caption: Workflow for this compound Measurement Validation by Mass Spectrometry.
References
- 1. Validation and Determination of the Contents of this compound and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and this compound: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Neural Ethanol and this compound Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an LC-MS/MS method for studying migration characteristics of this compound in polyethylene terephthalate (PET)-packed mineral water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimized Method for the Measurement of this compound by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. mdpi.com [mdpi.com]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
A Comparative Guide: GC-FID vs. HPLC for Acetaldehyde Analysis in Wine
For researchers, scientists, and professionals in drug development, the accurate quantification of acetaldehyde in wine is crucial due to its impact on sensory perception and potential health implications. This guide provides a comprehensive comparison of two common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). We will delve into their respective performances, supported by experimental data, and provide detailed protocols to aid in methodological decisions.
At a Glance: Performance Comparison
The choice between GC-FID and HPLC for this compound analysis often depends on the specific requirements of the study, such as sensitivity, sample throughput, and existing laboratory instrumentation. Below is a summary of key performance parameters for each technique.
| Performance Parameter | GC-FID (with Headspace Sampling) | HPLC (with UV Detection after DNPH Derivatization) |
| Linearity (R²) | > 0.995[1] | > 0.999[2] |
| Limit of Detection (LOD) | 0.2 - 1.0 mg/L[1] | ~3 µM (~0.132 mg/L)[3][4] |
| Limit of Quantification (LOQ) | 0.67 - 3.38 mg/L[1] | Not explicitly stated in wine, but quantifiable at low mg/L |
| Recovery | 92 - 106%[1] | >78% in plasma, >88% in culture media[3][4] |
| Precision (CV%) | 2.7 - 6.3%[1] | <9% (intraday), <15% (interday) in plasma[3][4] |
| Sample Preparation | Minimal, direct headspace injection or HS-SPME | Requires derivatization (e.g., with DNPH) |
| Analysis Time | Typically shorter run times | Can be longer due to derivatization and chromatography |
| Selectivity | High for volatile compounds | Dependent on derivatization and chromatographic separation |
| Cost | Generally lower instrumentation and running costs | Can be higher depending on the detector and solvents |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. The following sections outline representative protocols for both GC-FID and HPLC analysis of this compound in wine.
GC-FID with Headspace Solid-Phase Microextraction (HS-SPME)
This method is favored for its simplicity and high sensitivity for volatile compounds like this compound.[5]
1. Sample Preparation:
-
Transfer 1 mL of wine sample into a 20 mL headspace vial.[1]
-
Add a salt, such as NaCl, to increase the volatility of this compound.
-
If on-fiber derivatization is used, a derivatizing agent like O-(pentafluorobenzyl)hydroxylamine can be added to the vial or the fiber can be pre-loaded.[5]
-
Seal the vial with a crimp cap.
2. HS-SPME Procedure:
-
Incubate the vial at a controlled temperature (e.g., 100°C) for a specific time (e.g., 10 minutes) to allow this compound to equilibrate in the headspace.[1]
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period to adsorb the analytes.
3. GC-FID Analysis:
-
Injector: Transfer the adsorbed analytes by desorbing the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.[1]
-
Column: A capillary column suitable for volatile compounds, such as a DB-624 (30 m x 0.32 mm, 1.80 µm), is commonly used.[1]
-
Oven Program: Start at a low temperature (e.g., 40°C, hold for 5 min), then ramp up to a higher temperature (e.g., 10°C/min to 150°C, then 25°C/min to 200°C and hold).[1]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Detector: Flame Ionization Detector (FID) at a high temperature (e.g., 300°C).[1]
HPLC with UV Detection following DNPH Derivatization
This method requires a chemical derivatization step to make the non-UV-absorbing this compound detectable by a UV detector. 2,4-dinitrophenylhydrazine (DNPH) is a common derivatizing agent.[3][6]
1. Derivatization Reagent Preparation:
-
Prepare a solution of 2,4-DNPH in an acidic medium, such as acetonitrile with phosphoric acid.[6]
2. Sample Derivatization:
-
Mix the wine sample with the DNPH solution. The reaction is typically carried out at a controlled pH (e.g., pH 4.0) and temperature for a specific duration (e.g., 40 minutes at ambient temperature) to form the stable this compound-DNPH derivative.[3][4]
3. HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used for the separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of solvents like acetonitrile and water is common.
-
Detection: A UV detector is used to monitor the eluent at the wavelength of maximum absorbance for the this compound-DNPH derivative (around 365 nm).[2]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the derivative to a calibration curve prepared with this compound standards.
Visualizing the Methodologies
To better understand the procedural differences, the following diagrams illustrate the experimental workflows and a comparison of the key characteristics of each technique.
Conclusion
Both GC-FID and HPLC are robust and reliable techniques for the quantification of this compound in wine.
-
GC-FID with headspace sampling offers a streamlined workflow with minimal sample preparation, making it ideal for high-throughput screening of volatile compounds. Its sensitivity is generally sufficient for routine analysis in wine.
-
HPLC with UV detection after derivatization provides excellent sensitivity and is a valuable alternative, particularly when GC instrumentation is unavailable or when simultaneous analysis of other non-volatile compounds is desired. However, the additional derivatization step increases the overall analysis time and complexity.
The selection of the most appropriate method will ultimately be guided by the specific analytical needs, available resources, and the desired balance between sample throughput, sensitivity, and operational simplicity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized Method for the Measurement of this compound by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized method for the measurement of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monitoring this compound concentrations during micro-oxygenation of red wine by headspace solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Quantification in Microbial Fermentation Samples [protocols.io]
Aldehyde Neurotoxicity: A Comparative Analysis of Acetaldehyde and Formaldehyde in Primary Neurons
A Guide for Researchers and Drug Development Professionals
The neurotoxic potential of aldehydes, particularly acetaldehyde and formaldehyde, is a significant concern in neuroscience and drug development. Both are reactive compounds encountered environmentally and generated endogenously, implicated in various neuropathologies. This guide provides an objective comparison of their cytotoxic effects on primary neurons, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid researchers in designing and interpreting neurotoxicity studies.
Comparative Cytotoxicity Data
While direct head-to-head studies on the same primary neuron type are limited, data from various sources allow for a quantitative comparison of the cytotoxic potency of this compound and formaldehyde. The available evidence consistently indicates that formaldehyde is significantly more toxic to neurons at lower concentrations than this compound.
Table 1: Quantitative Cytotoxicity of this compound in Primary Neurons
| Parameter | Concentration | Neuron Type | Exposure Time | Observed Effect | Reference |
| Cell Viability | 1.25 - 5 mM | Primary Rat Cortical Neurons | 24 hours | Significant, dose-dependent decrease in viability. | [1] |
| Neurotoxicity | ≥10 mM | Primary Rat Cortical Neurons | 35 minutes | Acute exposure identified as neurotoxic. | [2] |
| LD50 | 1 mM | Primary Mouse Sensory Neurons | 48 hours | Lethal dose for 50% of the neuronal population. |
Table 2: Quantitative Cytotoxicity of Formaldehyde in Neuronal Cells
| Parameter | Concentration | Cell Type | Exposure Time | Observed Effect | Reference |
| Cell Growth | ≥62.5 µM | HeLa Cells* | 1 hour | Inhibition of cell growth. | [3][4] |
| Cell Viability | 100 µM | Human Neural Cells (ReN) | 8 days | No significant change in cell viability. | [5] |
| Cell Viability | 200 µM | Human Neural Cells (ReN) | 8 days | ~30% decrease in cell viability. | [5] |
| Neurotoxicity | 0.1 - 1.0 mM | Mouse Hippocampal Neurons (HT22) | 6 hours | Dose-dependent increase in cell death and oxidative stress. |
*Note: Data from HeLa cells is included to provide a benchmark for formaldehyde's general cytotoxicity, as it was part of a study directly comparing it with this compound[3][4]. At a concentration of 125 µM, formaldehyde exerted a more potent inhibitory effect on cell growth than this compound[3][4].
Mechanistic Insights: Signaling Pathways in Aldehyde Neurotoxicity
This compound and formaldehyde induce neuronal damage through partially overlapping yet distinct signaling pathways. Both trigger oxidative stress, but they diverge in their primary mechanisms of action, with this compound prominently inducing Endoplasmic Reticulum (ER) stress and formaldehyde being linked to ferroptosis and disruptions in calcium homeostasis.
Experimental Workflow for Assessing Neurotoxicity
The general process for evaluating the cytotoxic effects of these aldehydes on primary neurons follows a standardized workflow. This involves isolating and culturing primary neurons, exposing them to the aldehyde, and subsequently performing various assays to measure cell death and dysfunction.
References
- 1. This compound Induces Neurotoxicity In Vitro via Oxidative Stress- and Ca2+ Imbalance-Mediated Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison between acute exposures to ethanol and this compound on neurotoxicity, nitric oxide production and NMDA-induced excitotoxicity in primary cultures of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study on cytotoxicity and intracellular formaldehyde concentration changes after exposure to formaldehyde and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
A Researcher's Guide to Antibodies for Acetaldehyde-Protein Adducts: A Comparative Analysis of Cross-Reactivity
For researchers, scientists, and professionals in drug development, the accurate detection of acetaldehyde-protein adducts is crucial for understanding the pathogenesis of alcohol-related diseases and for biomarker discovery. This guide provides an objective comparison of antibodies available for the detection of these adducts, with a focus on their cross-reactivity, supported by experimental data and detailed protocols.
This compound, the primary metabolite of ethanol, is a highly reactive compound that forms adducts with various proteins, altering their structure and function. These adducts are implicated in the mechanisms of alcoholic liver disease, neurotoxicity, and carcinogenesis. The immunological detection of these adducts using specific antibodies is a key technique in this field of research. However, the cross-reactivity of these antibodies with adducts formed by other aldehydes, such as formaldehyde and malondialdehyde (MDA), presents a significant challenge. This guide aims to provide clarity on the specificity and cross-reactivity of different types of antibodies for this compound-protein adducts to aid researchers in selecting the appropriate tools for their studies.
Comparative Analysis of Antibody Performance
The specificity of antibodies for this compound-protein adducts is paramount for obtaining reliable experimental results. The following tables summarize the cross-reactivity profiles of different types of antibodies based on available research data.
Table 1: Cross-Reactivity of Polyclonal Antibodies Against this compound-Protein Adducts
| Immunogen (Carrier Protein) | Antibody Type | Cross-reacts with Formaldehyde Adducts? | Cross-reacts with Malondialdehyde (MDA) Adducts? | Cross-reacts with Acetylated Proteins? | Reference |
| This compound-Keyhole Limpet Hemocyanin (KLH) | Rabbit Polyclonal | Not specified | No | Not specified | [1][2] |
| This compound-Bovine Serum Albumin (BSA) | Rabbit Polyclonal | Yes (effective cross-reaction) | No | No | [3] |
| This compound-Low-Density Lipoprotein (LDL) | Rabbit Polyclonal | Not specified | No | No | [4] |
Table 2: Specificity of Monoclonal Antibodies Against this compound-Protein Adducts
| Antibody Clone | Target Adduct | Cross-reacts with Formaldehyde Adducts? | Cross-reacts with other adducts? | Key Characteristics | Reference |
| RT1.1 | N-ethyl lysine (reduced this compound adduct) | No | Does not recognize unreduced this compound adducts. | Specific for the stable adduct formed under reducing conditions.[5] | [5][6] |
| NR-1 | Unreduced this compound adducts | Not specified | Not inhibited by N-ethyl lysine. | Recognizes adducts formed under physiological (non-reducing) conditions.[6] | [6] |
| CEL-SP | Nε-(Carboxyethyl)lysine (CEL) | No cross-reactivity with carboxymethyl lysine adducts is observed. | Specific for a type of advanced glycation end product. | Useful for studying protein damage from methylglyoxal, a metabolite of glucose. | [7][8] |
Signaling Pathways and Experimental Workflows
To visualize the context and methodologies discussed, the following diagrams are provided.
Detailed Experimental Protocols
To ensure reproducibility and accuracy in assessing antibody cross-reactivity, detailed experimental protocols are essential.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to quantitatively determine the cross-reactivity of an antibody against different protein adducts.
-
Antigen Coating:
-
Coat a 96-well microtiter plate with 100 µL/well of this compound-adducted protein (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1-3% BSA in PBS) to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the competitor antigens (e.g., this compound-adducted protein, formaldehyde-adducted protein, MDA-adducted protein, and unmodified protein) in assay buffer (e.g., blocking buffer).
-
In a separate plate or tubes, pre-incubate the primary antibody (at a pre-determined optimal dilution) with an equal volume of each competitor antigen dilution for 1-2 hours at room temperature.
-
Add 100 µL/well of the antibody-competitor mixtures to the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL/well of the substrate solution (e.g., TMB).
-
Incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculate the percentage of inhibition for each competitor concentration using the formula: % Inhibition = [1 - (Absorbance with competitor / Absorbance without competitor)] x 100.[9]
-
Plot the % inhibition against the log of the competitor concentration to determine the IC50 value (the concentration of competitor that causes 50% inhibition).
-
The cross-reactivity is calculated as: % Cross-reactivity = (IC50 of this compound adduct / IC50 of other adduct) x 100.
-
Western Blot/Dot Blot Protocol for Specificity Testing
This protocol provides a qualitative or semi-quantitative assessment of antibody specificity.
-
Sample Preparation and Application:
-
For Western Blot: Prepare lysates of cells or tissues treated with different aldehydes or use purified adducted proteins. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
For Dot Blot: Directly spot 1-2 µL of each adducted protein and the unmodified control protein at various concentrations onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.[10]
-
-
Blocking:
-
Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Compare the signal intensity of the bands or spots corresponding to the different adducts. A specific antibody should show a strong signal for the this compound adduct and minimal to no signal for other adducts and the unmodified protein.
-
Conclusion
The selection of an appropriate antibody for the detection of this compound-protein adducts is critical for the validity of research findings. This guide highlights the variability in cross-reactivity among different polyclonal and monoclonal antibodies. While some polyclonal antibodies show cross-reactivity with formaldehyde adducts, others are more specific. Monoclonal antibodies offer higher specificity, with some capable of distinguishing between different forms of this compound adducts. Researchers should carefully consider the information provided in this guide and, when possible, perform their own validation experiments using the detailed protocols to ensure the antibody selected is suitable for their specific application. The continued development of highly specific monoclonal antibodies will be instrumental in advancing our understanding of the role of this compound-protein adducts in health and disease.
References
- 1. Antibodies to Malondialdehyde-Acetaldehyde Adduct Are Associated With Prevalent and Incident Rheumatoid Arthritis-Associated Interstitial Lung Disease in US Veterans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoclonal and polyclonal antibodies against this compound-containing epitopes in this compound-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. An enzyme immune assay for serum anti-acetaldehyde adduct antibody using low-density lipoprotein adduct and its significance in alcoholic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specificity of N-ethyl lysine of a monoclonal antibody to this compound-modified proteins prepared under reducing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoclonal and polyclonal antibodies recognizing this compound-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Anti N(Epsilon)-(Carboxyethyl) Lysine (CEL) monoclonal antibody (Clone CEL-SP) - 2BScientific [2bscientific.com]
- 9. A Competitive Enzyme-Linked Immunosorbent Assay for Measuring the Levels of Serum Antibody to Haemophilus influenzae Type b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
A Comparative Guide to Derivatization Agents for Acetaldehyde Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acetaldehyde, a volatile organic compound of significant interest in various fields from environmental monitoring to clinical diagnostics and pharmaceutical development, presents analytical challenges due to its high volatility and reactivity. Derivatization is a crucial pre-analytical step to enhance the stability, detectability, and chromatographic separation of this compound. This guide provides an objective comparison of the performance of four commonly used derivatization agents: 2,4-dinitrophenylhydrazine (DNPH), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), dansylhydrazine, and cysteamine, supported by experimental data and detailed protocols.
Comparison of Derivatization Agents
The choice of a derivatization agent for this compound analysis depends on several factors, including the required sensitivity, the analytical instrumentation available, the sample matrix, and the desired throughput.
2,4-Dinitrophenylhydrazine (DNPH) is the most widely used derivatization agent for carbonyl compounds, including this compound.[1] It reacts with aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[2][3] The DNPH method is well-established and referenced in several standard methods, such as those from the Environmental Protection Agency (EPA).[4] While robust and cost-effective, the derivatization reaction can be time-consuming, and the derivatives may require a cleanup step before analysis.[5]
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another popular derivatization agent that reacts with carbonyls to form oxime derivatives. These derivatives are highly volatile and thermally stable, making them ideal for analysis by Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or an Electron Capture Detector (ECD).[5][6] PFBHA offers advantages over DNPH, including a more quantitative reaction, especially with conjugated aliphatic aldehydes, and the derivatives typically do not require extensive cleanup.[5] The high sensitivity of GC-MS makes PFBHA a preferred choice for trace-level analysis of this compound.[7]
Dansylhydrazine is a fluorescent derivatization agent that reacts with carbonyl compounds to form highly fluorescent hydrazones.[8] This property allows for very sensitive detection using HPLC with fluorescence detection (FLD). The method is simple and reproducible, providing a valuable approach for determining trace amounts of this compound.[8]
Cysteamine is used as a derivatization agent for the analysis of aldehydes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It reacts with aldehydes to form thiazolidine derivatives.[9] This method is highly specific and sensitive, making it suitable for complex biological matrices where high selectivity is required.[9][10]
Quantitative Data Summary
The following table summarizes the performance of the different derivatization agents for this compound analysis based on published experimental data. It is important to note that the performance metrics can vary depending on the specific experimental conditions, sample matrix, and analytical instrumentation used.
| Derivatization Agent | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Precision (RSD) | Reference(s) |
| DNPH | HPLC-UV | 3 µM (~0.13 mg/L) | - | >78% (plasma), >88% (culture media) | <9% (intraday), <15% (interday) | [11][12] |
| HPLC-UV | 1 ppb (µg/L) | - | 90.2 – 122.1% | - | [13] | |
| HPLC-ESI-MS/MS | 0.5 µg/L | 1.9 µg/L | - | - | [14][15] | |
| HPLC-UV | 20 PPM (~20 mg/L) | 60 PPM (~60 mg/L) | - | - | [16] | |
| PFBHA | GC-MS | 5.74 - 175.03 ng/g | - | 68.37 - 128.22% | 1.34 - 14.53% | [7] |
| HS-GC/ECD | - | - | - | <10% | [6] | |
| Dansylhydrazine | HPLC-FLD | 20.7 µg/kg | 69.1 µg/kg | 81.64 - 106.78% | 2.02 - 5.53% | [8] |
| Cysteamine | LC-MS/MS | 0.2 - 1.9 µg/L | 0.7 - 6.0 µg/L | - | <2.0% | [9][14] |
Experimental Protocols
Detailed methodologies for the key derivatization reactions are provided below.
DNPH Derivatization for HPLC-UV Analysis
This protocol is based on the optimized method described by Anni et al. (2011).[11][12]
-
Sample Preparation: Deproteinize biological samples by adding two volumes of 3 M perchloric acid. Adjust the pH to 4.0 with two volumes of 3 M sodium acetate buffer (pH 9.0). Centrifuge at 1,500 x g for 10 minutes at 4°C and collect the supernatant.
-
Derivatization: To the supernatant, add an 80-fold molar excess of DNPH solution (2 mg/mL in 6 N HCl). Incubate the mixture for 40 minutes at ambient temperature with shaking.
-
Reaction Termination: Stop the reaction by adding three volumes of 3 M sodium acetate buffer (pH 9.0).
-
Extraction: Extract the this compound-dinitrophenylhydrazone (AcH-DNP) derivative using a solid-phase extraction (SPE) C18 cartridge or by liquid-liquid extraction.
-
Analysis: Analyze the extracted AcH-DNP by reverse-phase HPLC with UV detection at 365 nm.
PFBHA Derivatization for GC-MS Analysis
This protocol is a general procedure based on common practices for PFBHA derivatization.
-
Sample Preparation: Place an aqueous sample in a headspace vial.
-
Derivatization: Add an aqueous solution of PFBHA (e.g., 15 mg/mL) to the sample. The reaction can be performed at room temperature or slightly elevated temperatures (e.g., 60°C) for a specific duration (e.g., 30 minutes).[17] For solid samples, headspace solid-phase microextraction (SPME) with on-fiber derivatization can be employed.[7]
-
Extraction: Extract the formed PFBHA-oxime derivatives using a suitable organic solvent such as hexane or by headspace sampling.
-
Analysis: Inject the organic extract or headspace sample into a GC-MS system for separation and detection.
Dansylhydrazine Derivatization for HPLC-FLD Analysis
This protocol is based on the method described by Wang et al. (2017).[8]
-
Extraction and Derivatization: Extract the sample with the derivatization reagent solution for 30 minutes. Allow the derivatization reaction to proceed for 24 hours.
-
Purification: Purify the derivative using a PSA/C18 cartridge.
-
Analysis: Separate the dansylhydrazone derivative using a C18 column with a gradient elution of acetic acid aqueous solution (pH 2.55) and acetonitrile. Detect the derivative using a fluorescence detector with excitation and emission wavelengths of 330 nm and 484 nm, respectively.
Cysteamine Derivatization for LC-MS/MS Analysis
This protocol is based on the method described by Kim and Shin (2013).[9]
-
Derivatization: Mix the sample with a D-cysteine solution. Adjust the pH to 7.0 and incubate at 50°C for 10 minutes.
-
Analysis: Directly inject the reaction mixture into the LC-MS/MS system for analysis of the formed thiazolidine-4-carboxylic acid derivative.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the analysis of this compound using a derivatization agent.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 6. Evaluation of Analysis Methods for Formaldehyde, this compound, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and Determination of the Contents of this compound and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An Optimized Method for the Measurement of this compound by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized method for the measurement of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lawdata.com.tw [lawdata.com.tw]
- 14. researchgate.net [researchgate.net]
- 15. Development of an LC-MS/MS method for studying migration characteristics of this compound in polyethylene terephthalate (PET)-packed mineral water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijcpa.in [ijcpa.in]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Acetalaldenyde Quantification: An Inter-laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of acetaldehyde is critical. This volatile organic compound is a key analyte in various fields, from monitoring fermentation processes and food quality to assessing toxicological exposure and its role as a potential impurity in pharmaceutical products. This guide provides an objective comparison of the three most prevalent analytical techniques for this compound quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays. The information presented is a synthesis of data from multiple studies to offer a comprehensive overview of each method's performance, supported by detailed experimental protocols.
Executive Summary of Method Performance
The choice of an appropriate analytical method for this compound quantification hinges on factors such as the required sensitivity, sample matrix complexity, desired throughput, and available instrumentation. Gas Chromatography, particularly with a Mass Spectrometry (MS) or Flame Ionization Detector (FID), generally offers the highest sensitivity and selectivity.[1][2][3] High-Performance Liquid Chromatography, typically involving derivatization with 2,4-dinitrophenylhydrazine (DNPH), provides a robust and widely used alternative.[4][5] Enzymatic assays present a rapid, user-friendly, and high-throughput option, particularly suitable for aqueous samples with fewer interfering compounds.[6][7][8]
Quantitative Performance Comparison
The following table summarizes the key performance parameters for each method, compiled from various validation studies. These values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Performance Parameter | Gas Chromatography (GC-MS/FID) | High-Performance Liquid Chromatography (HPLC-UV) | Enzymatic Assay |
| Limit of Detection (LOD) | 0.1 µM - 0.21 µg/mL[1][2] | ~3 µM; 20 ppm (in drug substance)[4] | 1.3 - 1.5 mg/L[6][9] |
| Limit of Quantification (LOQ) | 1 µM - 0.2 µg/mL[1][10] | 60 ppm (in drug substance) | 0.7 - 1.6 mg/L[6][9] |
| Linearity (R²) | > 0.99[8][11] | > 0.99[4] | Up to 500 mg/L[6][7] |
| Accuracy (% Recovery) | 96 - 104%[2] | >78% (plasma); >88% (culture media)[4] | 96 - 102%[6][7] |
| Precision (%RSD) | < 3%[2] | < 9% (intraday); < 15% (interday)[4] | < 10%[12] |
Experimental Workflows and Methodologies
A generalized workflow for an inter-laboratory comparison of this compound quantification methods is depicted below. This process ensures consistency and comparability of results across different laboratories and techniques.
The logical relationship and key distinguishing features of the three primary methods are illustrated in the diagram below.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sampling
This method is highly sensitive and suitable for complex matrices. It relies on the partitioning of volatile this compound from the sample matrix into the headspace of a sealed vial, which is then injected into the GC-MS system.
a. Sample Preparation:
-
Accurately weigh or pipette the sample into a headspace vial.
-
For solid samples, a suitable solvent may be added. For biological samples, a deproteinization step may be necessary.
-
Add an appropriate internal standard (e.g., deuterated this compound).
-
Seal the vial immediately with a crimp cap.
b. Instrumental Analysis:
-
Headspace Autosampler:
-
Equilibration Temperature: 60-90 °C
-
Equilibration Time: 20-30 minutes
-
Injection Volume: 1 mL
-
-
Gas Chromatograph:
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
c. Calibration: Prepare a series of calibration standards in the same matrix as the samples and analyze them under the same conditions to generate a calibration curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection and DNPH Derivatization
This is a robust and widely adopted method, particularly for air and water samples. This compound is reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative that can be detected by UV absorbance.[4][14]
a. Sample Preparation and Derivatization:
-
For air samples, draw a known volume of air through a DNPH-coated silica gel cartridge.[14] For liquid samples, add the sample to a solution of DNPH in an acidic medium (e.g., acetonitrile with phosphoric or hydrochloric acid).[4]
-
Allow the derivatization reaction to proceed at room temperature or slightly elevated temperatures for a specific time (e.g., 40 minutes to 1 hour).[4]
-
Elute the derivative from the cartridge or extract it from the reaction mixture using an organic solvent like acetonitrile.
b. Instrumental Analysis:
-
HPLC System:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed.[14]
-
Flow Rate: 1.0 - 2.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 40 °C)
-
-
UV Detector:
-
Wavelength: 360-365 nm for the detection of the DNPH derivative.[14]
-
c. Calibration: Prepare and analyze DNPH derivatives of this compound standards to construct a calibration curve.
Enzymatic Assay
This method offers a rapid and specific measurement of this compound, making it suitable for high-throughput screening. The assay is based on the oxidation of this compound to acetic acid by the enzyme aldehyde dehydrogenase (ALDH), with the concomitant reduction of NAD+ to NADH, which can be measured spectrophotometrically.[6][7][8]
a. Sample Preparation:
-
Samples should be aqueous and relatively clear. Dilution may be required to bring the this compound concentration within the linear range of the assay.[6]
-
For colored or turbid samples, a pretreatment step such as centrifugation or filtration may be necessary.
b. Assay Procedure (based on a commercial kit):
-
Pipette the sample, buffer, and NAD+ solution into a cuvette or a 96-well plate.
-
Measure the initial absorbance at 340 nm.
-
Initiate the reaction by adding the aldehyde dehydrogenase (ALDH) enzyme solution.
-
Incubate for a specified time (e.g., 3-10 minutes) at a controlled temperature (e.g., 25 °C or 37 °C).[8][15]
-
Measure the final absorbance at 340 nm.
c. Calculation: The change in absorbance is directly proportional to the amount of NADH formed, and thus to the concentration of this compound in the sample. A standard curve is typically used for quantification.[6]
Conclusion
The selection of an appropriate method for this compound quantification requires careful consideration of the specific research or quality control needs. Headspace GC-MS offers the highest sensitivity for complex samples. HPLC with DNPH derivatization is a robust and well-validated technique suitable for a wide range of applications. Enzymatic assays provide a rapid and convenient option for high-throughput analysis of aqueous samples. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data.
References
- 1. Quantification of Neural Ethanol and this compound Using Headspace GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation and Determination of the Contents of this compound and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Method for the Measurement of this compound by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. This compound contents and quality characteristics of commercial alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. food.r-biopharm.com [food.r-biopharm.com]
- 10. Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and this compound: clinical application to pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High‐throughput quantitation of this compound and ethanol in mice using gas chromatography/mass spectrometry positive chemical ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Analysis Methods for Formaldehyde, this compound, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. documents.thermofisher.cn [documents.thermofisher.cn]
Comparative analysis of acetaldehyde levels in different alcoholic beverages
For Researchers, Scientists, and Drug Development Professionals
Acetaldehyde, a primary metabolite of ethanol, is a significant compound in alcoholic beverages, influencing their sensory profile and contributing to their potential health effects. Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC) when associated with alcohol consumption, the concentration of this compound varies considerably across different types of alcoholic drinks.[1][2] This guide provides a comparative analysis of this compound levels in various alcoholic beverages, supported by experimental data and detailed methodologies for its quantification.
Quantitative Analysis of this compound Levels
The concentration of this compound in alcoholic beverages is influenced by several factors, including the raw materials, fermentation process, distillation, and aging. The following table summarizes this compound levels found in various commercial alcoholic beverages, compiled from multiple studies. It is important to note that concentrations can vary significantly even within the same beverage category.
| Beverage Category | Specific Type | This compound Concentration (mg/L) | Analytical Method(s) Used |
| Wine | Red Wine | 0.25 mM (~11 mg/L) | Not specified in abstract |
| White Wine | 10.2 - 125.6 | Enzymatic, HPLC | |
| Dessert Wine | 10.2 - 125.6 | Enzymatic, HPLC | |
| Fruit Wines | 1.71 µg/g (~1.71 mg/L) | Liquid chromatography-tandem mass spectrometry | |
| Plum Wine | Variable | Titration, Enzymatic, Headspace-GC, OIV methods | |
| Beer | Beer | 0.14 mM (~6.2 mg/L) | Not specified in abstract |
| 4 - 15 ppm (mg/L) | Gas Chromatography, HPLC, Enzymatic/Chemical Photometric | ||
| Spirits | Whiskey | 10.2 - 125.6 | Enzymatic, HPLC |
| Diluted Soju | Lower than other beverages | Titration, Enzymatic, Headspace-GC | |
| Calvados | 0.60 mM (~26.4 mg/L) | Not specified in abstract | |
| Light Rum | 10.2 - 125.6 | Enzymatic, HPLC | |
| Sherry | 10.2 - 125.6 | Enzymatic, HPLC | |
| Gin | Lower than wine and other spirits | Gas Chromatography, Enzymatic | |
| Vodka | Lower than wine and other spirits | Gas Chromatography, Enzymatic | |
| Other | Yakju (Korean Rice Wine) | Variable | Titration, Enzymatic, Headspace-GC |
| Cider | 10.2 - 125.6 | Enzymatic, HPLC | |
| Sparkling Wine | 10.2 - 125.6 | Enzymatic, HPLC |
Note: The conversion from mM to mg/L for Calvados, Shochu, Red Wine, and Beer is approximated based on the molar mass of this compound (44.05 g/mol ). Data from various sources show a wide range of concentrations, and the analytical method can influence the quantified amount.[1][3][4][5][6][7][8][9]
Generally, spirits like gin and vodka tend to have lower this compound levels compared to fermented beverages like wine and some spirits aged in wood.[5][10][11] The distillation process can reduce this compound content.[1]
Experimental Protocols for this compound Determination
Accurate quantification of this compound is crucial for quality control and research. Several analytical methods are employed, each with its own principles and applications.
Enzymatic Method
This method is based on the enzymatic oxidation of this compound to acetic acid.
-
Principle: this compound is oxidized to acetic acid by the enzyme aldehyde dehydrogenase (ALDH) in the presence of the coenzyme nicotinamide adenine dinucleotide (NAD+). The resulting formation of NADH is measured spectrophotometrically at 340 nm, as the amount of NADH produced is directly proportional to the this compound concentration.[3][4][12]
-
Procedure Outline:
-
A sample of the alcoholic beverage is placed in a cuvette.
-
A buffer solution and NAD+ solution are added and mixed. An initial absorbance reading is taken.
-
Aldehyde dehydrogenase (ALDH) solution is added to initiate the reaction.
-
After a short incubation period, a final absorbance reading is taken.
-
The change in absorbance is used to calculate the this compound concentration against a standard curve.[1][3][4]
-
High-Performance Liquid Chromatography (HPLC)
HPLC methods often involve derivatization of this compound to a more stable and detectable compound.
-
Principle: this compound in the sample is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), to form a stable hydrazone. This derivative is then separated by reverse-phase HPLC and detected using a UV detector.[13]
-
Procedure Outline:
-
Deproteinization of the sample if necessary.
-
Derivatization of this compound with DNPH at an optimized pH (e.g., pH 4.0).
-
Extraction of the resulting this compound-hydrazone (AcH-DNP) derivative.
-
Injection of the extracted derivative into an RP-HPLC system.
-
Separation and quantification of the AcH-DNP peak based on retention time and comparison to external standards.[13]
-
Gas Chromatography (GC)
Headspace gas chromatography (HS-GC) is a common method for analyzing volatile compounds like this compound.
-
Principle: A sample of the alcoholic beverage is placed in a sealed vial and heated, allowing volatile compounds, including this compound, to partition into the headspace gas. A sample of this gas is then injected into a gas chromatograph for separation and detection.
-
Procedure Outline:
-
An aliquot of the beverage is placed in a headspace vial.
-
The vial is sealed and incubated at a specific temperature for a set time to reach equilibrium.
-
A sample of the headspace gas is automatically injected into the GC.
-
This compound is separated from other volatile compounds on a capillary column and detected by a flame ionization detector (FID) or mass spectrometer (MS).[1][6]
-
Titration Method
This classic chemical method is based on the reaction of aldehydes with sodium bisulfite.
-
Principle: this compound reacts with a known excess of sodium bisulfite. The unreacted bisulfite is then titrated with a standard iodine solution. The amount of bisulfite that reacted with this compound is determined by difference, allowing for the calculation of the this compound concentration.[1][14]
-
Procedure Outline:
-
A sample is mixed with a standardized solution of sodium bisulfite and allowed to react.
-
The excess, unreacted sodium bisulfite is titrated with a standard iodine solution using a starch indicator.
-
A blank titration without the sample is also performed.
-
The difference in the titrant volume between the blank and the sample is used to calculate the this compound content.[1][14]
-
Visualizing Key Processes
To better understand the context of this compound in alcoholic beverages, the following diagrams illustrate the metabolic pathway of ethanol and a general workflow for this compound analysis.
Caption: General experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of ethanol in the human body.
References
- 1. This compound contents and quality characteristics of commercial alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local this compound—An Essential Role in Alcohol-Related Upper Gastrointestinal Tract Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. Salivary this compound concentration according to alcoholic beverage consumed and aldehyde dehydrogenase-2 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Alcohol-Derived this compound Exposure in the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdrfoodlab.com [cdrfoodlab.com]
- 13. An Optimized Method for the Measurement of this compound by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Acetaldehyde vs. Malondialdehyde Adducts: A Comparative Guide for Biomarker Selection
For researchers, scientists, and drug development professionals, the selection of appropriate biomarkers is a critical step in elucidating disease mechanisms and evaluating therapeutic efficacy. Acetaldehyde (AA) and malondialdehyde (MDA) adducts are two prominent biomarkers of molecular damage, each indicative of distinct pathophysiological processes. This guide provides an objective comparison of their performance as biomarkers, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable marker for your research needs.
This compound adducts are primarily formed from the reaction of this compound, a major metabolite of ethanol, with proteins, DNA, and other macromolecules.[1][2] Consequently, they are widely recognized as specific biomarkers for alcohol-related cellular damage and are extensively studied in the context of alcoholic liver disease (ALD).[1][2] In contrast, malondialdehyde is a highly reactive aldehyde generated during the peroxidation of polyunsaturated fatty acids, a key event in oxidative stress.[3] MDA readily forms adducts with proteins and DNA, making them reliable indicators of systemic or localized oxidative stress in a broad spectrum of diseases, including cardiovascular and neurodegenerative disorders.[3]
Comparative Performance of this compound and Malondialdehyde Adducts
The utility of a biomarker is determined by its sensitivity, specificity, and the reliability of its detection methods. Below is a summary of the performance characteristics of this compound and malondialdehyde adducts.
| Feature | This compound (AA) Adducts | Malondialdehyde (MDA) Adducts |
| Primary Indication | Alcohol Consumption & Alcoholic Liver Disease[1][2] | Oxidative Stress & Lipid Peroxidation[3] |
| Specificity | High for alcohol-related damage.[4] | Moderate; elevated in numerous conditions involving oxidative stress.[3][4] |
| Sensitivity | Dependent on the level and duration of alcohol consumption. Can detect recent heavy drinking.[5] | Highly sensitive to lipid peroxidation.[6] |
| Biological Samples | Blood (serum, plasma, erythrocytes), Liver Tissue[2][7] | Blood (serum, plasma), Urine, Tissues, Exhaled Breath Condensate[8] |
| Common Detection | ELISA, Mass Spectrometry (MS), HPLC[7][9] | TBARS Assay, ELISA, HPLC, Mass Spectrometry (MS)[3][8] |
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and performance metrics for AA and MDA adducts based on various studies.
This compound Adduct Levels
| Biological Sample | Condition | Detection Method | Reported Levels/Observations | Reference |
| Serum | Alcoholic Patients | ELISA | Significantly higher levels of protein-acetaldehyde adducts compared to non-alcoholic controls. | [7] |
| Serum | Alcoholic Liver Injury | ELISA | Antibody levels to this compound adducts tended to increase with the progression of liver injury. | [9] |
| Erythrocytes | Heavy Drinkers | Immunoassay | Elevated adduct levels found in erythrocytes. | [5] |
| Liver Tissue | Alcoholic Liver Disease | Immunohistochemistry | Adducts are localized in hepatic stellate cells and myofibroblasts in fibrotic areas. | [4] |
Malondialdehyde Adduct Levels
| Biological Sample | Condition | Detection Method | Reported Levels (Mean ± SD) | Reference |
| Plasma | Healthy Controls | HPLC | 0.95 ± 0.25 µM | [6] |
| Plasma | Cardiovascular Disease | HPLC | 1.35 ± 0.42 µM | [6] |
| Serum | Healthy Controls | TBARS | 1.85 ± 0.31 nmol/mL | [10] |
| Serum | Type 2 Diabetes | TBARS | 3.12 ± 0.54 nmol/mL | [10] |
| Leukocyte DNA | Healthy Humans | LC-MS/MS | 2.02 ± 2.17 adducts/10⁸ nucleotides | [11] |
Signaling and Formation Pathways
The formation of these adducts is a direct consequence of specific metabolic and pathological pathways.
Experimental Protocols
Accurate and reproducible quantification of this compound and malondialdehyde adducts is paramount for their use as reliable biomarkers. Below are detailed methodologies for their detection.
Quantification of this compound-Protein Adducts by ELISA
This protocol is a general guideline for a competitive ELISA. Specific instructions from commercial kit manufacturers should be followed.
Materials:
-
Microplate pre-coated with this compound-adducted protein (e.g., AA-BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample Diluent
-
This compound adduct standards
-
Primary antibody (anti-acetaldehyde adduct)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: If not pre-coated, coat microplate wells with an this compound-adducted protein and incubate overnight at 4°C. Wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate.
-
Sample and Antibody Incubation: Add standards and prepared samples to the wells. Immediately add the primary anti-acetaldehyde adduct antibody. Incubate for 2 hours at room temperature. During this step, the free adducts in the sample/standard compete with the coated adducts for antibody binding.
-
Washing: Wash the plate three to five times with Wash Buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). The concentration of this compound adducts in the samples is inversely proportional to the signal.
Quantification of Malondialdehyde by TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA.
Materials:
-
Thiobarbituric acid (TBA) solution
-
Sodium dodecyl sulfate (SDS) solution
-
Acetic acid solution
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
Malondialdehyde or Tetraethoxypropane (TEP) for standard curve
-
Spectrophotometer or fluorometer
Procedure:
-
Standard Preparation: Prepare a standard curve using MDA or an MDA precursor like TEP.
-
Sample Preparation: Homogenize tissue samples or use plasma/serum directly.
-
Reaction Mixture: To a tube, add the sample, SDS solution, and acetic acid.
-
TBA Reaction: Add the TBA reagent and BHT. Vortex the mixture.
-
Incubation: Incubate the tubes at 95°C for 60 minutes. This allows the formation of the pink MDA-TBA adduct.
-
Cooling and Centrifugation: Cool the tubes on ice to stop the reaction, then centrifuge to pellet any precipitate.
-
Measurement: Transfer the supernatant to a new tube or cuvette and measure the absorbance at 532 nm or fluorescence at Ex/Em = 530/550 nm.
-
Quantification: Determine the MDA concentration in the samples by comparing their absorbance/fluorescence to the standard curve.
Conclusion
The choice between this compound and malondialdehyde adducts as biomarkers fundamentally depends on the research question. This compound adducts offer high specificity for studies investigating the mechanisms and consequences of alcohol consumption. Their presence provides a direct link to ethanol metabolism and its pathological effects, particularly in the liver.
Malondialdehyde adducts, while less specific to a single etiology, are invaluable for assessing overall oxidative stress and lipid peroxidation. Their elevation across a wide range of diseases makes them a versatile biomarker for studies focused on the role of oxidative damage in pathology.
For comprehensive studies, particularly in the context of alcoholic liver disease where both direct alcohol toxicity and oxidative stress are implicated, the concurrent measurement of both this compound and malondialdehyde adducts can provide a more complete picture of the underlying pathological processes. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their selection and application of these important biomarkers.
References
- 1. This compound adducts in alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound adducts in alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Reliability of malondialdehyde as a biomarker of oxidative stress in psychological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of alcoholism and liver disease in the appearance of serum antibodies against this compound adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Protein-acetaldehyde adducts in serum of alcoholic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6814951B1 - this compound and malondialdehyde protein adducts as markers for alcohol liver disease - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
A Comparative Guide to Enzymatic Assays for Acetaldehyde Detection: Introducing a Novel Spectroelectrochemical Approach
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of acetaldehyde, a reactive aldehyde with significant implications in various fields from clinical diagnostics to food and beverage quality control, is of paramount importance. This compound is a key metabolite of ethanol and is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Its presence and concentration can indicate metabolic disorders, be a marker for alcohol consumption, and affect the sensory properties of food and beverages.[1][2] This guide provides a comprehensive comparison of a novel spectroelectrochemical two-enzyme sensor system with traditional enzymatic assays for this compound detection, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most suitable method for their needs.
The Evolution of this compound Detection: From Traditional to Novel Methods
Traditional enzymatic assays for this compound have long been the standard in many laboratories. These methods typically rely on the enzyme aldehyde dehydrogenase (ALDH), which catalyzes the oxidation of this compound to acetic acid. This reaction is coupled to the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH, the concentration of which can be measured spectrophotometrically or fluorometrically.[1][2] While reliable, these methods can be susceptible to interference from colored or turbid samples and may require sample pretreatment.
To address these limitations, a novel spectroelectrochemical two-enzyme sensor system has been developed. This innovative approach combines the specificity of an enzymatic reaction with the sensitivity of electrochemical and spectroscopic detection, offering a promising alternative for rapid and interference-free this compound measurement.[3]
Performance Comparison: A Head-to-Head Analysis
The following table summarizes the key performance characteristics of the novel spectroelectrochemical sensor and a representative traditional enzymatic assay.
| Feature | Novel Spectroelectrochemical Two-Enzyme Sensor | Traditional ALDH-Based Enzymatic Assay (Colorimetric/Fluorometric) |
| Principle | Two-enzyme cascade (ALDH and Diaphorase) with spectroelectrochemical detection of a redox mediator.[3] | Single enzyme (ALDH) reaction with spectrophotometric or fluorometric detection of NADH.[1][2] |
| Linear Range | 0.1 - 0.7 mM[3] | 2 µM - 2 mM (Colorimetric)[2], 0.5 µM - 60 µM (Fluorometric) |
| Limit of Detection (LOD) | Not explicitly stated, but sensitive in the low mM range. | 0.176 mg/L (UV-method)[1] |
| Assay Time | Electrochemical detection: ~1 minute; Spectroelectrochemical detection: ~5 minutes.[3] | ~30 minutes.[2] |
| Sample Throughput | Single sample analysis. | High-throughput compatible (96-well plates).[2] |
| Interference | Reduced interference from colored/turbid samples due to the specificity of the spectroelectrochemical detection.[3] | Susceptible to interference from colored or turbid samples.[4] |
| Sample Pretreatment | Minimal, often only dilution is required.[3] | May require deproteinization, clarification, or pH adjustment.[1] |
| Instrumentation | Potentiostat and spectrophotometer (or a dedicated spectroelectrochemical instrument), screen-printed electrodes.[3] | Spectrophotometer or fluorometer, microplate reader.[2] |
Delving into the Methodologies: Experimental Protocols
A. Novel Spectroelectrochemical Two-Enzyme Sensor
This protocol is based on the spectroelectrochemical detection of this compound in a liquid sample using a two-enzyme system immobilized on a screen-printed electrode.[3]
Materials:
-
Screen-Printed Electrode (SPE) with a carbon working electrode, a carbon counter electrode, and a silver reference electrode.
-
Aldehyde Dehydrogenase (ALDH)
-
Diaphorase (DP)
-
Nicotinamide Adenine Dinucleotide (NAD+)
-
Potassium Ferricyanide (K₃[Fe(CN)₆])
-
Bovine Serum Albumin (BSA)
-
Phosphate buffer (0.1 M, pH 8.0) containing 0.1 M KCl
-
This compound standard solutions
-
Sample for analysis (e.g., wine)
Procedure:
-
Enzyme Solution Preparation: Prepare a solution containing 0.14 U/mL ALDH, 0.14 U/mL DP, 1 mM NAD⁺, 1 mM K₃[Fe(CN)₆], and 0.1% BSA in 0.1 M phosphate buffer (pH 8.0) with 0.1 M KCl.
-
Sample Preparation: Dilute the sample as needed with the phosphate buffer. For instance, wine samples may require a 1:100 dilution.[3]
-
Electrochemical Measurement:
-
Pipette a 60 µL drop of the prepared sample or standard solution onto the active area of the SPE, ensuring all three electrodes are covered.
-
Apply a potential of +0.40 V for 60 seconds using a potentiostat.
-
Record the resulting current.
-
-
Spectroelectrochemical Measurement:
-
Place the SPE in a suitable holder that allows for simultaneous electrochemical and spectroscopic measurements.
-
Apply a 60 µL drop of the sample or standard solution.
-
Apply a potential of +0.40 V for 300 seconds.
-
Simultaneously record the UV-Vis spectra, focusing on the absorbance changes at 420 nm, which corresponds to the consumption of ferricyanide.[3]
-
-
Data Analysis: Construct a calibration curve by plotting the current (for electrochemical detection) or the change in absorbance at 420 nm (for spectroelectrochemical detection) against the this compound concentration of the standards. Determine the this compound concentration in the sample from the calibration curve.
B. Traditional ALDH-Based Colorimetric Assay
This protocol is a representative example based on commercially available kits.[2]
Materials:
-
Clear, flat-bottom 96-well plate
-
Microplate reader capable of measuring absorbance at 565 nm
-
Assay Buffer
-
Enzyme A (containing ALDH)
-
Enzyme B
-
NAD/MTT Solution (containing NAD⁺ and a tetrazolium salt)
-
This compound Standard (e.g., 3 M)
-
Ultrapure water
-
Sample for analysis
Procedure:
-
Reagent Preparation:
-
Equilibrate Assay Buffer and NAD/MTT Solution to room temperature.
-
Keep Enzyme A and Enzyme B on ice.
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standards by diluting the stock standard in ultrapure water. A typical range might be from 0 to 2 mM.
-
-
Sample Preparation:
-
Centrifuge biological fluid samples to remove particulates.
-
Dilute samples as necessary with ultrapure water to fall within the linear range of the assay.
-
-
Assay Reaction:
-
Prepare a Working Reagent by mixing Assay Buffer, NAD/MTT Solution, Enzyme A, and Enzyme B according to the kit's instructions.
-
For sample blanks, prepare a Blank Working Reagent containing all components except Enzyme A.
-
Add 20 µL of each standard and sample to separate wells of the 96-well plate.
-
Add 80 µL of the Working Reagent to the standard and sample wells.
-
Add 80 µL of the Blank Working Reagent to the sample blank wells.
-
-
Incubation and Measurement:
-
Tap the plate gently to mix.
-
Incubate the plate for 30 minutes at room temperature.[2]
-
Measure the absorbance at 565 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the corrected absorbance values for the standards against their concentrations to generate a standard curve.
-
Determine the this compound concentration in the samples from the standard curve, taking into account any dilution factors.
-
Visualizing the Mechanisms
To better understand the underlying processes of these assays, the following diagrams illustrate the enzymatic reaction pathway and the experimental workflows.
Caption: Enzymatic oxidation of this compound to acetic acid by ALDH.
Caption: Comparison of experimental workflows.
Conclusion: Choosing the Right Tool for the Job
Both the novel spectroelectrochemical sensor and traditional enzymatic assays offer robust methods for this compound detection. The choice between them will largely depend on the specific application, available instrumentation, and desired throughput.
The traditional enzymatic assays are well-established, highly sensitive, and ideal for high-throughput screening in a laboratory setting. Their main drawbacks are the potential for interference and the requirement for sample pretreatment in complex matrices.
The novel spectroelectrochemical two-enzyme sensor presents a compelling alternative, particularly for applications where rapid, on-site analysis is required and for samples that are inherently colored or turbid. Its key advantages are the minimal sample preparation and reduced susceptibility to interference. While currently more suited for single-sample analysis, further development could see this technology adapted for higher throughput applications.
For researchers in drug development, the high sensitivity of traditional fluorometric assays may be advantageous for detecting subtle changes in this compound levels in biological samples. Conversely, scientists in the food and beverage industry might find the robustness and interference-resistance of the spectroelectrochemical sensor beneficial for quality control of products like wine. Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable the selection of the most appropriate and effective tool for accurate this compound quantification.
References
A Comparative Analysis of the Carcinogenic Potential of Acetaldehyde and Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potential of acetaldehyde and formaldehyde, focusing on their mechanisms of action, genotoxicity, and findings from pivotal experimental studies. The information is intended to support research and risk assessment activities within the scientific community.
Executive Summary
Both this compound and formaldehyde are recognized carcinogens, however, they exhibit distinct profiles in terms of their carcinogenic potency and mechanisms. Formaldehyde is classified as a Group 1 carcinogen ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC), primarily linked to nasopharyngeal cancer and leukemia. This compound, particularly when associated with alcoholic beverage consumption, is also classified as a Group 1 carcinogen, with strong evidence for its role in cancers of the upper aerodigestive tract.[1] While both are genotoxic aldehydes that form DNA adducts, formaldehyde generally demonstrates higher reactivity and cytotoxicity. This guide synthesizes key experimental data to facilitate a direct comparison of their carcinogenic properties.
Carcinogenicity Classification
The International Agency for Research on Cancer (IARC) provides the following classifications for this compound and formaldehyde:
| Compound | IARC Classification | Primary Target Tissues (Human) |
| This compound | Group 1 (Carcinogenic to humans) | Esophagus, Head and Neck[1] |
| Formaldehyde | Group 1 (Carcinogenic to humans) | Nasopharyngeal region, Leukemia |
Comparative Genotoxicity and DNA Adduct Formation
The primary mechanism driving the carcinogenicity of both aldehydes is their ability to react with DNA, forming adducts that can lead to mutations if not repaired.
Table 1: Comparison of DNA Adducts and Mutational Signatures
| Feature | This compound | Formaldehyde |
| Primary DNA Adduct | N²-ethylidene-2'-deoxyguanosine (N²-ethylidene-dG)[2] | N²-hydroxymethyl-dG, DNA-protein crosslinks (DPCs), dG-dG cross-links[3] |
| Adduct Characteristics | The N²-ethylidene-dG adduct is unstable and is often measured as the more stable N²-ethyl-dG after reduction.[2] | Formaldehyde readily forms crosslinks between DNA and proteins, as well as intra- and interstrand DNA crosslinks. |
| Mutational Signature | Induces C/G → A/T transversions and is associated with an excess of deletions of 5 or more bases.[4] | Also induces C/G → A/T transversions, but does not show a significant increase in large deletions.[4] |
Quantitative DNA Adduct Levels
Direct quantitative comparison of adduct levels in vivo is challenging due to differences in experimental designs. However, studies in smokers provide some insight into the relative levels of DNA adducts from exogenous sources.
Table 2: Illustrative DNA Adduct Levels in Human Leukocytes
| Adduct | Population | Mean Adduct Level (fmol/µmol dG) | Reference |
| N²-ethyl-dG (from this compound) | Smokers (light drinkers) | 1120 - 1310 | [5] |
| N⁶-Me-dAdo (from Formaldehyde) | Smokers | 179 ± 205 | [6] |
| N⁶-Me-dAdo (from Formaldehyde) | Non-smokers | 15.5 ± 33.8 | [6] |
Note: Data are from different studies and methodologies, and should be interpreted with caution. N⁶-Me-dAdo is a stable product of the N⁶-hydroxymethyl-dAdo adduct of formaldehyde.
In Vivo Carcinogenicity Studies in Rats
Long-term animal bioassays are crucial for assessing carcinogenic potential. The following tables summarize tumor incidence data from key inhalation and drinking water studies in rats.
Inhalation Studies
Table 3: Nasal Tumor Incidence in Rats Following Inhalation Exposure
| Compound & Study | Exposure Concentration (ppm) | Number of Rats with Nasal Tumors / Total Rats | Tumor Type |
| This compound | 0 | 0/50 | - |
| (Woutersen et al., 1986)[7] | 750 | Not specified, but increased incidence | Adenocarcinoma, Squamous cell carcinoma |
| 1500 | Not specified, but increased incidence | Adenocarcinoma, Squamous cell carcinoma | |
| 3000/1000 | Not specified, but increased incidence | Adenocarcinoma, Squamous cell carcinoma | |
| Formaldehyde | 0 | 0/120 | - |
| (Kerns et al., 1983)[8][9] | 2.0 | 0/120 | - |
| 5.6 | 2/120 | Squamous cell carcinoma | |
| 14.3 | 103/120 | Squamous cell carcinoma |
Drinking Water Studies
Table 4: Tumor Incidence in Rats Following Administration in Drinking Water
| Compound & Study | Concentration (mg/L) | Key Tumor Findings |
| This compound | 0, 50, 250, 500, 1500, 2500 | Increased total malignant tumors. Increased malignant mammary tumors (females), cranial osteosarcomas (males), and hemolymphoreticular neoplasias.[10][11] |
| (Soffritti et al., 2002)[10][12] | ||
| Formaldehyde | 0, 10, 50, 100, 500, 1000, 1500 | Increased total malignant tumors. Increased malignant mammary tumors (females), testicular interstitial cell adenomas, and hemolymphoreticular neoplasias.[10][12] |
| (Soffritti et al., 2002)[10][12] | ||
| Formaldehyde | 0, 1.2, 15, 82 (mg/kg bw/day) | No evidence of carcinogenicity at these doses, but severe gastric mucosal damage at the highest dose.[13] |
| (Til et al., 1989)[13] |
Mechanisms of Carcinogenesis and Signaling Pathways
The carcinogenic effects of this compound and formaldehyde are initiated by the formation of DNA adducts, which can stall DNA replication and lead to mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can drive the process of carcinogenesis. The cell possesses intricate DNA damage response (DDR) and repair pathways to counteract these effects.
Caption: Aldehyde-induced DNA damage and cellular response pathway.
Experimental Protocols
In Vitro Genotoxicity Assessment: The Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the cell culture or tissue of interest.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution (typically containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Broken DNA fragments migrate faster and further than intact DNA.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: The slides are examined under a fluorescence microscope. The resulting image resembles a "comet," with the intact DNA forming the head and the fragmented DNA forming the tail. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Caption: A simplified workflow for the alkaline comet assay.
In Vitro Genotoxicity Assessment: Sister Chromatid Exchange (SCE) Assay
The SCE assay is a cytogenetic test that detects the exchange of genetic material between two sister chromatids of a duplicating chromosome, which can be induced by DNA damaging agents.
Methodology:
-
Cell Culture and BrdU Labeling: Cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that incorporates into the newly synthesized DNA strands.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemide) is added to the cell culture to arrest cells in metaphase.
-
Harvesting and Chromosome Preparation: The cells are harvested, treated with a hypotonic solution to swell the cells, and then fixed. The fixed cells are dropped onto microscope slides to spread the chromosomes.
-
Differential Staining: The slides are treated with a fluorescent dye (e.g., Hoechst 33258) and then Giemsa stain. The differential incorporation of BrdU into the sister chromatids results in differential staining, allowing for the visualization of "harlequin" chromosomes where exchanges have occurred.
-
Microscopic Analysis: The number of SCEs per metaphase is scored under a microscope. An increase in the frequency of SCEs indicates genotoxic exposure.
Caption: A simplified workflow for the Sister Chromatid Exchange assay.
In Vivo Carcinogenicity Bioassay
Long-term carcinogenicity studies in rodents are the gold standard for identifying potential human carcinogens. These studies are typically conducted according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[14]
Methodology (based on OECD Guideline 451): [15]
-
Test System: Typically, rats and mice are used. Both sexes are included in the study.
-
Dose Selection: At least three dose levels of the test substance are used, in addition to a control group. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals from effects other than cancer.
-
Administration: The test substance is administered daily for a major portion of the animals' lifespan (typically 24 months for rats). The route of administration (e.g., inhalation, gavage, drinking water) is chosen to be relevant to human exposure.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological examination.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Caption: A generalized workflow for a long-term rodent carcinogenicity bioassay.
Conclusion
Both this compound and formaldehyde are potent carcinogens with well-documented genotoxic effects. Formaldehyde appears to be a more potent inducer of nasal tumors in rats upon inhalation and is a potent inducer of DNA-protein crosslinks. This compound's carcinogenicity is strongly linked to alcohol consumption and is characterized by the formation of the N²-ethylidene-dG adduct. The choice of experimental model and endpoint is critical for accurately assessing the carcinogenic risk of these and other aldehydes. The provided data and protocols offer a comparative framework to aid researchers in designing and interpreting studies on the carcinogenicity of these important environmental and industrial chemicals.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. mdpi.com [mdpi.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitation of an this compound adduct in human leukocyte DNA and the effect of smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clear Differences in Levels of a Formaldehyde-DNA Adduct in Leukocytes of Smokers and Non-smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhalation toxicity of this compound in rats. III. Carcinogenicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ramazzini.org [ramazzini.org]
- 11. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Results of long-term experimental studies on the carcinogenicity of formaldehyde and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two-year drinking-water study of formaldehyde in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. policycommons.net [policycommons.net]
- 15. oecd.org [oecd.org]
Safety Operating Guide
Proper Disposal of Acetaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of acetaldehyde is a critical component of laboratory safety and regulatory compliance. this compound is a highly flammable, volatile, and toxic compound that requires meticulous handling and disposal procedures to mitigate risks of fire, explosion, and health hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to handle this compound with the utmost caution in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles or a face shield, and a flame-resistant lab coat.[2][4] All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity.[1][2][5] It is also crucial to take precautionary measures against static discharge by grounding and bonding containers and equipment.[1][6]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, providing a quick reference for safety considerations.
| Property | Value |
| Flash Point | -38 °C (-36.4 °F) |
| Lower Explosive Limit (LEL) | 4% |
| Upper Explosive Limit (UEL) | 66% |
| Auto-ignition Temperature | 175 °C (347 °F) |
| Vapor Density | 1.52 (Air = 1) |
| Vapor Pressure | 740 mmHg at 20 °C |
This compound Disposal Workflow
The following diagram outlines the procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Collection and Segregation:
-
Excess this compound and any material contaminated with it should be considered hazardous waste.[7]
-
This waste must be collected in a designated, properly labeled, and sealed container.[2][4][7] The container should be made of a material compatible with this compound.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Spill Management:
-
In the event of a spill, immediately evacuate all non-essential personnel and eliminate all ignition sources.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binder.[6]
-
For aqueous spills, neutralization with a sodium bisulfite solution may be an option before absorption.[7][8]
-
Carefully collect the absorbed material into a designated hazardous waste container.[4][7]
-
The spill area should be thoroughly cleaned and ventilated.[1]
3. Final Disposal Protocol:
-
This compound waste must not be disposed of down the drain or with regular laboratory trash.[1][6] It is harmful to aquatic life and can create a fire or explosion hazard in sewer systems.[8][9]
-
The primary recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][9]
-
Engage a licensed and qualified professional waste disposal service to handle the transportation and final disposal of this compound waste.[5][9]
-
Ensure that all local, regional, national, and international regulations regarding hazardous waste disposal are strictly followed.[1][6]
4. Emergency Procedures:
-
In case of skin contact, immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[7]
-
If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
In case of inhalation, move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
If ingested, do not induce vomiting and seek immediate medical attention.[3][5]
By adhering to these stringent procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always refer to your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling.[2][8]
References
- 1. carlroth.com [carlroth.com]
- 2. A Complete Guide to this compound Safety & Risk Management [cloudsds.com]
- 3. research.uga.edu [research.uga.edu]
- 4. wcu.edu [wcu.edu]
- 5. bmrservice.com [bmrservice.com]
- 6. agilent.com [agilent.com]
- 7. web.stanford.edu [web.stanford.edu]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Acetaldehyde
For researchers, scientists, and drug development professionals, the safe handling of hazardous chemicals is paramount. Acetaldehyde, a volatile and flammable compound with significant health risks, requires stringent safety protocols to minimize exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your critical work.
This compound is classified as a possible human carcinogen and can cause irritation to the eyes, skin, and respiratory tract.[1] It is an extremely flammable liquid and vapor, with vapors potentially forming explosive mixtures in the air.[1][2] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is non-negotiable.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the required equipment to protect against splashes, vapors, and fire hazards.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides robust protection from splashes and irritating vapors. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin/Body | Flame-retardant lab coat, long pants, and closed-toe shoes | Prevents skin exposure to accidental splashes and provides a crucial layer of protection in the event of a fire.[3][4] |
| Hands | Double-gloving: Inner layer of nitrile or neoprene, with an outer layer of butyl rubber or a neoprene/natural rubber blend. | Offers comprehensive protection against skin absorption and chemical degradation of the gloves.[1][3][5] Butyl and Viton/Butyl gloves are highly recommended.[6] |
| Respiratory | Full-face respirator with multi-purpose combination (US) respirator cartridges | To be used as a backup to engineering controls, especially when there is a risk of exceeding exposure limits.[3] All work with this compound should be conducted in a certified chemical fume hood.[2][3] |
Exposure Limits and Physical Properties
Understanding the quantitative safety data for this compound is crucial for risk assessment and maintaining a safe working environment.
| Parameter | Value | Reference |
| OSHA PEL (Permissible Exposure Limit) | 200 ppm (8-hour TWA) | [6][7] |
| ACGIH TLV (Threshold Limit Value) | 25 ppm (Ceiling) | [6][8] |
| NIOSH REL (Recommended Exposure Limit) | Lowest Feasible Concentration (due to carcinogenicity) | [6][9] |
| IDLH (Immediately Dangerous to Life or Health) | 2,000 ppm | [6] |
| Flash Point | -38°C (-36°F) | [7][8] |
| Flammable Limits (in air) | 4.0% - 60% by volume | [7] |
| Autoignition Temperature | 175°C (347°F) | [7] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound, from preparation through disposal, is essential to minimize risk.
Preparation
-
Designated Area: All work with this compound must be conducted in a certified chemical fume hood.[3]
-
Ignition Sources: Ensure the work area is free of all ignition sources, including open flames, hot plates, and static electricity hazards.[8][10] Use only non-sparking tools and explosion-proof equipment.[2][6]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[3][4] An appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) should be nearby.[6]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.
Handling
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive peroxides.[10]
-
Container Management: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from direct sunlight and heat.[1][2] Recommended storage temperature is 2-8°C.[3]
-
Grounding: Ground and bond all metal containers during the transfer of this compound to prevent the buildup of static electricity.[6][11]
-
Avoid Incompatibles: Keep this compound away from oxidizing agents, acids, and bases.[2]
Disposal
-
Waste Collection: All this compound-contaminated waste, including empty containers, used gloves, and absorbent materials, must be collected in a designated, labeled hazardous waste container.[10]
-
Labeling: Clearly label the hazardous waste container as "Hazardous Waste - this compound" and include other relevant hazard warnings (e.g., Flammable, Carcinogen).[3]
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[10] Do not pour this compound down the drain.[6]
Emergency Procedures
Immediate and correct responses to emergencies can significantly mitigate harm.
-
Spills:
-
Evacuate non-essential personnel from the area and eliminate all ignition sources.[6]
-
Wearing appropriate PPE, absorb small spills with an inert material such as sand, diatomaceous earth, or a commercial sorbent.[6][10] Do not use combustible materials like sawdust.[8]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[6]
-
For large spills, evacuate the area and contact your institution's emergency response team.[12]
-
-
Exposure:
-
Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes and remove contaminated clothing.[6][10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
-
Workflow for Safe this compound Handling
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
- 1. A Complete Guide to this compound Safety & Risk Management [cloudsds.com]
- 2. carlroth.com [carlroth.com]
- 3. wcu.edu [wcu.edu]
- 4. benchchem.com [benchchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. nj.gov [nj.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 8. ICSC 0009 - this compound [chemicalsafety.ilo.org]
- 9. This compound | Occupational Safety and Health Administration [osha.gov]
- 10. web.stanford.edu [web.stanford.edu]
- 11. fishersci.com [fishersci.com]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
